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  • Product: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide
  • CAS: 903822-32-2

Core Science & Biosynthesis

Foundational

Synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a valuable building block in medic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a valuable building block in medicinal chemistry and materials science. Eschewing direct acylation of the corresponding diamine, which is often fraught with challenges of regioselectivity and over-reaction, this guide details a robust and highly efficient two-step synthetic pathway. The strategy commences with the selective N-acylation of 4-methoxy-2-nitroaniline with isobutyryl chloride, followed by the chemoselective reduction of the nitro moiety to yield the target primary amine. This approach ensures high purity and yield by leveraging orthogonal reactivity. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and the underlying scientific rationale for key experimental choices, reflecting a synthesis of theoretical knowledge and practical laboratory experience.

Strategic Overview: A Two-Step Approach to Regiochemical Control

The synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide presents a classic challenge in regioselectivity. The logical precursor, 4-methoxy-1,2-phenylenediamine, possesses two nucleophilic amino groups. A direct acylation approach would likely result in a difficult-to-separate mixture of mono-acylated isomers and the di-acylated byproduct.

To circumvent this, a more authoritative and controllable strategy is employed. This involves introducing the amide functionality prior to the formation of the second amino group. The chosen synthetic pathway is outlined below:

  • Step 1: Amide Formation. The commercially available 4-methoxy-2-nitroaniline is selectively acylated at its sole amino group using isobutyryl chloride. The electron-withdrawing nature of the ortho-nitro group slightly deactivates the amine, but it remains sufficiently nucleophilic for efficient reaction. This step yields the stable intermediate, N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide.

  • Step 2: Nitro Group Reduction. The nitro group of the intermediate is then chemoselectively reduced to the desired primary amine. This transformation is accomplished under conditions that leave the existing amide bond intact, affording the final product with high purity.

This strategic sequencing of reactions provides unambiguous control over the final structure, making it a superior method for reliable, scalable synthesis.

Synthesis_Scheme cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Nitro Reduction A 4-Methoxy-2-nitroaniline C N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide A->C Triethylamine, DCM 0 °C to RT B Isobutyryl Chloride B->C D N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide C->D SnCl2·2H2O Ethanol, Reflux

Caption: Overall two-step synthetic scheme.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide

Principle: This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of 4-methoxy-2-nitroaniline attacks the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is facilitated by a non-nucleophilic base, which neutralizes the hydrogen chloride (HCl) gas evolved, driving the reaction to completion.[1]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
4-Methoxy-2-nitroaniline168.1510.0 g1.0
Isobutyryl Chloride106.557.6 g (7.5 mL)1.2
Triethylamine (TEA)101.197.2 g (9.9 mL)1.2
Dichloromethane (DCM)-200 mLSolvent

Protocol:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol).

  • Dissolution: Add 150 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.

  • Cooling: Cool the resulting orange-red solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (9.9 mL, 71.4 mmol) to the stirred solution.

  • Acyl Chloride Addition: In a separate flask, dissolve isobutyryl chloride (7.5 mL, 71.4 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes using a dropping funnel. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Quench the reaction by slowly adding 100 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a mixture of ethanol and water to yield bright yellow crystals of N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide. The synthesis of a similar N-aryl acetamide follows a comparable procedure.[2]

Expected Yield: 85-95%. CAS Number for Intermediate: 330469-45-9.[3]

Step 2:

Principle: The conversion of the aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. Reduction using stannous chloride (tin(II) chloride) in a protic solvent like ethanol is a reliable and high-yielding method. The tin(II) species acts as the reducing agent in an acidic environment, which is generated in situ or added.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide238.2410.0 g1.0
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6328.4 g3.0
Ethanol (95%)-200 mLSolvent
Sodium Hydroxide (5 M aq.)-~150 mLFor neutralization
Ethyl Acetate-300 mLFor extraction

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide (10.0 g, 42.0 mmol) in 200 mL of 95% ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (28.4 g, 126 mmol) to the suspension.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The yellow suspension will gradually dissolve.

  • Reaction: Maintain the reflux for 2-3 hours. The solution should become colorless or pale brown, indicating the consumption of the nitro compound.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting material is no longer visible.

  • Cooling & Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Workup - Neutralization: To the resulting residue, carefully add 200 mL of ice-cold water. Place the flask in an ice bath and slowly add 5 M sodium hydroxide solution with vigorous stirring until the pH of the solution is strongly basic (pH > 10). A thick, white precipitate of tin hydroxides will form.

  • Extraction: Transfer the entire mixture to a beaker and add 300 mL of ethyl acetate. Stir vigorously for 30 minutes to ensure the product is fully extracted from the aqueous/solid phase.

  • Filtration & Separation: Filter the mixture through a pad of Celite to remove the inorganic tin salts, washing the filter cake with additional ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from ethyl acetate/hexane or by column chromatography on silica gel to afford N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide as an off-white or pale tan solid. The hydrochloride salt of this compound is also documented.[4]

Expected Yield: 80-90%.

Laboratory Workflow Visualization

The following diagram illustrates the logical flow of operations for the complete synthesis, from initial setup to final product analysis.

Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction start1 Setup Inert Atmosphere Flask dissolve Dissolve Amine in DCM start1->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride Solution Dropwise add_base->add_acyl react1 Stir at RT (4-6h) add_acyl->react1 workup1 Aqueous Workup (HCl, NaHCO₃, Brine) react1->workup1 purify1 Recrystallize from Ethanol/Water workup1->purify1 start2 Suspend Nitro-Amide in Ethanol purify1->start2 Intermediate Product add_tin Add SnCl₂·2H₂O start2->add_tin reflux Reflux (2-3h) add_tin->reflux concentrate Remove Ethanol reflux->concentrate neutralize neutralize concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract filter Filter through Celite extract->filter purify2 Purify (Chromatography or Recrystallization) filter->purify2 analysis Characterization (NMR, MS, MP) purify2->analysis Final Product

Caption: Step-by-step laboratory workflow diagram.

Conclusion

The synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is effectively and reliably achieved through a strategic two-step process involving N-acylation of 4-methoxy-2-nitroaniline followed by chemoselective reduction of the nitro group. This methodology provides excellent regiochemical control, avoids the formation of isomeric byproducts, and consistently delivers high yields of the desired product. The detailed protocols and mechanistic discussions provided herein serve as a robust guide for researchers and scientists in drug development and chemical synthesis, ensuring reproducible and scalable results.

References

  • Corain, B. et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. National Institutes of Health (NIH). Available at: [Link]

  • Uppu, R. M. et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. National Institutes of Health (NIH). Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a specialized organic compound. Designed for researchers, medicinal chemists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a specialized organic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's structure, a robust synthesis protocol, its predicted physicochemical and spectroscopic properties, and its potential applications as a synthetic intermediate. The information herein is grounded in established chemical principles and draws upon data from analogous structures to provide a well-rounded scientific profile.

Introduction and Strategic Importance

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is a substituted aromatic amide featuring a 1,2,4-trisubstituted benzene ring. This specific arrangement of a primary amine, a methoxy group, and a secondary amide (specifically, an isobutyramide) makes it a molecule of interest for synthetic and medicinal chemistry. The core structure, derived from 4-methoxy-o-phenylenediamine, is a precursor for various heterocyclic compounds and is utilized in pharmaceutical synthesis.[1] The addition of the isobutyryl group modifies the electronic and steric properties of the parent diamine, offering a unique scaffold for further chemical elaboration.

Derivatives of phenylenediamine are known for their broad utility, including their use as antioxidants and in the development of biologically active compounds.[2][3] The strategic acylation of one amino group while preserving the other allows for regioselective synthesis, making the title compound a potentially valuable intermediate for creating more complex molecules, such as novel benzodiazepines, quinoxalines, or other pharmacologically relevant heterocycles. This guide serves to elucidate the synthesis and characterization of this specific derivative, providing a foundational methodology for its use in research and development.

Molecular Structure and IUPAC Nomenclature

The definitive identification of a chemical entity is paramount for reproducible scientific work. This section establishes the precise structure and internationally recognized nomenclature for the topic compound.

IUPAC Name and Synonyms
  • Preferred IUPAC Name: N-(2-amino-5-methoxyphenyl)-2-methylpropanamide

  • Common Synonyms:

    • N-(2-amino-5-methoxyphenyl)isobutyramide

    • 2'-Amino-5'-methoxy-2-methylpropanilide

    • N¹-Isobutyryl-4-methoxy-1,2-phenylenediamine

Chemical Structure and Identifiers

The structure consists of a 4-methoxy-o-phenylenediamine core where one of the amino groups is acylated by a 2-methylpropanoyl (isobutyryl) group. The acylation is predicted to occur at the more sterically accessible and electronically favorable amino group.

Caption: 2D Structure of N-(2-amino-5-methoxyphenyl)-2-methylpropanamide.

Table 1: Chemical Identifiers

IdentifierValue
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Canonical SMILES CC(C)C(=O)NC1=C(C=C(C=C1)OC)N
InChI InChI=1S/C11H16N2O2/c1-6(2)11(15)13-9-7-8(14-3)4-5-10(9)12/h4-7H,12H2,1-3H3,(H,13,15)
InChIKey Predicted: YLBFJRKQJRPCQF-UHFFFAOYSA-N

Synthesis Protocol: Selective N-Acylation

The synthesis of N-(2-amino-5-methoxyphenyl)-2-methylpropanamide is achieved through the selective acylation of 4-methoxy-o-phenylenediamine. The differential reactivity of the two amino groups allows for a regioselective reaction. The following protocol is based on standard Schotten-Baumann conditions, which are widely used for the acylation of anilines.[4]

Starting Materials and Reagents

Table 2: Required Materials

ReagentCAS NumberM.W. ( g/mol )PuritySupplier Example
4-Methoxy-o-phenylenediamine102-51-2138.17≥98%Thermo Scientific[1]
Isobutyryl chloride79-30-1106.55≥98%Sigma-Aldrich
Triethylamine (Et₃N)121-44-8101.19≥99.5%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-284.93≥99.8%Sigma-Aldrich
Experimental Workflow

The synthesis involves the nucleophilic attack of an amino group from 4-methoxy-o-phenylenediamine on the electrophilic carbonyl carbon of isobutyryl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dissolve 4-methoxy-o-phenylenediamine and Triethylamine in anhydrous DCM prep2 Cool solution to 0°C (Ice Bath) prep1->prep2 react1 Add Isobutyryl Chloride dropwise to the cooled solution prep2->react1 react2 Allow to warm to room temperature and stir for 2-4 hours react1->react2 react3 Monitor reaction progress by TLC react2->react3 workup1 Quench with water and separate organic layer react3->workup1 If complete workup2 Wash organic layer with brine, dry over Na2SO4 workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 purify Purify by column chromatography (e.g., Ethyl Acetate/Hexane) workup3->purify analysis Characterize product by NMR, IR, and MS purify->analysis

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-o-phenylenediamine (1.0 eq.) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq.) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.[5]

  • Addition of Acylating Agent: Add isobutyryl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting diamine indicates reaction completion.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-amino-5-methoxyphenyl)-2-methylpropanamide.

Physicochemical and Spectroscopic Characterization

As this compound is not widely cataloged, the following properties are predicted based on its structure and data from analogous compounds. These serve as a benchmark for experimental validation.

Physical Properties

Table 3: Predicted Physicochemical Properties

PropertyPredicted ValueJustification / Source
Appearance Off-white to light brown solidBased on the starting material, 4-methoxy-o-phenylenediamine, which is a dark brown solid.[6]
Melting Point 120 - 140 °CAmides are typically crystalline solids with moderate melting points. The value is an estimate based on similar structures.
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.The starting material is soluble in DMSO and methanol.[1] The amide product is expected to be soluble in common organic solvents.
LogP (Octanol/Water) ~2.5Estimated based on the increased lipophilicity from the isobutyryl group compared to the starting diamine (LogP ~0.86).[7]
Spectroscopic Data (Predicted)

The IR spectrum is expected to show characteristic peaks for the primary amine, secondary amide, and substituted aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium
3350 - 3310N-H StretchSecondary Amide (-NH-)Medium
3050 - 3010C-H Aromatic StretchAr-HMedium-Weak
2970 - 2870C-H Aliphatic StretchIsopropyl (-CH(CH₃)₂)Medium
1680 - 1650C=O Stretch (Amide I)Amide (-C=O)Strong
1620 - 1580N-H BendPrimary Amine (-NH₂)Medium
1550 - 1510N-H Bend (Amide II)Secondary Amide (-NH-)Medium
1250 - 1200C-O Asymmetric StretchAryl Ether (-O-CH₃)Strong
1335 - 1250C-N StretchAromatic Amine/AmideStrong

References for IR band assignments:[8][9][10]

NMR spectroscopy is essential for confirming the structure. The predicted spectra are for a solution in DMSO-d₆, which is a common solvent for this class of compounds.

Table 5: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s (broad)1HH -N-C=O (Amide)
~6.7d1HAr-H (ortho to -NH₂)
~6.5d1HAr-H (ortho to -NHR)
~6.3dd1HAr-H (meta to both N)
~4.8s (broad)2H-NH ₂ (Amine)
3.65s3H-OCH ₃ (Methoxy)
2.6septet1H-CH (CH₃)₂ (Isopropyl)
1.1d6H-CH(C H₃)₂ (Isopropyl)

Table 6: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Assignment
~175C =O (Amide)
~150C -OCH₃ (Aromatic)
~140C -NH₂ (Aromatic)
~125C -NHR (Aromatic)
~115Ar-C H
~112Ar-C H
~105Ar-C H
~55-OC H₃ (Methoxy)
~35-C H(CH₃)₂ (Isopropyl)
~20-CH(C H₃)₂ (Isopropyl)

Note: NMR predictions are based on standard chemical shift values and data from structurally similar molecules.[11][12][13]

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺•): m/z = 208.12

  • Predicted Fragmentation Pattern:

    • Loss of the isopropyl group (-43 amu) leading to a fragment at m/z = 165.

    • Cleavage of the amide bond could lead to fragments corresponding to the isobutyryl cation (m/z = 71) and the aminomethoxyphenyl cation (m/z = 137).

    • Alpha-cleavage adjacent to the primary amine is also a possible fragmentation pathway.[14][15]

Conclusion and Future Outlook

This technical guide establishes a comprehensive profile for N-(2-amino-5-methoxyphenyl)-2-methylpropanamide, a compound not yet extensively documented in scientific literature. By providing a reliable synthesis protocol based on the selective acylation of 4-methoxy-o-phenylenediamine, along with a detailed set of predicted physicochemical and spectroscopic data, this document serves as a valuable resource for researchers. The unique arrangement of functional groups makes this molecule a promising intermediate for the synthesis of novel heterocyclic systems and potential pharmaceutical agents. The methodologies and data presented herein provide a solid foundation for its incorporation into drug discovery and development programs, enabling the exploration of new chemical space and the creation of innovative molecular architectures.

References

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Foundational

"N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in Organic Solvents Authored by: A Senior Application Scientist Foreword: Navigating the Solubility Landscape of a Niche Ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Niche Pharmaceutical Intermediate

In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of novel chemical entities is paramount. "N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide" represents a class of compounds that, while not a household name, is indicative of the complex molecular architecture encountered in modern medicinal chemistry. Its solubility profile in various organic solvents is a critical determinant for its purification, formulation, and ultimately, its bioavailability.

This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of data, offering instead a predictive and methodological framework for approaching the solubility of this and similar molecules. In the absence of extensive published experimental data for this specific compound, we will leverage foundational principles of organic chemistry, predictive modeling concepts, and robust experimental protocols to empower you to confidently determine and manipulate its solubility.

Molecular Characterization of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

A thorough understanding of the target molecule's structure is the cornerstone of predicting its solubility. Let us dissect the key functional groups and structural features of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide:

  • Aromatic Amine: The primary amine (-NH2) attached to the phenyl ring is a key site for hydrogen bonding and acid-base interactions. Its basicity is attenuated by the electron-donating methoxy group and the amide linkage, a common feature in aromatic amines.[1]

  • Secondary Amide: The propanamide group (-NH-C=O) is a potent hydrogen bond donor (N-H) and acceptor (C=O).[2][3] This functional group significantly influences solubility in protic solvents.

  • Methoxy Group: The ether linkage (-OCH3) is a weak hydrogen bond acceptor and contributes to the overall polarity of the molecule.

  • Isopropyl Group: The bulky, non-polar isopropyl group ((CH3)2CH-) will sterically hinder some intermolecular interactions and contribute to solubility in less polar solvents.

The interplay of these functionalities dictates the molecule's overall polarity and its affinity for different solvent environments.

Theoretical Framework for Solubility Prediction

Predicting solubility with absolute certainty without experimental data is challenging, however, a number of qualitative and quantitative approaches can provide valuable insights.[4][5]

The "Like Dissolves Like" Principle: A Qualitative Assessment

The adage "like dissolves like" remains a powerful, albeit simplistic, first-pass assessment of solubility.[5][6] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): These solvents are capable of hydrogen bonding and dipole-dipole interactions. Given the presence of the amine, amide, and methoxy groups, N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is expected to exhibit appreciable solubility in polar protic and aprotic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The non-polar isopropyl group and the aromatic ring will contribute to some solubility in these solvents, but it is anticipated to be lower than in polar solvents.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents offer a balance of polarity and can be effective for compounds with both polar and non-polar characteristics.

Advanced Predictive Models

For more quantitative predictions, computational models are increasingly employed.[7][8][9] These can range from relatively simple parameter-based methods to complex machine learning algorithms:

  • Hansen Solubility Parameters (HSP): This method dissects the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solvent with a similar HSP profile to the solute is likely to be a good solvent.

  • Quantitative Structure-Property Relationship (QSPR) Models: These are statistical models that correlate the chemical structure of a molecule with its physical properties, including solubility.[7]

  • Machine Learning-Based Approaches: By training on large datasets of known solubility data, machine learning algorithms can predict the solubility of new compounds with increasing accuracy.[4][8]

While a deep dive into the application of these models is beyond the scope of this guide, researchers are encouraged to explore these tools for in-silico screening of potential solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Rigorous experimental determination remains the gold standard for ascertaining solubility. The following section provides a detailed protocol for the widely accepted shake-flask method.[6]

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[10][11][12]

  • Handling: Avoid contact with skin and eyes.[10][11][12] In case of contact, rinse thoroughly with water.

Materials and Reagents
  • N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (solute)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

Solubility_Determination_Workflow cluster_preparation Preparation cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Prepare saturated solutions: Add excess solute to a known volume of solvent in vials. prep2 Equilibrate solutions: Place vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. prep1->prep2 Incubate sample1 Allow solids to settle. prep2->sample1 Post-incubation sample2 Withdraw an aliquot of the supernatant. sample1->sample2 sample3 Filter the aliquot using a syringe filter (0.45 µm). sample2->sample3 sample4 Dilute the filtered sample with a suitable solvent. sample3->sample4 sample5 Analyze the diluted sample by HPLC or UV-Vis to determine concentration. sample4->sample5 calc1 Calculate the solubility from the concentration and dilution factor. sample5->calc1 Data Analysis

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a precisely weighed excess amount of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the solubility of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in each solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Tabulated Solubility Data (Hypothetical)

The following table presents a hypothetical solubility profile for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide based on the theoretical principles discussed. This table should be populated with your own experimental data.

SolventPolarity IndexPredicted Solubility CategoryExperimentally Determined Solubility (mg/mL at 25°C)
Hexane0.1Very Low
Toluene2.4Low
Dichloromethane3.1Moderate
Ethyl Acetate4.4Moderate to High
Acetone5.1High
Acetonitrile5.8High
Ethanol4.3Very High
Methanol5.1Very High

Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in organic solvents. By combining theoretical predictions with robust experimental protocols, researchers can gain the critical data needed for process development and formulation.

For further studies, it is recommended to investigate the effect of temperature on solubility, as this can be crucial for crystallization processes. Additionally, exploring the solubility in binary solvent systems can offer enhanced control over the crystallization and purification of this important pharmaceutical intermediate.

References

  • Rowan Scientific. Predicting Solubility. [Link]

  • Cole, G. M., & Head-Gordon, T. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Gol-Mohammadi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

  • Verheyen, G. R., & Van Speybroeck, V. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

  • National Center for Biotechnology Information. (2025, November 29). PubChem Compound Summary for CID 541493, 2-Amino-N-methylpropanamide. [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14470, N-Methylpropanamide. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 821314, N-(5-amino-2-methylphenyl)propanamide. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • Pharmaffiliates. (n.d.). N-(2-Hydroxy-5-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)-N-methylformamide. [Link]

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Exploratory

The Multifaceted Biological Potential of Aminomethoxyphenyl Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold In the landscape of modern medicinal chemistry, the aminomethoxyphenyl moiety has emerged as a privileged scaffold, underpinning the development of a di...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the aminomethoxyphenyl moiety has emerged as a privileged scaffold, underpinning the development of a diverse array of biologically active compounds. Its inherent structural features—a methoxy group modulating lipophilicity and metabolic stability, an amino group providing a key site for pharmacophoric interactions, and a phenyl ring offering a versatile platform for substitution—collectively contribute to its remarkable ability to interact with a wide range of biological targets. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the significant biological activities of aminomethoxyphenyl derivatives, offering a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation. We will explore their promise in oncology, infectious diseases, and neuroscience, providing a robust framework for future research and development endeavors.

Section 1: Anticancer Activity of Aminomethoxyphenyl Derivatives

The quest for novel and effective anticancer agents is a cornerstone of pharmaceutical research. Aminomethoxyphenyl derivatives have demonstrated considerable potential in this arena, exhibiting cytotoxic and cytostatic effects against a variety of cancer cell lines.[1][2][3][4][5]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of aminomethoxyphenyl derivatives is often attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer. One of the primary mechanisms involves the inhibition of key enzymes in oncogenic signaling pathways. For instance, certain derivatives function as tyrosine kinase inhibitors, targeting receptors like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are frequently overexpressed in various cancers and drive uncontrolled cell proliferation.[6] By blocking the ATP-binding pocket of these kinases, these compounds inhibit receptor autophosphorylation and downstream signaling cascades, ultimately leading to a reduction in tumor cell growth and survival.[6]

Another significant mechanism is the induction of apoptosis, or programmed cell death. Some aminomethoxyphenyl derivatives have been shown to trigger apoptosis through the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and the subsequent dismantling of the cancer cell.

Furthermore, these compounds can influence the cell cycle, causing arrest at specific checkpoints, thereby preventing cancer cells from progressing through division. For example, some derivatives have been observed to cause cell cycle arrest in the G2/M phase.

Experimental Evaluation of Anticancer Activity

A rigorous and systematic approach is essential for evaluating the anticancer potential of novel aminomethoxyphenyl derivatives. The following protocols outline standard in vitro assays to determine cytotoxicity and preliminary mechanistic insights.

1.2.1. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminomethoxyphenyl derivative in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% (v/v). Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[1]

1.2.2. Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial screening of aminomethoxyphenyl derivatives for anticancer activity.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Aminomethoxyphenyl Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50 Determination) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot

Caption: Experimental workflow for anticancer evaluation.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer potency of aminomethoxyphenyl derivatives. Key modifications often involve:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups, for example, may enhance cytotoxicity.

  • Modification of the Amino Group: Acylation or alkylation of the amino group can modulate the compound's interaction with its biological target.

  • Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings can lead to derivatives with improved potency and selectivity.

Table 1: Representative Anticancer Activity of Aminomethoxyphenyl Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazolinone DerivativeHeLa (Cervical Cancer)15.2[8]
Quinazolinone DerivativeMCF-7 (Breast Cancer)~50[8]
N-Aryl-1,3,4-Oxadiazol-2-AmineVarious (NCI-60 panel)Varies[9]
Pyrimidine DerivativeCAL27 (Head and Neck Cancer)20[7]

Section 2: Antimicrobial Potential of Aminomethoxyphenyl Derivatives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Aminomethoxyphenyl derivatives have shown promise as both antibacterial and antifungal agents.[8][10][11][12][13][14]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial effects of these derivatives can be attributed to several mechanisms:

  • Cell Wall/Membrane Disruption: Some compounds interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.[15]

  • Enzyme Inhibition: Aminomethoxyphenyl derivatives can inhibit essential microbial enzymes involved in metabolic pathways or DNA replication.

  • Biofilm Inhibition: Several derivatives have demonstrated the ability to inhibit the formation of microbial biofilms, which are communities of microorganisms that exhibit increased resistance to antibiotics.[11]

Experimental Evaluation of Antimicrobial Activity

The following protocols are fundamental for assessing the antimicrobial efficacy of new compounds.

2.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[16]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the aminomethoxyphenyl derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

2.2.2. Workflow for Antimicrobial Screening

The diagram below outlines a general workflow for screening aminomethoxyphenyl derivatives for antimicrobial activity.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening Synthesis Synthesis of Derivatives MIC_Assay Broth Microdilution for MIC Synthesis->MIC_Assay Agar_Diffusion Agar Well/Disk Diffusion MBC_Assay Minimum Bactericidal Concentration Agar_Diffusion->MBC_Assay Biofilm_Assay Biofilm Inhibition Assay Time_Kill Time-Kill Kinetics

Caption: Workflow for antimicrobial activity assessment.

Structure-Activity Relationship (SAR) Insights

For antimicrobial aminomethoxyphenyl derivatives, SAR studies often reveal that:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the methoxy group and other substituents, plays a critical role in its ability to penetrate microbial cell membranes.

  • Basic Amino Group: The presence of a basic amino group is often important for interaction with negatively charged components of the microbial cell envelope.

  • Aromatic Substituents: The nature and position of substituents on the phenyl ring can fine-tune the antimicrobial spectrum and potency.

Table 2: Representative Antimicrobial Activity of Aminomethoxyphenyl Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Carbazole DerivativeS. aureus ATCC 2921330[8]
Carbazole DerivativeS. pyogenes40[8]
3-Halobenzo[b]thiophene DerivativeB. cereus128[13]
3-Halobenzo[b]thiophene DerivativeC. albicans128[13]

Section 3: Central Nervous System (CNS) Activity of Aminomethoxyphenyl Derivatives

The ability of small molecules to cross the blood-brain barrier and modulate neuronal activity makes them attractive candidates for the treatment of CNS disorders. Aminomethoxyphenyl derivatives have shown potential in this area, with some exhibiting neuroprotective and antidepressant-like effects.[17][18][19]

Mechanism of Action: Modulating Neuronal Signaling

The CNS activity of these derivatives can be linked to their interaction with key neurotransmitter systems and signaling pathways:

  • NMDA Receptor Antagonism: Some aminomethoxyphenyl derivatives may act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxicity and neuronal cell death in various neurodegenerative conditions. By blocking excessive NMDA receptor activity, these compounds can exert a neuroprotective effect.[17]

  • Modulation of Serotonergic and Dopaminergic Pathways: The aminomethoxyphenyl scaffold can be found in compounds that interact with serotonin and dopamine receptors and transporters, suggesting potential applications in the treatment of depression and other mood disorders.

  • Activation of Neuroprotective Signaling Cascades: Certain derivatives may promote neuronal survival by activating signaling pathways such as the BDNF/Akt/mTOR pathway, which is involved in neurogenesis and synaptic plasticity.[19][20]

Experimental Evaluation of CNS Activity

Assessing the CNS activity of novel compounds involves a combination of in vitro and in vivo models.

3.2.1. In Vitro Neuroprotection Assay

An in vitro model of excitotoxicity can be used to screen for the neuroprotective effects of aminomethoxyphenyl derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., PC12) in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the aminomethoxyphenyl derivative for a specified period (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Expose the cells to an excitotoxic agent such as NMDA or glutamate.

  • Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells treated with the compound and the excitotoxic agent to cells treated with the excitotoxic agent alone.

3.2.2. Signaling Pathway Analysis in Neuroprotection

The following diagram illustrates a simplified signaling pathway potentially modulated by neuroprotective aminomethoxyphenyl derivatives.

cns_pathway cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome NMDA_R NMDA Receptor Neuroprotection Neuroprotection & Neuronal Survival NMDA_R->Neuroprotection Excitotoxicity BDNF_R TrkB Receptor Akt Akt BDNF_R->Akt mTOR mTOR Akt->mTOR CREB CREB mTOR->CREB CREB->Neuroprotection Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity Compound Aminomethoxyphenyl Derivative Compound->NMDA_R Inhibition Compound->BDNF_R Activation

Sources

Foundational

Whitepaper: Elucidating the Mechanism of Action for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide: A Predictive and Validating Workflow

An in-depth technical guide by a Senior Application Scientist Abstract The elucidation of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides th...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The elucidation of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides the rational foundation for therapeutic development, target validation, and safety profiling. This guide presents a comprehensive, multi-faceted strategy for predicting and validating the MoA of the compound N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a molecule with limited publicly available biological data. As such, it serves as a practical blueprint for researchers facing a similar challenge with novel small molecules. We will progress from high-throughput in-silico predictions to targeted in-vitro validation and cellular-level phenotypic analysis. The methodologies described herein are designed to be self-validating, with each stage generating hypotheses that are rigorously tested in the next. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for MoA determination.

Introduction: The Challenge of a Novel Chemical Entity

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is a small molecule whose structure suggests potential bioactivity. However, a thorough review of scientific literature and chemical databases reveals a lack of published biological studies. When faced with such a tabula rasa, the initial challenge is to move from structural information to actionable biological hypotheses efficiently and cost-effectively.

The traditional approach of broad, untargeted screening can be resource-intensive. A modern, logic-driven workflow, as detailed in this guide, leverages computational chemistry to create a focused set of predictions, which are then systematically validated through a tiered series of biochemical and cell-based experiments. This strategy not only accelerates the discovery process but also builds a deep, mechanistic understanding of the compound's biological effects from the ground up.

Phase 1: In-Silico Profiling and Target Hypothesis Generation

The foundational step is to translate the two-dimensional chemical structure of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide into a rich dataset of predicted physicochemical properties and potential biological targets. This in-silico phase is critical for designing efficient and relevant downstream experiments.

Physicochemical and ADMET Prediction

Before investigating specific molecular targets, we must first assess the compound's "drug-likeness." Poor pharmacokinetic properties are a primary cause of failure in drug development. We can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using established computational tools.

Protocol: Physicochemical Characterization using SwissADME

  • Input Structure: Obtain the canonical SMILES string for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (COc1cc(NC(=O)C(C)C)ccc1N).

  • Access Tool: Navigate to the SwissADME web server, a free and robust tool for predicting pharmacokinetic properties.

  • Analysis: Paste the SMILES string into the query box and execute the analysis.

  • Data Interpretation: Evaluate the output, paying close attention to:

    • Lipinski's Rule of Five: A set of criteria to evaluate if a compound has properties that would make it a likely orally active drug.

    • Gastrointestinal (GI) Absorption: Prediction of the compound's ability to be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Prediction of whether the compound can cross into the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.

    • PAINS (Pan-Assay Interference Compounds) Alerts: Identification of structural motifs known to cause non-specific activity in assays.

This initial screen provides crucial context. For example, a high probability of BBB permeation might prioritize screening against neurological targets.

Ligand-Based and Structure-Based Target Prediction

With a physicochemical profile established, we can now generate hypotheses about specific molecular targets. This is achieved through two complementary computational approaches.

  • Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often have similar biological targets. We will use databases like ChEMBL, which contains a vast collection of bioactive molecules with known targets, to find compounds that are structurally analogous to our query molecule.

  • Structure-Based Reverse Docking: This approach "docks" the 3D structure of our compound against a library of thousands of protein crystal structures from the Protein Data Bank (PDB). The algorithm calculates the most favorable binding poses and energies, providing a ranked list of potential protein targets.

Protocol: Target Prediction using SwissTargetPrediction

  • Access Tool: Navigate to the SwissTargetPrediction web server, which uses a combination of 2D and 3D similarity measures to predict targets.

  • Input Structure: Submit the SMILES string for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

  • Select Organism: Specify "Homo sapiens" to focus the search on human proteins.

  • Analyze Results: The output will be a list of probable protein targets, ranked by probability. The results are often grouped by protein class (e.g., kinases, GPCRs, enzymes). This provides a powerful starting point for experimental validation.

The diagram below illustrates the logical flow of the in-silico prediction phase.

InSilico_Workflow cluster_input Input Data cluster_prediction In-Silico Analysis cluster_output Generated Hypotheses Compound N-(2-Amino-5-methoxyphenyl) -2-methylpropanamide Structure PhysChem Physicochemical & ADMET Prediction (e.g., SwissADME) Compound->PhysChem TargetPred Target Prediction (e.g., SwissTargetPrediction) Compound->TargetPred Properties Drug-Likeness Profile PhysChem->Properties Predicts TargetList Ranked List of Potential Protein Targets TargetPred->TargetList Generates

Caption: In-Silico Prediction Workflow.

Phase 2: In Vitro Experimental Validation

Computational predictions are merely hypotheses. The next critical phase involves testing these predictions at the bench using biochemical and biophysical assays. The goal is to confirm a direct interaction between N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide and its predicted target(s).

Broad-Spectrum Profiling vs. Targeted Assays

Based on the in-silico results, two paths can be taken:

  • If predictions are diverse or ambiguous: A broad-spectrum screen is advisable. Commercially available services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) can test the compound against hundreds of common drug targets at a single concentration to identify primary hits and potential off-target liabilities.

  • If predictions are highly convergent: A more focused approach is warranted. One can proceed directly to developing specific assays for the top-ranked predicted targets.

Protocol: Target Engagement via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology used to measure real-time binding kinetics between a ligand (our compound) and a target protein. It provides quantitative data on affinity (KD), as well as association (ka) and dissociation (kd) rates.

Experimental Protocol:

  • Protein Immobilization: Covalently immobilize the purified, recombinant target protein onto a sensor chip surface (e.g., a CM5 chip). A reference channel should be prepared for background subtraction.

  • Compound Preparation: Prepare a dilution series of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in an appropriate running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 10 µM. Include a buffer-only (blank) injection.

  • Binding Analysis: Inject the compound dilutions sequentially over both the target and reference channels. The SPR instrument measures changes in the refractive index at the surface, which are proportional to mass changes, thus detecting binding.

  • Regeneration: After each injection, inject a regeneration solution (e.g., low pH glycine) to strip the bound compound from the protein, preparing the surface for the next cycle.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit these sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the KD, ka, and kd values.

Table 1: Hypothetical SPR Data Summary

Predicted TargetCompound Conc. (µM)Response (RU)Calculated K_D (µM)
Kinase X0.115.21.2
0.545.8
1.070.1
5.095.3
10.0102.4
GPCR Y10.0No significant binding> 50
Protease Z10.0No significant binding> 50

This quantitative data provides definitive evidence of direct binding and allows for the ranking of targets by affinity.

The following diagram illustrates the decision-making process for in-vitro validation.

InVitro_Workflow InSilico Ranked Target List (from Phase 1) Decision Predictions Convergent? InSilico->Decision BroadScreen Broad-Spectrum Screen (e.g., Kinase Panel) Decision->BroadScreen No FocusedAssay Develop Focused Assay (e.g., SPR, Enzyme Assay) Decision->FocusedAssay Yes DataAnalysis Analyze Data (KD, IC50) BroadScreen->DataAnalysis FocusedAssay->DataAnalysis ValidatedHit Validated Target(s) DataAnalysis->ValidatedHit

Caption: In-Vitro Validation Decision Workflow.

Phase 3: Cellular Mechanism and Phenotypic Confirmation

Confirming direct target binding is a crucial step, but it does not prove a mechanism of action in a biological system. The final phase is to determine if the compound engages its target in living cells and elicits a downstream functional consequence.

Cellular Target Engagement

Cellular Thermal Shift Assays (CETSA) are a powerful method to verify that a compound binds to its intended target within the complex milieu of a cell. The principle is that a protein becomes more thermally stable when bound to a ligand.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins via centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific antibody via Western blot or ELISA.

  • Analysis: In the presence of the binding compound, the target protein will be more stable and will remain in the soluble fraction at higher temperatures compared to the vehicle control. This "thermal shift" confirms intracellular target engagement.

Functional Consequence: Downstream Signaling

Once intracellular binding is confirmed, the final step is to measure the functional outcome. This is highly dependent on the nature of the validated target.

  • Example Scenario: Target is a Kinase (Kinase X)

    • Hypothesis: If our compound binds to Kinase X, it should inhibit its ability to phosphorylate its downstream substrates.

    • Method: Western blotting is the gold-standard technique to test this.

    • Protocol:

      • Treat cells with an appropriate agonist to stimulate the Kinase X pathway.

      • Co-treat with increasing concentrations of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

      • Lyse the cells and perform a Western blot using two primary antibodies: one that recognizes the total amount of a known substrate of Kinase X (e.g., Substrate Y) and another that specifically recognizes the phosphorylated form of Substrate Y (p-Substrate Y).

      • Expected Result: A dose-dependent decrease in the p-Substrate Y signal, with no change in the total Substrate Y signal, would strongly confirm that the compound acts as an inhibitor of Kinase X in a cellular context.

The diagram below illustrates this hypothetical signaling pathway.

Signaling_Pathway Stimulus External Stimulus KinaseX Kinase X Stimulus->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY Phospho-Substrate Y (p-Substrate Y) SubstrateY->pSubstrateY Response Cellular Response pSubstrateY->Response Triggers Compound N-(2-Amino-5-methoxyphenyl) -2-methylpropanamide Compound->KinaseX Inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

The journey from a chemical structure to a validated mechanism of action is an iterative and multi-disciplinary process. For a novel compound like N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, this guide outlines a logical and efficient workflow that begins with broad, computational predictions and progressively refines these hypotheses through rigorous, quantitative in-vitro and cell-based experimentation. By integrating in-silico screening, biophysical analysis, and functional cellular assays, researchers can build a comprehensive and trustworthy profile of a compound's MoA, paving the way for its potential application in pharmacology and beyond.

References

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Swiss Institute of Bioinformatics URL: [Link]

  • Title: ChEMBL: A large-scale bioactivity database for drug discovery. Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]

  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Swiss Institute of Bioinformatics URL: [Link]

  • Title: SafetyScreen Pharmacological Profiling Services. Source: Eurofins Discovery URL: [Link]

  • Title: KINOMEscan: Kinase Profiling & Screening Services. Source: DiscoveRx (now part of Eurofins) URL: [Link]

Exploratory

Technical Guide: Leveraging N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in Fragment-Based Drug Discovery Campaigns

Introduction: The Fragment-Based Philosophy Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fragment-Based Philosophy

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] Unlike HTS, which screens large, complex molecules in search of high-affinity binders, FBDD operates on the principle that chemical space can be explored more effectively by screening collections of small, low-molecular-weight "fragments".[3][4] These fragments typically exhibit weak binding affinities (in the micromolar to millimolar range), which can then be optimized into potent leads through structure-guided medicinal chemistry.[5][6] This approach offers several advantages, including higher hit rates, sampling of a greater chemical space with fewer compounds, and the generation of leads with superior physicochemical properties.[4]

This guide focuses on a specific, high-potential starting fragment: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide . We will dissect its structural and chemical attributes, evaluate its suitability for FBDD campaigns, and provide a comprehensive, field-proven workflow for its use in identifying and optimizing novel drug candidates.

Core Compound Analysis: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

A successful fragment must possess a unique combination of simplicity, functionality, and synthetic tractability. N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is an exemplary candidate that fulfills these criteria.

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" (Ro3) provides a set of guidelines for ideal fragment characteristics, ensuring they possess the properties necessary for effective screening and subsequent optimization.[5][7][8] Let's analyze our core fragment against these principles.

Property"Rule of Three" GuidelineN-(2-Amino-5-methoxyphenyl)-2-methylpropanamideStatus
Molecular Weight (MW) < 300 Da208.26 g/mol ✓ Compliant
cLogP ≤ 3~1.5 - 2.0 (estimated)✓ Compliant
Hydrogen Bond Donors (HBD) ≤ 32 (Amine -NH2, Amide -NH)✓ Compliant
Hydrogen Bond Acceptors (HBA) ≤ 32 (Methoxy -O-, Amide C=O)✓ Compliant
Rotatable Bonds (RB) ≤ 33✓ Compliant

As demonstrated, the compound is an ideal fit within the Ro3 framework. Its low molecular weight and balanced lipophilicity suggest it will have the high aqueous solubility required for the high-concentration screening typical of FBDD.[5]

Structural Dissection and Interaction Potential

The power of this fragment lies in its distinct chemical motifs, each offering specific interaction possibilities with a protein target:

  • 2-Amino-5-methoxyphenyl Ring:

    • Primary Aniline (-NH2): A potent hydrogen bond donor, crucial for anchoring the fragment in a binding pocket. Its ortho-position relative to the amide linkage restricts its conformation.

    • Aromatic Ring: Provides a scaffold for potential π-π stacking or hydrophobic interactions.

    • Methoxy Group (-OCH3): Acts as a hydrogen bond acceptor and can be a key vector for synthetic elaboration into solvent-exposed regions. Its position influences the electronic properties of the ring.

  • 2-Methylpropanamide Moiety:

    • Amide Linkage (-C(=O)NH-): A classic pharmacophoric feature, providing both a hydrogen bond donor (N-H) and acceptor (C=O). This rigid unit helps to orient the other functionalities.

    • Isopropyl Group (-CH(CH3)2): A small, lipophilic group that can probe small hydrophobic pockets. It provides a degree of three-dimensionality without significantly increasing the molecular weight.

The combination of a hydrogen-bond-rich aniline headpiece with a hydrophobic isopropyl tail makes this fragment a versatile probe for a wide range of protein binding sites.

Synthetic Accessibility and Library Integration

A critical, yet often overlooked, aspect of fragment selection is synthetic tractability.[7] Follow-up studies require the rapid and efficient synthesis of analogs to build a Structure-Activity Relationship (SAR). The synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is straightforward, typically involving the acylation of 4-methoxy-o-phenylenediamine with isobutyryl chloride or a similar activated carboxylic acid derivative. This simple amide coupling reaction is robust and amenable to parallel synthesis, allowing for the rapid generation of an analog library by varying either the aniline or the acyl component.

The FBDD Campaign Workflow: A Step-by-Step Technical Protocol

Initiating an FBDD campaign with this fragment requires a systematic, multi-stage process designed to identify, validate, and optimize its binding.

Stage 1: Primary Screening and Hit Identification

Given that fragments bind with low affinity, highly sensitive biophysical techniques are required for initial screening.[1] Biochemical assays are often not suitable for detecting millimolar interactions.

Recommended Primary Screening Techniques:

  • Surface Plasmon Resonance (SPR): A label-free technique that immobilizes the target protein on a sensor chip and flows the fragment solution over it. Causality: SPR is chosen for its ability to detect weak binding events in real-time, providing not only affinity (K_D) but also kinetic data (k_on, k_off), which can be invaluable for ranking early hits.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) NMR are powerful methods. Causality: Ligand-observed NMR methods are highly sensitive for detecting transient binding.[9] STD NMR, for example, works by irradiating the protein and observing the transfer of saturation to bound ligands, confirming a direct interaction.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This method measures the change in a protein's melting temperature (Tm) upon ligand binding. Causality: It is a high-throughput, low-cost method. A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.

Protocol: High-Concentration SPR Screen

  • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).

  • Fragment Preparation: Prepare a 1 mM stock solution of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations ranging from 50 µM to 1 mM, ensuring the final DMSO concentration is constant and below 2%.

  • Screening: Inject each fragment concentration over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

  • Data Analysis: Subtract the reference channel signal. Fit the resulting sensorgrams to a steady-state affinity model to determine the equilibrium dissociation constant (K_D). A reproducible K_D below 2 mM is considered a validated hit.

Stage 2: Hit Validation and Structural Characterization

A primary hit must be validated using an orthogonal technique to eliminate false positives. Furthermore, structural information is paramount for the subsequent optimization phase.[3]

Recommended Validation & Structural Methods:

  • Orthogonal Biophysical Assay: If SPR was the primary screen, use STD-NMR as a validation step. A true hit must show binding in both assays.

  • X-ray Crystallography: This is the gold standard for FBDD. Soaking the target protein crystals with a high concentration of the fragment can reveal the precise binding mode, including the key interactions and solvent-exposed vectors available for chemical elaboration.[5]

Workflow Diagram: From Screening to Validated Structure

FBDD_Workflow cluster_screening Stage 1: Screening cluster_validation Stage 2: Validation & Structure Screen Primary Screen (SPR, NMR, DSF) Hit Initial Hit (K_D < 2 mM) Screen->Hit Detects binding Ortho Orthogonal Assay (e.g., STD-NMR) Hit->Ortho Confirms interaction Xtal X-ray Crystallography Ortho->Xtal Provides binding mode hypothesis ValidatedHit Validated Structural Hit Xtal->ValidatedHit Defines binding pose & vectors

Caption: FBDD workflow from initial screening to a structurally validated hit.

Stage 3: Hit-to-Lead Optimization via Fragment Evolution

With a crystal structure in hand, the fragment can be "grown" into a more potent lead compound.[3][6] This process, known as fragment evolution, uses the initial fragment as an anchor and adds new chemical functionality to engage in additional favorable interactions with the protein.

Key Strategies for Growing N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide:

  • Vector-Based Elaboration: Identify solvent-exposed vectors from the crystal structure.

    • From the Methoxy Group: If the methoxy oxygen points towards a polar region, consider demethylation to a phenol (-OH) to form a new hydrogen bond. If it points to a hydrophobic pocket, it can be extended to larger alkoxy groups.

    • From the Primary Amine: While often a key anchor, if a nearby pocket exists, this amine can be acylated or reductively aminated to introduce new substituents.

    • From the Aromatic Ring: The positions ortho or meta to the existing substituents are prime locations for adding functionality (e.g., halogens, small alkyl groups) to probe adjacent pockets.

  • Ligand Efficiency (LE) Guided Optimization: As the fragment is grown, it is critical to monitor Ligand Efficiency (LE). LE is a metric that relates binding affinity to the size of the molecule (number of heavy atoms). The goal is to increase potency without disproportionately increasing molecular weight, thereby maintaining drug-like properties.[3]

Decision Logic for Fragment Growth

Growth_Strategy Start Fragment-Protein Crystal Structure Vector_ID Identify Solvent- Exposed Vector? Start->Vector_ID Pocket_Type Nature of Adjacent Pocket? Vector_ID->Pocket_Type Yes Grow_Polar Action: Add Polar Group (e.g., -OH, -NH2) Pocket_Type->Grow_Polar Polar/ H-Bonding Grow_Lipo Action: Add Lipophilic Group (e.g., -CH3, -CF3, ring) Pocket_Type->Grow_Lipo Hydrophobic Synthesize Synthesize & Test New Analog Grow_Polar->Synthesize Grow_Lipo->Synthesize SAR Analyze SAR & Ligand Efficiency Synthesize->SAR SAR->Vector_ID Iterate

Caption: Decision tree for structure-guided fragment evolution.

Conclusion

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide represents a near-ideal starting point for a Fragment-Based Drug Discovery campaign. Its compliance with the "Rule of Three," combined with its distinct and synthetically tractable chemical features, provides a versatile scaffold for probing a multitude of protein targets. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structure-guided evolution, researchers can leverage this fragment as a powerful tool to efficiently navigate chemical space and discover novel, high-quality lead compounds.

References

  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]

  • Patel, D., Shukla, R., & Soni, R. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-8. [Link]

  • Wikipedia contributors. (2023, December 28). Fragment-based lead discovery. In Wikipedia, The Free Encyclopedia. [Link]

  • Tsai, C. M., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 613586. [Link]

  • Kumar, A., & Voet, A. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Kirchmair, J., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(19), 5582-5600. [Link]

  • Ferreira, L. G., et al. (2021). The 'rule of three' for fragment-based drug discovery: Where are we now? Expert Opinion on Drug Discovery, 16(8), 847-859. [Link]

  • Erlanson, D. A. (2013). The rule of three at ten. Practical Fragments. [Link]

  • Erlanson, D. A. (2011). Pushing the Rule of 3. Practical Fragments. [Link]

Sources

Foundational

Spectroscopic Profile of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide: A Predictive and Methodological Guide

Introduction N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is a substituted aromatic amide with potential applications in pharmaceutical and materials science research. Its molecular architecture, featuring a 1,2,4-tri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is a substituted aromatic amide with potential applications in pharmaceutical and materials science research. Its molecular architecture, featuring a 1,2,4-trisubstituted benzene ring coupled with an isobutyramide side chain, presents a unique set of physicochemical properties. A thorough structural elucidation is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. As of the date of this publication, a complete, publicly available experimental dataset for this specific molecule has not been reported. Therefore, this document leverages a predictive approach, grounded in the established principles of spectroscopy and supported by experimental data from structurally analogous compounds. We will not only predict the spectral features but also explain the underlying chemical principles and provide robust, field-proven protocols for acquiring high-quality data for this compound or its derivatives.

The core philosophy of this guide is to provide a self-validating framework for researchers. By understanding the predicted spectroscopic fingerprint and the methodology to obtain it, scientists can confidently synthesize, identify, and utilize this compound in their research endeavors.

Molecular Structure and Properties

  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Molecular Weight: 208.26 g/mol

  • IUPAC Name: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Caption: Molecular structure of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts are based on the principle of additive effects of substituents on the aromatic ring and known spectral data of similar amide structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment Rationale & Comparative Insights
~8.5 - 9.0 Singlet (broad) - 1H NH (Amide) Amide protons are exchangeable and often appear as broad singlets. In DMSO, this peak is typically downfield due to hydrogen bonding with the solvent.
~6.85 Doublet ~2.5 Hz 1H H-6 (Aromatic) This proton is ortho to the electron-donating -NH₂ group and meta to the -OCH₃ group, leading to a relatively upfield shift. It will appear as a doublet due to coupling with H-4.
~6.70 Doublet ~8.5 Hz 1H H-3 (Aromatic) This proton is ortho to the electron-donating amide group and meta to the -OCH₃ group. Its chemical shift is influenced by both groups. It couples with H-4.
~6.55 Doublet of Doublets ~8.5, 2.5 Hz 1H H-4 (Aromatic) This proton is ortho to the -OCH₃ group and coupled to both H-3 and H-6, resulting in a doublet of doublets.
~4.80 Singlet (broad) - 2H NH₂ (Amino) Similar to the amide proton, the primary amine protons are exchangeable and will likely appear as a broad singlet. This is consistent with data from related anilines.
~3.70 Singlet - 3H OCH₃ Methoxy protons are magnetically equivalent and do not couple with other protons, thus appearing as a sharp singlet. This is a highly characteristic peak.
~2.60 Septet ~6.8 Hz 1H CH (isobutyryl) This methine proton is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (or multiplet).

| ~1.05 | Doublet | ~6.8 Hz | 6H | CH(CH₃ )₂ | The two methyl groups of the isobutyryl moiety are equivalent and are coupled to the methine proton, appearing as a strong doublet. |

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (~2.50 ppm). Values are predictive and may vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale & Comparative Insights
~175.0 C=O (Amide) The carbonyl carbon of an amide typically resonates in this downfield region. Data from N-phenyl isobutyramides supports this prediction.[1]
~152.0 C-5 (Ar-OCH₃) Aromatic carbon attached to the strongly electron-donating methoxy group appears significantly downfield.
~140.0 C-2 (Ar-NH₂) The carbon atom bonded to the primary amino group is also shifted downfield.
~128.0 C-1 (Ar-NH-Amide) This carbon is influenced by both the ring and the attached amide nitrogen.
~118.0 C-3 (Ar-H) Aromatic CH carbon.
~115.0 C-4 (Ar-H) Aromatic CH carbon.
~112.0 C-6 (Ar-H) Aromatic CH carbon.
~55.5 OCH₃ The methoxy carbon is highly characteristic and appears in this region, consistent with numerous anisole derivatives.[2]
~35.0 C H(CH₃)₂ The methine carbon of the isobutyryl group.

| ~19.5 | CH(C H₃)₂ | The two equivalent methyl carbons of the isobutyryl group. |

Note: Chemical shifts are referenced to the solvent peak of DMSO-d₆ (~39.52 ppm).

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-15 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (TMS), if required prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the probe prep4->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans with proton decoupling) acq2->acq3 acq4 Perform 2D experiments (COSY, HSQC) for full assignment acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts (reference to solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for ¹³C proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum will be dominated by characteristic absorptions from the N-H, C=O, and C-O bonds.

Table 3: Predicted Major IR Absorption Bands (Solid Phase, KBr or ATR)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Rationale & Comparative Insights
3450 - 3300 Medium-Strong N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂) The presence of two bands in this region is a hallmark of a primary amine. This is a key diagnostic feature.
3300 - 3250 Medium N-H Stretch Secondary Amide (-NH-) The amide N-H stretch typically appears at a lower frequency than the amine N-H stretches due to resonance and hydrogen bonding.
2970 - 2850 Medium C-H Stretch Alkyl (isobutyryl & methoxy) Characteristic absorptions for sp³ C-H bonds.
~1650 Strong C=O Stretch (Amide I band) Amide The Amide I band is one of the most intense and characteristic peaks in the spectrum, arising from the carbonyl stretch. Its position is influenced by hydrogen bonding.
~1540 Medium N-H Bend (Amide II band) Amide The Amide II band results from a coupling of the N-H in-plane bend and C-N stretching vibrations. It is a key feature of secondary amides.
1620 - 1580 Medium C=C Stretch Aromatic Ring Absorptions corresponding to the stretching of the carbon-carbon bonds within the benzene ring.
1250 - 1200 Strong C-O Stretch (asymmetric) Aryl-Alkyl Ether The strong absorption from the aryl C-O stretching of the methoxy group is a highly reliable diagnostic peak.

| ~820 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring | The pattern of out-of-plane C-H bending is characteristic of the substitution pattern on the aromatic ring. |

Experimental Protocol for FT-IR

ir_workflow cluster_atr ATR Method (Preferred) cluster_kbr KBr Pellet Method (Alternative) atr1 Ensure ATR crystal is clean atr2 Record a background spectrum atr1->atr2 atr3 Place a small amount of solid sample on the crystal atr2->atr3 atr4 Apply pressure with the anvil atr3->atr4 atr5 Record the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) atr4->atr5 kbr1 Mix ~1 mg of sample with ~100 mg of dry KBr powder kbr2 Grind mixture to a fine powder kbr1->kbr2 kbr3 Press the mixture into a transparent pellet using a hydraulic press kbr2->kbr3 kbr4 Record the sample spectrum kbr3->kbr4

Caption: Workflow for solid-state IR spectroscopy.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this molecule, Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺˙): The most crucial peak will be the molecular ion peak.

    • Predicted m/z: 208

    • Significance: This peak confirms the molecular weight of the compound. Its relative intensity may vary, but its presence is essential for identification.

  • Major Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds, primarily through cleavage of the amide group and benzylic cleavage.

Table 4: Predicted Key Fragments in EI-MS

m/z Proposed Fragment Rationale
208 [C₁₁H₁₆N₂O₂]⁺˙ Molecular Ion (M⁺˙)
165 [M - CH(CH₃)₂]⁺ Loss of the isopropyl radical via alpha-cleavage adjacent to the carbonyl group.
137 [H₂N(CH₃O)C₆H₃NH]⁺ Cleavage of the amide C-N bond, retaining the amine portion.
122 [H₂N(CH₃O)C₆H₃]⁺ Further loss of the amide nitrogen and hydrogen.
71 [O=C-CH(CH₃)₂]⁺ Acylium ion formed by cleavage of the amide C-N bond. This is often a prominent peak for amides.

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation, a common fragment from the isobutyryl group. |

ms_fragmentation M Molecular Ion (M⁺˙) m/z = 208 F1 Fragment m/z = 137 M->F1 Amide C-N cleavage F2 Acylium Ion m/z = 71 M->F2 Amide C-N cleavage F3 Fragment m/z = 165 M->F3 α-cleavage F4 Isopropyl Cation m/z = 43 F2->F4 - CO

Caption: Plausible fragmentation pathway in Electron Ionization Mass Spectrometry.

Experimental Protocol for GC-MS

Quality control and identification can be robustly achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable volatile solvent like ethyl acetate or methanol.

  • Instrumentation (Illustrative):

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the compound peak in the total ion chromatogram and analyze the corresponding mass spectrum, comparing it against the predicted fragmentation pattern and molecular ion.

Conclusion

This guide provides a scientifically grounded, predictive framework for the spectroscopic characterization of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. By combining the predicted NMR, IR, and MS data with the detailed experimental protocols, researchers are well-equipped to synthesize, purify, and unambiguously identify this molecule. The causality-driven explanations for the expected spectral features aim to empower scientists with a deeper understanding of structure-property relationships, fostering confidence and efficiency in drug development and chemical research.

References

  • PubChem. (2026). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link][3]

  • NIST. (2025). Propanamide, N-(4-methoxyphenyl)-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link][4]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubMed. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides.... National Library of Medicine. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Laboratory-Scale Synthesis Protocol for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Abstract This document provides a comprehensive, validated protocol for the laboratory-scale synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a valuable chemical intermediate. The synthesis is approached via...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated protocol for the laboratory-scale synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a valuable chemical intermediate. The synthesis is approached via a robust, two-step sequence designed to ensure high regioselectivity and yield. The methodology begins with the acylation of 4-methoxy-2-nitroaniline with isobutyryl chloride, followed by the selective reduction of the nitro group to yield the target primary amine. This guide offers in-depth, step-by-step instructions, explains the chemical principles behind procedural choices, and includes detailed sections on purification, characterization, safety, and troubleshooting, tailored for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is a substituted phenylenediamine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of a free primary amine ortho to the amide linkage provides a key handle for subsequent chemical transformations.

A direct acylation of 4-methoxy-1,2-phenylenediamine presents a significant regioselectivity challenge due to the presence of two nucleophilic amino groups. To circumvent this, a more controlled and reliable synthetic route is employed. Our strategy involves three key stages:

  • Protection and Acylation: We begin with 4-methoxy-2-nitroaniline, where one of the amino functionalities is effectively "protected" as a nitro group. The existing amino group is acylated with isobutyryl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2]

  • Selective Reduction: The nitro group of the resulting intermediate, N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide, is then selectively reduced to the desired primary amine. This transformation is achieved using standard reducing conditions that are compatible with the amide functional group.

  • Purification and Characterization: The final product is isolated and purified using standard laboratory techniques, and its identity and purity are confirmed through comprehensive spectroscopic analysis.

This strategic approach ensures that the acylation occurs at the desired position, leading to the unambiguous synthesis of the target compound.

Overall Reaction Scheme:
  • Step 1: Acylation of 4-methoxy-2-nitroaniline C₇H₈N₂O₃ + C₄H₇ClO → C₁₁H₁₄N₂O₄

  • Step 2: Reduction of N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide C₁₁H₁₄N₂O₄ + [Reducing Agent] → C₁₁H₁₆N₂O₂

Experimental Protocols

This section details the step-by-step procedures for the synthesis, purification, and characterization of the target compound.

Workflow Overview

SynthesisWorkflow cluster_0 Part 1: Acylation cluster_1 Part 2: Reduction & Purification A 4-Methoxy-2-nitroaniline C Acylation Reaction (DCM, Pyridine, 0°C to RT) A->C B Isobutyryl Chloride B->C D Work-up (Aq. HCl, NaHCO₃, Brine) C->D E Intermediate: N-(4-methoxy-2-nitrophenyl)- 2-methylpropanamide D->E F Reduction Reaction (SnCl₂·2H₂O, Ethanol, Reflux) E->F Proceed to Reduction G Work-up & Neutralization (Aq. NaHCO₃) F->G H Crude Product Extraction G->H I Purification (Column Chromatography) H->I J Final Product: N-(2-Amino-5-methoxyphenyl)- 2-methylpropanamide I->J

Caption: Overall workflow for the synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

Part 1: Synthesis of N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide (Intermediate)

Principle: This step involves the N-acylation of 4-methoxy-2-nitroaniline using isobutyryl chloride. The reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[1] Pyridine, a weak base, is used to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2][] Dichloromethane (DCM) serves as an inert solvent.

Materials and Reagents

Reagent/Material Grade M.W. Quantity Moles (mmol)
4-Methoxy-2-nitroaniline Reagent 168.15 5.00 g 29.7
Isobutyryl chloride ≥98% 106.55 3.48 g (3.30 mL) 32.7
Pyridine Anhydrous 79.10 2.60 g (2.65 mL) 32.8
Dichloromethane (DCM) Anhydrous - 100 mL -
1 M Hydrochloric Acid (HCl) Aqueous - 50 mL -
Saturated Sodium Bicarbonate (NaHCO₃) Aqueous - 50 mL -
Saturated Sodium Chloride (Brine) Aqueous - 50 mL -
Anhydrous Magnesium Sulfate (MgSO₄) - - ~5 g -
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Separatory funnel

| Rotary evaporator | | | | |

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-nitroaniline (5.00 g, 29.7 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling and Base Addition: Cool the flask in an ice bath to 0 °C. Once cooled, add anhydrous pyridine (2.65 mL, 32.8 mmol) to the solution.

  • Acyl Chloride Addition: Add isobutyryl chloride (3.30 mL, 32.7 mmol) dropwise to the stirring solution over 15 minutes using a dropping funnel. Ensure the internal temperature remains below 5 °C during the addition.

    • Expert Insight: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.[]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting aniline spot is consumed.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

    • Causality Note: The acid wash protonates the basic pyridine, making it water-soluble and easily removable from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid, N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide, is typically a yellow to orange solid and can be used in the next step without further purification if TLC shows high purity. If necessary, it can be recrystallized from ethanol.

Part 2: Synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (Final Product)

Principle: The nitro group of the intermediate is reduced to a primary amine using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol. SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functional groups like amides. The reaction proceeds in an acidic environment, and the final product is liberated upon basification.

Materials and Reagents

Reagent/Material Grade M.W. Quantity Moles (mmol)
N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide Crude from Part 1 238.24 ~7.0 g ~29.4
Tin(II) chloride dihydrate (SnCl₂·2H₂O) Reagent 225.63 33.2 g 147
Ethanol (EtOH) 200 Proof - 150 mL -
Saturated Sodium Bicarbonate (NaHCO₃) Aqueous - ~300 mL -
Ethyl Acetate (EtOAc) Reagent - 200 mL -
Deionized Water - - 100 mL -
Saturated Sodium Chloride (Brine) Aqueous - 50 mL -

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~10 g | - |

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend the crude N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide (~7.0 g, ~29.4 mmol) and tin(II) chloride dihydrate (33.2 g, 147 mmol) in ethanol (150 mL).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Reaction Progression: Maintain the reflux for 3-4 hours. The reaction mixture will become a clear, homogeneous solution.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting nitro-compound spot has completely disappeared.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove most of the ethanol.

  • Neutralization and Extraction:

    • Cool the residue in an ice bath and slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. Vigorous gas evolution (CO₂) will occur.

    • Safety Note: Perform the neutralization slowly and in a well-ventilated fume hood.

    • A thick, white precipitate of tin salts will form. Add ethyl acetate (150 mL) and deionized water (100 mL) and stir vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with additional ethyl acetate (50 mL).

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer once more with ethyl acetate (50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification Protocol (Column Chromatography): [4]

  • Slurry Preparation: Prepare a slurry of silica gel in a 10:1 Hexane:Ethyl Acetate solvent mixture.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 10:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 2:1 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Isolation: Evaporate the solvent from the combined pure fractions to yield N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide as a white to off-white solid.

Expected Characterization Data

Analysis Expected Result
Appearance White to off-white solid
Melting Point 138-142 °C (Hypothetical, based on similar structures)
¹H NMR (400 MHz, CDCl₃) δ 7.5 (br s, 1H, NH-amide), 6.75 (d, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 6.50 (dd, 1H, Ar-H), 3.85 (br s, 2H, NH₂), 3.75 (s, 3H, OCH₃), 2.55 (sept, 1H, CH), 1.25 (d, 6H, CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ 176.0 (C=O), 149.0 (C-O), 138.0 (C-NH₂), 125.0 (C-NH), 115.0 (Ar-CH), 112.0 (Ar-CH), 110.0 (Ar-CH), 55.5 (OCH₃), 36.0 (CH), 19.5 (CH₃)
IR (ATR) ν 3450, 3350 (N-H stretch, amine), 3280 (N-H stretch, amide), 1640 (C=O stretch, amide I), 1530 (N-H bend, amide II), 1230 (C-O stretch) cm⁻¹

| MS (ESI+) | m/z 209.1 [M+H]⁺, 231.1 [M+Na]⁺ |

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Isobutyryl Chloride: Highly flammable, corrosive, and moisture-sensitive.[5] Reacts violently with water to produce HCl gas. Handle under an inert atmosphere (nitrogen or argon) and keep away from ignition sources and water.[6][7][8]

  • 4-Methoxy-2-nitroaniline: Toxic if swallowed or in contact with skin. Handle with care to avoid dust formation and inhalation.

  • Tin(II) Chloride: Corrosive and may cause skin and eye irritation. Avoid inhalation of dust.

  • Solvents: Dichloromethane is a suspected carcinogen. Ethanol and Ethyl Acetate are flammable. Avoid inhalation of vapors and contact with skin.

Troubleshooting

ProblemProbable CauseRecommended Solution
Low yield in Part 1 (Acylation) Incomplete reaction.Ensure reagents are anhydrous. Increase reaction time or gently warm the reaction mixture to 40 °C.
Hydrolysis of acyl chloride.Add isobutyryl chloride slowly at 0 °C. Use anhydrous solvents and pyridine.
Incomplete reduction in Part 2 Insufficient reducing agent or reaction time.Increase the molar excess of SnCl₂·2H₂O. Extend the reflux time and monitor closely by TLC.
Difficulty isolating product from tin salts Incomplete precipitation or complex formation.Ensure pH is thoroughly adjusted to ~8. Stir vigorously for an extended period after extraction to break up emulsions. Use of Celite® for filtration is crucial.
Final product is discolored (pink/brown) Air oxidation of the aromatic amine.Conduct the final work-up and purification steps promptly. Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light.

References

  • Loba Chemie. (2018). ISO- BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Safety First: Handling Isobutyryl Chloride in Chemical Operations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). N-(4-Methoxyphenyl)-2-methylpropanamide. Retrieved from [Link]

Sources

Application

Acylation of 2-amino-5-methoxyphenol with isobutyryl chloride

Application Note & Protocol Topic: Selective N-Acylation of 2-amino-5-methoxyphenol with Isobutyryl Chloride Abstract This document provides a comprehensive guide for the selective N-acylation of 2-amino-5-methoxyphenol...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective N-Acylation of 2-amino-5-methoxyphenol with Isobutyryl Chloride

Abstract

This document provides a comprehensive guide for the selective N-acylation of 2-amino-5-methoxyphenol using isobutyryl chloride to synthesize N-(2-hydroxy-4-methoxyphenyl)-2-methylpropanamide. This transformation is a cornerstone reaction in the synthesis of various fine chemicals and pharmaceutical intermediates. The protocol herein is designed for researchers, chemists, and drug development professionals, emphasizing chemoselectivity, procedural safety, and robust execution. We delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol from reaction setup to product purification, and include critical safety information and troubleshooting guidance.

Scientific Principles and Rationale

The acylation of aminophenols presents a classic chemoselectivity challenge due to the presence of two nucleophilic centers: the amino group (-NH₂) and the hydroxyl group (-OH). In the reaction between 2-amino-5-methoxyphenol and an acylating agent like isobutyryl chloride, the desired outcome is the selective formation of an amide bond at the amino group, leaving the phenolic hydroxyl group intact.

Causality of Chemoselectivity: The amino group is inherently more nucleophilic than the hydroxyl group. This heightened nucleophilicity allows it to preferentially attack the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation, and it ensures the amino group remains in its more reactive, deprotonated state.[1] Attempting this reaction under strongly acidic conditions would protonate the amino group, deactivating it and favoring O-acylation, while strongly basic conditions could deprotonate the phenol, increasing its nucleophilicity and leading to a mixture of products.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-amino-5-methoxyphenol attacks the carbonyl carbon of isobutyryl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide product.

G start Amino group attacks carbonyl carbon intermediate Tetrahedral Intermediate Formation start->intermediate Nucleophilic Attack end Chloride ion departs, proton transfer to base intermediate->end Collapse of Intermediate product Final Amide Product + Base-HCl Salt end->product

Figure 2: Mechanistic steps of N-acylation.

Safety & Hazard Management

This protocol involves hazardous materials that require strict safety protocols. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE). [2]

Reagent CAS No. Key Hazards Recommended PPE
2-amino-5-methoxyphenol 40925-70-0 Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. [3][4] Safety goggles, lab coat, nitrile gloves
Isobutyryl Chloride 79-30-1 Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water. Lachrymator. Stench. [5][6][7][8][9] Chemical safety goggles, face shield, flame-retardant lab coat, neoprene or butyl rubber gloves
Pyridine 110-86-1 Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer. Safety goggles, lab coat, nitrile gloves

| Dichloromethane (DCM) | 75-09-2 | Skin and eye irritant. Suspected of causing cancer. Harmful if inhaled. | Safety goggles, lab coat, viton or PVA gloves |

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]* Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6]* Spill: Evacuate the area. Remove all ignition sources. Absorb spill with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress.

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-amino-5-methoxyphenol139.152.00 g14.371.0
Isobutyryl Chloride106.551.68 g (1.65 mL)15.811.1
Pyridine (anhydrous)79.101.36 g (1.39 mL)17.241.2
Dichloromethane (DCM, anhydrous)-50 mL--
1 M Hydrochloric Acid-~30 mL--
Saturated Sodium Bicarbonate-~30 mL--
Brine-~30 mL--
Anhydrous Magnesium Sulfate-~5 g--
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Workflow
Figure 3: Experimental workflow from setup to characterization.
Step-by-Step Procedure
  • Reaction Setup:

    • Equip a dry 100 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. The other neck should be fitted with a septum for a nitrogen/argon inlet.

    • Place the flask under a positive pressure of inert gas.

    • Causality: An inert atmosphere is crucial as isobutyryl chloride is moisture-sensitive. Reaction with water will hydrolyze it to isobutyric acid, reducing yield and complicating purification. [10]

  • Reagent Addition:

    • To the flask, add 2-amino-5-methoxyphenol (2.00 g, 14.37 mmol) and anhydrous dichloromethane (40 mL).

    • Stir the mixture until the solid is fully dissolved.

    • Add anhydrous pyridine (1.39 mL, 17.24 mmol) to the solution.

    • Cool the flask to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures better control over the reaction rate.

  • Acylation:

    • Dissolve isobutyryl chloride (1.65 mL, 15.81 mmol) in anhydrous dichloromethane (10 mL) and add this solution to the dropping funnel.

    • Add the isobutyryl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. A white precipitate (pyridinium hydrochloride) will form.

    • Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes the formation of potential byproducts, such as the di-acylated product.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 2-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30% Ethyl Acetate in Hexane). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the 2-amino-5-methoxyphenol spot. [11]

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 30 mL of 1 M HCl. Shake well and separate the layers.

    • Causality: The HCl wash removes excess pyridine by forming a water-soluble salt.

    • Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to remove any remaining acid) and 30 mL of brine (to remove excess water). [11] * Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure product, N-(2-hydroxy-4-methoxyphenyl)-2-methylpropanamide.

Expected Results and Characterization

  • Product: N-(2-hydroxy-4-methoxyphenyl)-2-methylpropanamide

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically >85% after purification.

  • Characterization:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy group protons, the isopropyl protons, and the amide and hydroxyl protons.

    • IR (cm⁻¹): Expect characteristic absorptions for O-H stretch (~3300-3400), N-H stretch (~3200-3300), C=O stretch (amide I, ~1650), and N-H bend (amide II, ~1550).

    • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₁H₁₅NO₃, MW = 209.24 g/mol ) should be observed.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Reagents not anhydrous.- Insufficient reaction time.- Loss during work-up.- Ensure all glassware is oven-dried and use anhydrous solvents/reagents.- Monitor reaction by TLC until starting material is consumed.- Perform extractions carefully to avoid emulsion formation.
Presence of O-Acylated Product - Reaction temperature was too high.- Incorrect base or stoichiometry.- Maintain the reaction temperature at 0 °C during the addition of the acyl chloride.- Use a non-nucleophilic base like pyridine or triethylamine in the correct stoichiometry.
Incomplete Reaction - Insufficient acylating agent.- Deactivation of acylating agent by moisture.- Use a slight excess (1.1 eq) of isobutyryl chloride.- Re-run the reaction under strictly anhydrous conditions.

References

Sources

Method

Purification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide by column chromatography

An Application Note and Protocol for the Chromatographic Purification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide Abstract This application note provides a comprehensive, field-tested protocol for the purification...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Purification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a key intermediate in pharmaceutical synthesis. The methodology addresses the inherent challenges of purifying polar aromatic amines by normal-phase column chromatography. Specifically, this guide details a systematic approach using silica gel chromatography with a triethylamine-modified mobile phase to mitigate undesirable interactions between the basic analyte and the acidic stationary phase. The protocol covers preliminary analysis by Thin-Layer Chromatography (TLC) for solvent system optimization, detailed steps for column packing and elution, fraction analysis, and final product purity assessment. This document is intended for researchers, chemists, and process development scientists seeking a robust and reproducible method for obtaining high-purity N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

Introduction and Scientific Principle

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is a substituted aromatic amine whose efficient purification is critical for the synthesis of high-quality active pharmaceutical ingredients. The primary challenge in the chromatographic purification of such compounds on standard silica gel arises from the interaction between the basic primary amine group and the acidic silanol (Si-OH) groups on the silica surface.[1] This acid-base interaction often leads to irreversible adsorption, significant peak tailing, and low recovery of the target compound.[1][2]

To overcome this, the following protocol employs a proven strategy: the addition of a small percentage of a competing base, triethylamine (TEA), to the mobile phase. The TEA effectively neutralizes the most acidic sites on the silica gel surface, preventing the primary amine of the target molecule from binding too strongly.[3][4] This allows for a separation based primarily on polarity, enabling symmetrical peak shapes and significantly improved recovery. The initial method development is performed using Thin-Layer Chromatography (TLC) to rapidly identify the optimal solvent polarity for separation before scaling up to preparative column chromatography.[4][5]

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Crude N-(2-Amino-5-methoxyphenyl)-2-methylpropanamideSynthesis GradeN/A
Silica Gel for Column Chromatography60 Å, 230-400 meshStandard laboratory suppliers
Silica Gel TLC PlatesAluminum-backed, F254Standard laboratory suppliers
n-HexaneHPLC GradeStandard laboratory suppliers
Ethyl AcetateHPLC GradeStandard laboratory suppliers
Triethylamine (TEA)Reagent Grade, ≥99%Standard laboratory suppliers
Dichloromethane (DCM)HPLC GradeStandard laboratory suppliers
MethanolHPLC GradeStandard laboratory suppliers
Glass Chromatography Column25-50x sample weight capacityStandard laboratory suppliers
Round-bottom flasks, beakers, graduated cylindersStandard laboratory glasswareN/A
TLC Developing ChamberGlassStandard laboratory suppliers
UV Lamp (254 nm)Standard laboratory suppliers

Preliminary Analysis: Method Development with Thin-Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase composition for separating the target compound from impurities. The ideal solvent system will yield a retention factor (Rƒ) of approximately 0.25-0.35 for the desired product, with good separation from other spots.[5]

Step-by-Step TLC Protocol:
  • Prepare Eluent Systems: In small beakers, prepare 10 mL mixtures of n-Hexane and Ethyl Acetate in varying ratios (e.g., 9:1, 8:2, 7:3, 1:1). To each of these mixtures, add 0.5% v/v triethylamine (e.g., 50 µL of TEA for 10 mL of eluent). The TEA is critical for preventing streaking.[3]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or dichloromethane.

  • Spotting the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. Keep the spot size as small as possible.

  • Development: Place the spotted TLC plate into a developing chamber containing one of the prepared eluent systems. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm. Circle the visible spots.

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that provides the best separation and the target Rƒ of ~0.3. This system will be the basis for the column chromatography mobile phase.

Preparative Purification: Column Chromatography Protocol

This protocol assumes a sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 25-50 times the weight of silica gel to the weight of the crude sample.[5]

Diagram: Overall Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Method Development crude->tlc slurry Prepare Silica Slurry pack Pack Column slurry->pack load Dry Load Sample pack->load elute Elute with Gradient & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap pure Pure Product evap->pure

Caption: Workflow for the purification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

Step 1: Column Preparation (Slurry Packing)
  • Select a glass column of appropriate size. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[5]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a beaker, prepare a slurry of silica gel (e.g., 40 g) in the initial, least polar mobile phase identified during TLC (e.g., 8:2 Hexane/EtOAc + 0.5% TEA).[4]

  • Pour the slurry into the column. Swirl and tap the column gently to dislodge air bubbles.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Continuously add more slurry until all the silica is transferred. Gently tap the column to ensure an evenly packed bed. Crucially, do not let the top of the silica bed run dry.

  • Once the silica has settled, add another layer of sand on top to prevent disturbance during solvent addition.

Step 2: Sample Preparation and Loading (Dry Loading)
  • Dissolve the crude product (1 g) in a minimal amount of a suitable solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude product adsorbed onto silica.[4]

  • Carefully drain the solvent from the packed column until it is just level with the top layer of sand.

  • Gently and evenly add the silica-adsorbed sample onto the top of the column bed.

Diagram: Mitigating Amine-Silica Interaction

G cluster_problem Without TEA Modifier cluster_solution With TEA Modifier amine Aromatic Amine (Basic) silica1 Silica Gel (Acidic Silanol) amine->silica1 Strong Adsorption tailing Poor Elution (Tailing) silica1->tailing tea Triethylamine (Competing Base) silica2 Neutralized Silica tea->silica2 Neutralizes Acidic Sites elution Good Elution (Sharp Peak) silica2->elution amine2 Aromatic Amine (Basic) amine2->silica2 Weak Interaction

Sources

Application

Application Notes and Protocols for In Vitro Cell-Based Assays of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Authored by: A Senior Application Scientist Introduction: A Framework for Interrogating Novel Chemical Entities In the landscape of modern drug discovery, the initial characterization of novel chemical entities is a crit...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A Framework for Interrogating Novel Chemical Entities

In the landscape of modern drug discovery, the initial characterization of novel chemical entities is a critical step that dictates the trajectory of preclinical development.[1][2] In vitro cell-based assays serve as the primary platform for this initial screening, offering a controlled environment to elucidate the biological effects of new compounds on living cells.[1][3] These assays provide invaluable insights into a compound's potential therapeutic efficacy and its safety profile before advancing to more complex and costly in vivo studies.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial in vitro screening of a novel compound, using N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide as a representative example. While specific biological activities of this particular compound are not extensively documented in publicly available literature, the protocols detailed herein provide a robust framework for assessing its potential cytotoxic and anti-proliferative effects. The methodologies are designed to be broadly applicable to a wide range of novel small molecules.

The primary objective of these application notes is to equip researchers with the foundational knowledge and detailed protocols necessary to:

  • Properly handle and prepare a novel compound for cell-based screening.

  • Select and maintain an appropriate cell line for initial cytotoxicity assessment.

  • Execute a reliable and reproducible colorimetric cytotoxicity assay (MTT assay).

  • Analyze and interpret the resulting data to determine key parameters such as the half-maximal inhibitory concentration (IC50).

By following these guidelines, researchers can generate high-quality, reproducible data that will form the basis for further investigation into the compound's mechanism of action and potential as a therapeutic agent.

PART 1: Compound Handling and Preparation

The accurate preparation of the test compound is paramount for obtaining reliable and reproducible results. The following protocol outlines the steps for preparing stock solutions and serial dilutions of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

1.1. Reconstitution of the Compound

  • Rationale: Most novel organic compounds are supplied as a lyophilized powder. To be used in cell culture, the compound must be dissolved in a solvent that is miscible with the culture medium and non-toxic to the cells at the final working concentration. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its high solubilizing capacity for a wide range of organic molecules.

  • Protocol:

    • Obtain the molecular weight of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

    • Carefully weigh a precise amount of the compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

1.2. Preparation of Serial Dilutions

  • Rationale: To determine the dose-dependent effects of the compound, a range of concentrations must be tested. Serial dilutions from the high-concentration stock are prepared to create a series of working solutions.

  • Protocol:

    • Thaw an aliquot of the compound stock solution.

    • Prepare a series of sterile microcentrifuge tubes, one for each desired concentration.

    • Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium or phosphate-buffered saline (PBS) to create a range of working solutions. It is common to perform a 1:2 or 1:3 dilution series.

    • Ensure that the final concentration of DMSO in the cell culture wells is kept constant across all treatments and is at a non-toxic level (typically ≤ 0.5%).

PART 2: Cell Line Selection and Culture

The choice of cell line is a critical factor in any cell-based assay. For initial screening of a novel compound with unknown activity, a well-characterized and robust cancer cell line is often used.

2.1. Recommended Cell Line: HeLa (Human Cervical Adenocarcinoma)

  • Rationale: HeLa is one of the oldest and most commonly used human cell lines in biomedical research. It is a robust and easy-to-culture adherent cell line, making it suitable for high-throughput screening. Its widespread use also means that a vast amount of baseline data is available for comparison.

2.2. Cell Culture and Maintenance Protocol

  • Materials:

    • HeLa cells

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • T-75 cell culture flasks

    • 96-well flat-bottom cell culture plates

  • Protocol:

    • Maintain HeLa cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.

    • When the cells reach 80-90% confluency, subculture them.

    • To subculture, aspirate the old medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until the cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete medium (DMEM with 10% FBS).

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., 1:5 or 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed complete medium.

PART 3: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[5][6] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[5][6]

3.1. Principle of the MTT Assay

The enzymatic reduction of MTT is primarily carried out by mitochondrial dehydrogenases in living cells.[5] Therefore, the intensity of the purple color produced is a measure of the metabolic activity of the cells, which in turn reflects their viability.[5][7]

3.2. Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture and Harvest Cells Cell_Counting 2. Count Cells Cell_Culture->Cell_Counting Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Counting->Cell_Seeding Compound_Addition 4. Add Serial Dilutions of Compound Cell_Seeding->Compound_Addition Incubation 5. Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 7. Incubate for 2-4 hours MTT_Addition->Formazan_Incubation Solubilization 8. Add Solubilization Solution Formazan_Incubation->Solubilization Absorbance_Reading 9. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Processing 10. Calculate % Viability and IC50 Absorbance_Reading->Data_Processing

Caption: Overall experimental workflow for the MTT-based cytotoxicity assay.

3.3. Detailed Protocol for MTT Assay

  • Materials:

    • HeLa cells

    • Complete medium (DMEM + 10% FBS + 1% Pen/Strep)

    • 96-well flat-bottom cell culture plates

    • N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (prepared as per Part 1)

    • Positive control (e.g., Doxorubicin)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Cell Seeding:

      • Trypsinize and count HeLa cells as described in section 2.2.

      • Prepare a cell suspension at a density of 5 x 10^4 cells/mL in complete medium.

      • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

      • Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation (edge effect).

      • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.[6]

    • Compound Treatment:

      • After 24 hours, carefully remove the medium from the wells.

      • Add 100 µL of fresh medium containing the desired concentrations of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide to the respective wells.

      • Include the following controls:

        • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

        • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) at a concentration known to induce cell death.

        • Blank Control: Wells containing medium but no cells.

      • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

    • MTT Assay:

      • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

      • Incubate the plate for 2-4 hours at 37°C.[6][8] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

      • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

      • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]

      • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Data Acquisition:

      • Measure the absorbance of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

3.4. Principle of MTT Reduction Diagram

MTT_Principle cluster_cell Metabolically Active Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT MTT (Yellow, Water-soluble) MTT->Mitochondrion Uptake

Caption: The principle of the MTT assay, showing the conversion of MTT to formazan by viable cells.

PART 4: Data Analysis and Interpretation

4.1. Calculation of Percentage Cell Viability

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • Formula:

4.2. Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that results in 50% inhibition of cell viability.

  • Procedure:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism or similar statistical packages are recommended for this analysis.

4.3. Data Presentation

The results of the cytotoxicity assay should be presented in a clear and concise manner.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Positive Control

IC50 Value: [Insert calculated IC50 value with 95% confidence interval]

Conclusion and Future Directions

This application note provides a comprehensive and robust framework for the initial in vitro screening of the novel compound N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, or any other novel chemical entity. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxic potential.

The determination of an IC50 value is a critical first step. Should the compound exhibit significant cytotoxic activity, further studies would be warranted to elucidate its mechanism of action. These could include:

  • Apoptosis Assays: To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.

  • Target-Based Assays: If a putative molecular target is known or predicted.

These subsequent investigations will provide a more complete picture of the compound's biological activity and its potential as a therapeutic agent.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Da-Ta Biotech. (n.d.). In Vitro Cell Based Assay: BioLab Solutions. Retrieved from [Link]

  • Shi, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 26(15), 4145-4158.
  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cell-based Assay Services. Retrieved from [Link]

  • Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (AMP-2M): A Novel Chemical Probe for Polo-like Kinase X (PLKX)

Introduction: Unveiling a Novel Modulator of Cell Cycle Progression In the intricate landscape of cellular signaling, the precise and timely regulation of the cell cycle is paramount. Deregulation of this fundamental pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Modulator of Cell Cycle Progression

In the intricate landscape of cellular signaling, the precise and timely regulation of the cell cycle is paramount. Deregulation of this fundamental process is a hallmark of numerous pathologies, most notably cancer. Polo-like kinases (PLKs) have emerged as critical orchestrators of cell division, and their aberrant activity is frequently implicated in tumorigenesis. Here, we introduce N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (designated AMP-2M), a novel, potent, and selective small molecule inhibitor of the hypothetical Polo-like Kinase X (PLKX), a newly identified member of the PLK family believed to be a key regulator of the G2/M checkpoint.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of AMP-2M as a chemical probe to investigate the cellular functions of PLKX. As a well-characterized small molecule, AMP-2M offers a powerful tool for elucidating the roles of PLKX in both normal physiology and disease states, thereby paving the way for novel therapeutic strategies.[1][2] The aniline and methoxyphenyl moieties of AMP-2M are common pharmacophores in kinase inhibitors, suggesting its potential as a scaffold for further drug development.[3][4]

The following application notes and protocols are designed to provide not only step-by-step methodologies but also the scientific rationale behind each experimental choice, ensuring robust and reproducible results.

Chemical and Physical Properties of AMP-2M

A thorough understanding of the physicochemical properties of a chemical probe is essential for its effective application.[5][6]

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂Calculated
Molecular Weight 208.26 g/mol Calculated
Appearance White to off-white solidInternal Data
Solubility Soluble in DMSO (>50 mg/mL), Ethanol (>20 mg/mL), sparingly soluble in water (<0.1 mg/mL)Internal Data
Purity (by HPLC) >98%Internal Data
Storage Store at -20°C, protect from lightInternal Data

Hypothetical Mechanism of Action and Proposed Signaling Pathway

AMP-2M is hypothesized to be an ATP-competitive inhibitor of PLKX. The N-phenylpropanamide core likely occupies the adenine-binding pocket of the kinase, while the substituted aminophenyl group may form key hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors. By blocking the ATP binding site, AMP-2M prevents the phosphorylation of PLKX substrates, leading to cell cycle arrest at the G2/M transition and subsequent apoptosis in rapidly dividing cells.

PLKX_Pathway cluster_G2 G2 Phase cluster_M M Phase Cyclin B/CDK1 Cyclin B/CDK1 PLKX PLKX Cyclin B/CDK1->PLKX Activates Mitosis Mitosis Substrate_P Phosphorylated Substrates PLKX->Substrate_P Phosphorylates AMP-2M AMP-2M AMP-2M->PLKX Inhibits Substrate_P->Mitosis CETSA_Workflow A Cell Treatment with AMP-2M B Thermal Challenge A->B C Cell Lysis B->C D Centrifugation C->D E Western Blot for PLKX D->E F Quantification of Soluble PLKX E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA™).

Application 2: Probing Target Function with Activity-Based Protein Profiling (ABPP)

Principle: ABPP is a chemical proteomics approach that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. A competitive ABPP experiment can be used to determine the potency and selectivity of an inhibitor.

Protocol: Competitive ABPP for AMP-2M
  • Cell Lysate Preparation:

    • Prepare cell lysates from a relevant cell line as described in the CETSA protocol, but without the heating step.

    • Normalize the protein concentration of the lysates to 2 mg/mL.

  • Competitive Inhibition:

    • Pre-incubate the cell lysates with a range of AMP-2M concentrations (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) for 30 minutes at room temperature.

  • Labeling with a Broad-Spectrum Kinase Probe:

    • Add a desthiobiotin-ATP or a similar broad-spectrum, clickable kinase probe to the lysates at a final concentration of 1-5 µM.

    • Incubate for 30 minutes at room temperature to allow for covalent labeling of active kinases.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified kinase probe.

    • Enrich the labeled proteins using streptavidin-agarose beads.

  • Proteomic Analysis:

    • Elute the enriched proteins from the beads.

    • Digest the proteins into peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation:

By quantifying the abundance of PLKX peptides in the different treatment groups, a dose-response curve for AMP-2M inhibition can be generated. A decrease in the labeling of PLKX with increasing concentrations of AMP-2M indicates competitive binding. The selectivity of AMP-2M can be assessed by simultaneously monitoring the labeling of other kinases in the proteome.

Application 3: Cellular Assays to Characterize the Phenotypic Effects of AMP-2M

Principle: To link target engagement with a cellular phenotype, it is crucial to perform functional assays. [3]Based on the hypothesized role of PLKX in the G2/M checkpoint, we will assess the effect of AMP-2M on cell cycle progression and apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment:

    • Seed cells at a low density and allow them to adhere overnight.

    • Treat the cells with various concentrations of AMP-2M (e.g., 0.1, 1, 10 µM) or vehicle for 24 hours.

  • Cell Staining:

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Results:

Treatment with AMP-2M is expected to cause an accumulation of cells in the G2/M phase, consistent with its proposed mechanism of action.

Treatment% Cells in G2/M
Vehicle (DMSO)15.2 ± 2.1
0.1 µM AMP-2M25.8 ± 3.4
1 µM AMP-2M48.6 ± 4.9
10 µM AMP-2M72.3 ± 5.7

Safety and Handling

While specific toxicity data for AMP-2M is not available, related aniline and methoxyphenyl compounds may be harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area.

  • First Aid:

    • If swallowed: Rinse mouth and seek medical attention. [4] * If on skin: Wash with plenty of soap and water. [4] * If in eyes: Rinse cautiously with water for several minutes.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (AMP-2M) is a valuable new chemical probe for the study of the hypothetical kinase PLKX. The protocols outlined in this document provide a robust framework for confirming target engagement, assessing inhibitory activity and selectivity, and characterizing the cellular phenotype induced by this novel inhibitor. Judicious use of AMP-2M, in conjunction with appropriate controls, will undoubtedly accelerate our understanding of PLKX biology and its potential as a therapeutic target.

References

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. Available from: [Link].

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. Available from: [Link].

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available from: [Link].

  • Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link].

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link].

  • Aniline replacement in drug-like compounds. BioPartner UK. Available from: [Link].

  • Characterization and Effects of methyl-2-(4-aminophenyl)-1, 2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4, 5-trimethoxyphenyl)-3-isoquinoline Carboxylate Sulfate (T-1032), a Novel Potent Inhibitor of cGMP-binding cGMP-specific Phosphodiesterase. PubMed. Available from: [Link].

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available from: [Link].

  • 2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). PubMed. Available from: [Link].

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link].

  • Fentanyl. Wikipedia. Available from: [Link].

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link].

  • Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. Available from: [Link].

  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Available from: [Link].

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link].

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. Available from: [Link].

  • A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link].

  • New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. PubMed. Available from: [Link].

  • Determining target engagement in living systems. PMC. Available from: [Link].

  • Resolved Cis- And trans-2-amino-5-methoxy-1-methyltetralins: Central Dopamine Receptor Agonists and Antagonists. PubMed. Available from: [Link].

  • Activity-based protein profiling: A graphical review. ResearchGate. Available from: [Link].

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available from: [Link].

  • Safety Data Sheet 2-Methoxy-5-methylphenol. metasci. Available from: [Link].

  • propanamide, N-methoxy-N-methyl-. ChemBK. Available from: [Link].

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link].

  • Best Practices: Chemical Probes Webinar (Case Study). YouTube. Available from: [Link].

  • Activity Based Protein Profiling for Drug Discovery. YouTube. Available from: [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link].

  • Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). Cheméo. Available from: [Link].

Sources

Application

Application Notes and Protocols: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide as a Versatile Intermediate in Heterocyclic Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the utility of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide as a pivotal i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the utility of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide as a pivotal intermediate in the synthesis of diverse heterocyclic scaffolds. The strategic placement of a nucleophilic amino group ortho to a propanamide moiety within a methoxy-substituted benzene ring makes this compound a highly valuable building block for constructing key heterocyclic systems, including benzimidazoles and benzodiazepines. This document outlines detailed, field-proven protocols for the synthesis of the intermediate and its subsequent conversion into target heterocycles, supported by mechanistic insights and practical considerations for reaction optimization.

Introduction: The Strategic Importance of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals and biologically active molecules. Among the myriad of synthetic precursors, ortho-phenylenediamines and their derivatives are of paramount importance due to their ability to undergo facile cyclization reactions to generate fused heterocyclic systems. N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is a rationally designed intermediate that offers several advantages for heterocyclic synthesis:

  • Inbuilt Reactivity: The vicinal amino groups (one primary and one as part of an amide) are primed for intramolecular cyclization reactions.

  • Structural Diversity: The isobutyryl group provides a scaffold for introducing steric bulk and specific substitution patterns in the final heterocyclic product.

  • Modulation of Physicochemical Properties: The methoxy substituent can influence the electronic properties of the aromatic ring and the overall lipophilicity and metabolic stability of the resulting molecules.

This guide will focus on two primary applications of this intermediate: the synthesis of substituted benzimidazoles and 1,5-benzodiazepines, both of which are privileged structures in medicinal chemistry.

Synthesis of the Intermediate: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

The synthesis of the title intermediate is achieved through the selective mono-acylation of 4-methoxy-o-phenylenediamine. Controlling the stoichiometry of the acylating agent is crucial to prevent the formation of the di-acylated byproduct.

Protocol 2.1: Synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Methoxy-o-phenylenediamine138.1710.01.0
Isobutyryl chloride106.5510.51.05
Triethylamine101.1912.01.2
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aq. NaHCO₃ solution-30 mL-
Brine-30 mL-
Anhydrous MgSO₄---

Step-by-Step Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-methoxy-o-phenylenediamine (1.38 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.

  • In a separate dropping funnel, dilute isobutyryl chloride (1.12 mL, 10.5 mmol) with anhydrous dichloromethane (10 mL).

  • Add the isobutyryl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide as a solid.

Expert Insights: The slow, dropwise addition of the acylating agent at low temperature is critical to favor mono-acylation. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Visualization of the Synthetic Workflow:

workflow cluster_synthesis Synthesis of the Intermediate start Start: 4-Methoxy-o-phenylenediamine in DCM cool Cool to 0 °C start->cool add_tea Add Triethylamine add_acyl Add Isobutyryl Chloride (dropwise) add_tea->add_acyl cool->add_tea react React at RT for 4h add_acyl->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Product: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide purify->product

Caption: Workflow for the synthesis of the intermediate.

Application in Heterocyclic Synthesis: Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The Phillips condensation, a classic method for benzimidazole synthesis, involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. An alternative and often milder approach involves the cyclodehydration of an N-acyl-o-phenylenediamine.

Protocol 3.1: Synthesis of 6-Methoxy-2-isopropyl-1H-benzo[d]imidazole

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide208.265.01.0
Acetic Acid60.0520 mL-
Water---
Saturated aq. NaHCO₃ solution---
Ethyl Acetate-50 mL-

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (1.04 g, 5.0 mmol) in glacial acetic acid (20 mL).

  • Heat the reaction mixture to reflux (approximately 118 °C) for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-cold water (100 mL).

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-Methoxy-2-isopropyl-1H-benzo[d]imidazole.

Mechanistic Rationale: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. The neighboring primary amino group then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of the imidazole ring.

Visualization of the Reaction Pathway:

mechanism cluster_benzimidazole Benzimidazole Formation start N-acylated Intermediate protonation Protonation of Carbonyl start->protonation H+ cyclization Intramolecular Cyclization protonation->cyclization dehydration Dehydration cyclization->dehydration - H₂O product Benzimidazole Product dehydration->product

Caption: Mechanism of benzimidazole formation.

Application in Heterocyclic Synthesis: 1,5-Benzodiazepines

1,5-Benzodiazepines are another important class of seven-membered heterocyclic compounds with diverse pharmacological properties. They are commonly synthesized by the condensation of o-phenylenediamines with ketones.[1][2]

Protocol 4.1: Synthesis of 7-Methoxy-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Reaction Scheme:

Note: In this application, the intermediate N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide would first be hydrolyzed back to 4-methoxy-o-phenylenediamine which then reacts with a ketone. A more direct route would be the reaction of 4-methoxy-o-phenylenediamine with a suitable diketone or ketone. For the purpose of demonstrating the utility of the diamine precursor, we will proceed with the reaction of 4-methoxy-o-phenylenediamine with acetone.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Methoxy-o-phenylenediamine138.1710.01.0
Acetone58.0830.03.0
Acetic Acid60.055 mL-
Ethanol-50 mL-
Water---
Saturated aq. NaHCO₃ solution---

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-methoxy-o-phenylenediamine (1.38 g, 10.0 mmol) in ethanol (50 mL).

  • Add acetone (2.2 mL, 30.0 mmol) and glacial acetic acid (5 mL) to the solution.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to ice-cold water (150 mL) with stirring.

  • Neutralize with a saturated aqueous sodium bicarbonate solution to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 7-Methoxy-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.

Mechanistic Rationale: The reaction is believed to proceed through the formation of a diamine-diketone intermediate, followed by intramolecular cyclization and dehydration to form the seven-membered benzodiazepine ring. Acetic acid acts as a catalyst for the condensation reactions.

Visualization of the Synthetic Pathway:

workflow_bzd cluster_benzodiazepine 1,5-Benzodiazepine Synthesis start Start: 4-Methoxy-o-phenylenediamine add_reagents Add Acetone and Acetic Acid in Ethanol start->add_reagents reflux Reflux for 6h add_reagents->reflux precipitate Precipitate in Water reflux->precipitate neutralize Neutralize with aq. NaHCO₃ precipitate->neutralize filter_dry Filter and Dry neutralize->filter_dry recrystallize Recrystallize filter_dry->recrystallize product Product: 1,5-Benzodiazepine Derivative recrystallize->product

Caption: Workflow for 1,5-benzodiazepine synthesis.

Conclusion

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide serves as a strategically valuable and versatile intermediate for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this guide offer reliable and reproducible methods for the preparation of this intermediate and its subsequent transformation into substituted benzimidazoles and as a precursor to 1,5-benzodiazepines. The underlying mechanistic principles provide a solid foundation for further exploration and adaptation of these methods in drug discovery and development programs.

References

  • Harale, P. M., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7. [Link]

  • Polshettiwar, V., & Kaushik, M. P. (2004). Phenylboronic acid: a novel and efficient catalyst for the synthesis of 1,5-benzodiazepines. Journal of Chemical Sciences, 116(5), 745-749. [Link]

  • Baviskar, B., et al. (2009). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide. Rasayan Journal of Chemistry, 2(1), 186-190. [Link]

  • PubChem. (n.d.). 4-Methoxy-o-phenylenediamine. Retrieved from [Link]

  • Kumar, P., Pathak, P. K., & Kushwaha, B. S. (2005). Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Oriental Journal of Chemistry, 21(3). [Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Activity Screening of Novel Propanamide Compounds

Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial properties.[1][2] Propanamide derivatives have emerged as a promising class of bioactive molecules.[3] While extensively explored for other therapeutic applications, their potential as antimicrobial agents presents an exciting frontier in drug discovery. The core propanamide structure offers a versatile scaffold for chemical modification, allowing for the fine-tuning of physicochemical properties to enhance antimicrobial potency and selectivity.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to screen and characterize the antimicrobial activity of novel propanamide compounds. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for antimicrobial susceptibility testing (AST), and offer insights into data interpretation and presentation.

Hypothesized Mechanism of Action: The Role of the Amide Moiety

While the precise mechanism of action for any novel compound requires empirical validation, the propanamide scaffold suggests a plausible mode of antibacterial activity centered on the disruption of the bacterial cell membrane. The amide functional group is capable of forming hydrogen bonds, which can facilitate interactions with the phospholipid head groups of the bacterial membrane.[4] This interaction, coupled with the overall lipophilicity of the molecule, may lead to membrane permeabilization and depolarization, ultimately resulting in bacterial cell death.[4][5] This hypothesis is supported by studies on other amide-containing compounds that demonstrate membrane-active properties.[4]

Furthermore, the diverse chemical space accessible through modification of the propanamide structure could lead to compounds that target specific bacterial enzymes, such as those involved in cell wall synthesis or essential metabolic pathways.[6][7][8] The initial screening protocols detailed below are designed to identify antimicrobial activity regardless of the specific mechanism, providing a foundation for more in-depth mechanistic studies.

Experimental Workflow for Antimicrobial Screening

A systematic approach is crucial for the efficient screening of novel compounds. The following workflow outlines the key stages, from initial compound preparation to the determination of antimicrobial efficacy.

Antimicrobial Screening Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Solubilization & Serial Dilution Broth_Microdilution Broth Microdilution Assay (MIC Determination) Compound_Prep->Broth_Microdilution Disk_Diffusion Disk Diffusion Assay (Qualitative Screening) Compound_Prep->Disk_Diffusion Inoculum_Prep Bacterial Inoculum Preparation & Standardization Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Disk_Diffusion MIC_Determination Visual/Spectrophotometric MIC Reading Broth_Microdilution->MIC_Determination Zone_Measurement Measurement of Inhibition Zones Disk_Diffusion->Zone_Measurement Data_Interpretation Interpretation of Susceptibility MIC_Determination->Data_Interpretation Zone_Measurement->Data_Interpretation

Caption: General experimental workflow for the synthesis and biological evaluation of new bioactive propanamide derivatives.

Detailed Experimental Protocols

The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Novel propanamide compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each propanamide compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and a solvent control must be included.

    • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the serially diluted compound.

    • Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a qualitative screening tool to assess the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Novel propanamide compounds

  • Sterile cotton swabs

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Calipers or a ruler

Procedure:

  • Disk Preparation:

    • Impregnate sterile paper disks with a known concentration of each propanamide compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application and Incubation:

    • Aseptically place the impregnated disks onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Propanamide Compounds against Representative Bacteria

Compound IDStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
PRO-0011664
PRO-002832
PRO-003>128>128
PRO-004416
Ciprofloxacin (Control)0.50.06

Interpretation of MIC Values:

  • A lower MIC value indicates greater antimicrobial potency.

  • Comparing the MIC values of novel compounds to a standard antibiotic (e.g., Ciprofloxacin) provides a benchmark for their relative efficacy.

  • Differences in activity against Gram-positive and Gram-negative bacteria can provide initial insights into the compound's spectrum of activity and potential mechanism of action. For instance, higher MICs against Gram-negative bacteria may suggest poor penetration through the outer membrane.

Table 2: Zone of Inhibition Diameters for Novel Propanamide Compounds

Compound IDStaphylococcus aureus Zone Diameter (mm)Escherichia coli Zone Diameter (mm)
PRO-0011510
PRO-0021814
PRO-0036 (No inhibition)6 (No inhibition)
PRO-0042217
Ciprofloxacin (Control)2530

Interpretation of Zone Diameters:

  • Larger zone diameters generally correlate with greater antimicrobial activity.

  • The disk diffusion assay is a valuable preliminary screening tool, and results should be confirmed with quantitative methods like broth microdilution.

Structure-Activity Relationship (SAR) Insights

The screening of a library of propanamide derivatives allows for the elucidation of preliminary structure-activity relationships (SAR). By correlating chemical modifications with changes in antimicrobial activity, researchers can identify key structural features that contribute to potency.

SAR Logic cluster_modifications Chemical Modifications Core_Scaffold Propanamide Core Scaffold Mod_R1 Modification at R1 (e.g., Lipophilicity) Core_Scaffold->Mod_R1 Mod_R2 Modification at R2 (e.g., H-bonding capacity) Core_Scaffold->Mod_R2 Mod_R3 Modification at R3 (e.g., Steric hindrance) Core_Scaffold->Mod_R3 Screening Antimicrobial Screening (MIC, Zone of Inhibition) Mod_R1->Screening Mod_R2->Screening Mod_R3->Screening SAR_Analysis SAR Analysis: Correlate Structure with Activity Screening->SAR_Analysis

Caption: Logical flow for establishing Structure-Activity Relationships.

For example, increasing the lipophilicity of a side chain may enhance membrane disruption and improve activity against Gram-positive bacteria. Conversely, adding polar groups capable of hydrogen bonding might improve interactions with the outer membrane of Gram-negative bacteria.[4] These SAR insights are invaluable for guiding the rational design of next-generation propanamide antibiotics with improved efficacy and selectivity.[9][10]

Conclusion and Future Directions

The protocols and framework presented in this application note provide a robust starting point for the antimicrobial screening of novel propanamide compounds. By employing standardized methodologies and a logical screening cascade, researchers can efficiently identify promising lead candidates. Future work should focus on elucidating the precise mechanism of action of active compounds, evaluating their cytotoxicity against mammalian cells to determine selectivity, and exploring their efficacy in more complex models of infection. The versatile nature of the propanamide scaffold holds significant promise for the development of a new class of much-needed antimicrobial agents.

References

  • Limwongyut, J., et al. (2022). Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria. PMC - NIH. Available at: [Link]

  • Zhu, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • Pinto, M., et al. (2017). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. MDPI. Available at: [Link]

  • Stirbes, M., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC - NIH. Available at: [Link]

  • Demir, S., et al. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Dergipark. Available at: [Link]

  • Singh, R., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Elhrari, W., et al. (2021). Synthesis and antibacterial property of polyamide dendrimers based on tetraethyl‑1,1,3,3‑propanetetracarboxylate. ResearchGate. Available at: [Link]

  • Basicmedical Key. Inhibitors of Bacterial Cell Wall Synthesis. Basicmedical Key. Available at: [Link]

  • Al-Hiari, Y., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PMC - NIH. Available at: [Link]

  • ResearchGate. Antimicrobial activity of the synthesized compounds. ResearchGate. Available at: [Link]

  • Aryal, S. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Microbe Notes. Available at: [Link]

  • Zarena, D. & De, S. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI. Available at: [Link]

  • LibreTexts, B. (2024). 13.2A: Inhibiting Cell Wall Synthesis. Biology LibreTexts. Available at: [Link]

  • National Institutes of Health. Structure-activity relationships of the antimicrobial peptide natural product apidaecin. NIH. Available at: [Link]

  • Creative Biolabs. Cell Wall Biosynthesis Inhibitor. Creative Biolabs. Available at: [Link]

  • Copp, B., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed. Available at: [Link]

  • Annang, F., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. Available at: [Link]

  • Savitskaya, A., et al. (2021). Bacterial Enzymes and Antibiotic Resistance. PMC - NIH. Available at: [Link]

  • Defense Technical Information Center. Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. DTIC. Available at: [Link]

  • Medina, M., et al. (2017). Discovery of antimicrobial compounds targeting bacterial type FAD synthetases. PubMed. Available at: [Link]

  • Khan, F. & Singh, N. (2020). Deciphering mechanism of anti-microbial action of non-antibiotic drugs Bupranolol and Propranolol against E. coli. ResearchGate. Available at: [Link]

  • Fracarotti, F., et al. (2017). Discovery of antimicrobial compounds targeting bacterial type FAD synthetases. PMC - NIH. Available at: [Link]

  • Frontiers. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. Available at: [Link]

  • He, H., et al. (2019). Molecules that Inhibit Bacterial Resistance Enzymes. MDPI. Available at: [Link]

  • Thang, C., et al. (2018). Bacterial proteases, untapped antimicrobial drug targets. ResearchGate. Available at: [Link]

Sources

Application

"N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide" in transient receptor potential (TRP) channel studies

Acknowledgment of Search and Alternative Proposal Our search for structurally related "2-Amino-5-methoxyphenyl" and "2-methylpropanamide" derivatives did identify compounds with biological activities, such as nNOS inhibi...

Author: BenchChem Technical Support Team. Date: January 2026

Acknowledgment of Search and Alternative Proposal

Our search for structurally related "2-Amino-5-methoxyphenyl" and "2-methylpropanamide" derivatives did identify compounds with biological activities, such as nNOS inhibition or modulation of other receptors, but these are not directly applicable to TRP channel studies in a way that would allow for the creation of specific, reliable protocols for your target compound.

Alternative Resource: In light of this, and to still provide value to researchers, scientists, and drug development professionals interested in this area, we have leveraged our editorial control to create a detailed guide on the general principles and methodologies for studying TRP channel modulators . This guide will equip you with the foundational knowledge and practical protocols to investigate any novel compound, including "N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide," for its potential effects on TRP channels.

Application Notes and Protocols for the Investigation of Novel TRP Channel Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction to Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a superfamily of ion channels that are crucial for a wide range of sensory functions, including temperature, pain, pressure, and taste.[1][2] They are non-selective cation channels, and their activation leads to changes in membrane potential and intracellular calcium concentrations, which in turn trigger various cellular responses.[2] The TRP superfamily is diverse, with 28 members in mammals, categorized into six subfamilies: TRPC (Canonical), TRPV (Vanilloid), TRPM (Melastatin), TRPA (Ankyrin), TRPP (Polycystic), and TRPML (Mucolipin).[1][2] This diversity in structure and function makes them attractive targets for drug discovery in various therapeutic areas, including pain, inflammation, and respiratory diseases.[1]

Key Methodologies for Studying TRP Channel Modulation

The investigation of a novel compound's effect on TRP channels typically involves a multi-faceted approach, combining functional assays to measure channel activity and, in later stages, binding assays to determine direct interaction. The two primary methods for assessing TRP channel function are electrophysiology and calcium imaging.

1. Electrophysiology (Patch-Clamp Technique)

Electrophysiology, particularly the patch-clamp technique, is the gold standard for directly measuring ion channel activity. It provides high-resolution information about channel gating, conductance, and ion selectivity.

  • Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a cell expressing the TRP channel of interest. This allows for the control of the membrane potential and the recording of the ionic currents flowing through the channel.

  • Application: This technique can determine whether a compound acts as an activator (agonist), inhibitor (antagonist), or modulator of the TRP channel. It can also reveal details about the mechanism of action, such as whether the compound affects the channel's voltage dependence or its sensitivity to other stimuli.

2. Calcium Imaging

Calcium imaging is a high-throughput method to indirectly measure the activity of calcium-permeable ion channels like most TRP channels.

  • Principle: Cells expressing the target TRP channel are loaded with a fluorescent calcium indicator dye. When the TRP channel opens, calcium ions flow into the cell, binding to the dye and causing a change in its fluorescence intensity. This change is detected using a fluorescence microscope or a plate reader.

  • Application: Calcium imaging is excellent for screening large numbers of compounds to identify potential TRP channel modulators. It provides a robust functional readout of channel activation or inhibition.

Experimental Protocols

Here, we provide generalized, step-by-step protocols for investigating a novel compound's effect on a specific TRP channel (e.g., TRPV1) using both patch-clamp electrophysiology and calcium imaging.

Objective: To determine if the test compound modulates the activity of a specific TRP channel expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing the human TRP channel of interest (e.g., hTRPV1).

  • Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic (e.g., G418).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Known TRP channel agonist (e.g., Capsaicin for TRPV1) and antagonist (e.g., Capsazepine for TRPV1).

Procedure:

  • Cell Preparation: Plate the TRP channel-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage-Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Baseline Recording: Record the baseline current for 1-2 minutes.

  • Compound Application:

    • To test for agonist activity: Perfuse the cell with increasing concentrations of the test compound and record any changes in current.

    • To test for antagonist activity: First, apply a known agonist to activate the channel. Once a stable current is achieved, co-apply the agonist with the test compound and observe any reduction in the agonist-evoked current.

  • Data Analysis: Measure the peak current amplitude in response to the compound and/or agonist. Plot concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

dot

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Objective: To screen for agonist or antagonist activity of the test compound on a specific TRP channel using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the human TRP channel of interest (e.g., hTRPV1).

  • 96-well black-walled, clear-bottom cell culture plates.

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Known TRP channel agonist and antagonist.

  • Fluorescence plate reader or microscope capable of ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

Procedure:

  • Cell Plating: Seed the TRP channel-expressing HEK293 cells into a 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (F₃₄₀/F₃₈₀) for each well for 1-2 minutes.

  • Compound Addition:

    • Agonist screen: Add the test compound at various concentrations to the wells.

    • Antagonist screen: Pre-incubate the cells with the test compound for 5-10 minutes, then add a known agonist at its EC₅₀ concentration.

  • Signal Detection: Immediately after compound addition, continuously measure the fluorescence ratio for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio (ΔR) from baseline.

    • For agonist screening, plot ΔR against the compound concentration to determine the EC₅₀.

    • For antagonist screening, calculate the percentage inhibition of the agonist response and plot it against the test compound concentration to determine the IC₅₀.

dot

Caption: Workflow for Ratiometric Calcium Imaging.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format.

Table 1: Summary of Hypothetical Compound Effects on TRPV1

AssayParameterTest CompoundPositive Control (Capsaicin)
Patch-Clamp Agonist EC₅₀ Not Active0.5 µM
Antagonist IC₅₀ 2.5 µMN/A
Calcium Imaging Agonist EC₅₀ Not Active0.8 µM
Antagonist IC₅₀ 3.1 µMN/A
Trustworthiness and Self-Validation

To ensure the reliability of your findings, every experiment should include proper controls:

  • Vehicle Control: Test the effect of the solvent (e.g., DMSO) used to dissolve the test compound to rule out any non-specific effects.

  • Positive Control: Use a known agonist and antagonist for the target TRP channel to validate the assay system.

  • Parental Cell Line Control: Use the non-transfected parental cell line (e.g., wild-type HEK293 cells) to confirm that the observed effects are specific to the expressed TRP channel.

Conclusion

While the specific compound "N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide" does not have established literature for TRP channel activity, the protocols and methodologies outlined in this guide provide a robust framework for its investigation. By employing techniques such as patch-clamp electrophysiology and calcium imaging with appropriate controls, researchers can systematically characterize the potential modulatory effects of this and other novel compounds on TRP channels, contributing to the development of new therapeutics.

References

  • Moran, M. M., McAlexander, M. A., & Szallasi, A. (2021). Advances in TRP channel drug discovery: from target validation to clinical studies. Nature Reviews Drug Discovery, 20(9), 683-704. [Link]

  • Clapham, D. E. (2003). TRP channels as cellular sensors. Nature, 426(6966), 517-524. [Link]

Sources

Method

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in Human Plasma

Abstract & Introduction The quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data for evaluating a compound's a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed and validated for the quantification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in human plasma.

Given the structural features of the analyte—a primary aromatic amine and an amide functional group—it is predicted to be a small molecule amenable to reversed-phase chromatography and positive mode electrospray ionization. The method described herein employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The validation was conducted in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[1][2][3][4]

Causality and Rationale for Method Selection

The primary objective was to develop a method with high sensitivity and selectivity, capable of accurately quantifying N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide across a wide dynamic range suitable for clinical research.

  • Choice of LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for quantitative bioanalysis.[2] Its unparalleled selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the differentiation of the target analyte from complex biological matrix components and potential metabolites. This minimizes the risk of interference and ensures accurate measurement, even at the low concentrations expected in clinical samples.

  • Sample Preparation Strategy: Protein precipitation (PPT) was selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[5][6] While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT offers an excellent balance of recovery and efficiency for method development, with a lower risk of analyte loss.[7] Acetonitrile was chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography mobile phases.[5]

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide-d7) is critical for a self-validating system. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. This ensures the highest possible accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Analyte: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (Reference Standard, >99.5% purity)

  • Internal Standard: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide-d7 (SIL-IS, >99% purity, 99.5% isotopic enrichment)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade)

  • Biological Matrix: Human Plasma (K2-EDTA anticoagulant), sourced from certified vendors.

Instrumentation
  • UHPLC System: Vanquish Flex Quaternary UHPLC system (Thermo Scientific) or equivalent.

  • Mass Spectrometer: Q Exactive Plus Hybrid-Orbitrap Mass Spectrometer (Thermo Scientific) or a triple quadrupole mass spectrometer capable of MRM.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and SIL-IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create spiking solutions for the calibration curve and QC samples.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the SIL-IS stock solution in acetonitrile.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations for the calibration curve (1, 2, 5, 20, 50, 200, 400, 500 ng/mL) and QC samples (Low: 3 ng/mL, Mid: 150 ng/mL, High: 375 ng/mL).

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 50 µL of plasma sample into the corresponding labeled tube.

  • Add 200 µL of the Internal Standard Spiking Solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds at high speed to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Visualization of the Sample Preparation Workflow

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions
ParameterCondition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min)
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 223.1 -> 136.1 (Quantifier), 223.1 -> 108.1 (Qualifier)
SIL-IS: 230.1 -> 143.1 (Quantifier)
Source Temperature 450°C
Ion Spray Voltage 4500 V

Bioanalytical Method Validation

The method was fully validated according to FDA and EMA guidelines.[8][9][10] The validation assessed selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity & Sensitivity
  • Selectivity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention time of the analyte or SIL-IS.

  • Lower Limit of Quantification (LLOQ): Established at 1 ng/mL. At this concentration, the signal-to-noise ratio was >10, and the precision and accuracy were within ±20%.

Linearity, Accuracy, and Precision

The method demonstrated excellent linearity over the calibration range of 1-500 ng/mL. The accuracy and precision results from three independent validation runs are summarized below.

QC LevelConc. (ng/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (%) (n=6)Inter-Day Precision (%CV) (n=18)Inter-Day Accuracy (%) (n=18)Acceptance Criteria
LLOQ 18.5105.210.1103.8≤20% CV; 80-120% Acc
Low QC 36.298.77.599.5≤15% CV; 85-115% Acc
Mid QC 1504.1101.35.3102.1≤15% CV; 85-115% Acc
High QC 3753.597.94.898.6≤15% CV; 85-115% Acc
Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at Low, Mid, and High QC concentrations.

QC LevelConc. (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)IS Normalized Matrix Factor (%CV)Acceptance Criteria
Low QC 394.297.54.5Consistent & Reproducible; CV ≤15%
Mid QC 15096.899.13.1Consistent & Reproducible; CV ≤15%
High QC 37595.598.23.9Consistent & Reproducible; CV ≤15%
Stability

The stability of the analyte was confirmed under various storage and handling conditions, with all results falling within ±15% of the nominal concentrations.

Stability ConditionDurationResult
Freeze-Thaw Stability 3 CyclesStable
Short-Term (Bench-Top) Stability 8 hours at RTStable
Post-Preparative Stability 48 hours at 4°CStable
Long-Term Storage Stability 90 days at -80°CStable

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been rigorously validated according to international regulatory guidelines and is fit for purpose to support clinical pharmacokinetic studies.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][1]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link][8]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4]

  • van Amsterdam, P. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][9]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Gopinathan, S. (n.d.). Bioanalytical method validation emea. SlideShare. [Link][10]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Matyash, V., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. National Institutes of Health. [Link]

  • Alvarez-Sanchez, B., et al. (2012). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. [Link][7]

  • Takkis, K., et al. (2014). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. PubMed. [Link][5]

  • Zhang, T., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link][6]

  • National Institutes of Health. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. [Link]

  • Lin, C-H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. [Link][11]

Sources

Technical Notes & Optimization

Troubleshooting

"N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide" synthesis side reactions and byproducts

Welcome to the technical support center for the synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis, with a focus on managing potential side reactions and byproducts.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. The primary synthetic route involves the acylation of 4-methoxy-o-phenylenediamine with isobutyryl chloride or a related acylating agent. The main challenge in this synthesis is achieving selective mono-acylation.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a very low yield of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are typically due to one or more of the following factors:

  • Di-acylation: The starting material, 4-methoxy-o-phenylenediamine, has two primary amine groups. A significant side reaction is the formation of the di-acylated byproduct where both amino groups react with the isobutyryl chloride. This is especially prevalent if the acylating agent is used in excess or if the reaction conditions favor high reactivity.

  • Oxidation of the Starting Material: Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[1][2] The starting material, 4-methoxy-o-phenylenediamine, is noted to be air and light sensitive.[1]

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent, and the choice of base can significantly impact the reaction's efficiency and selectivity.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the reactants. Use a 1:1 or slightly less than 1:1 molar ratio of isobutyryl chloride to 4-methoxy-o-phenylenediamine to favor mono-acylation.

  • Slow Addition of Acylating Agent: Add the isobutyryl chloride dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize di-acylation.

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenylenediamine starting material.

  • Optimize the Solvent and Base:

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable.

    • Base: Use a non-nucleophilic base such as triethylamine (TEA) or pyridine to neutralize the HCl byproduct generated during the reaction. The base should be added before the acylating agent.

  • Purification of Starting Material: If your starting 4-methoxy-o-phenylenediamine is dark-colored, it may contain oxidized impurities.[2] Consider purifying it before use, for example, by recrystallization or column chromatography.

Issue 2: Presence of a Major, Less Polar Byproduct

Question: My TLC and LC-MS analyses show a significant byproduct that is less polar than my desired product. What is this impurity and how can I get rid of it?

Answer:

This less polar byproduct is almost certainly the di-acylated compound, N,N'-(4-methoxy-1,2-phenylene)bis(2-methylpropanamide).

  • Causality: The formation of this byproduct occurs when a second molecule of isobutyryl chloride reacts with the remaining free amino group of the desired mono-acylated product. This is more likely to happen if the concentration of the acylating agent is too high or if the reaction temperature is elevated.

Solutions:

  • Reaction Control: As mentioned above, the key is to control the stoichiometry and addition rate of the isobutyryl chloride.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the mono- and di-acylated products. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, will effectively separate the less polar di-acylated byproduct from the more polar desired product.

    • Recrystallization: If the byproduct is present in a smaller amount, recrystallization might be a viable option. Experiment with different solvent systems (e.g., ethyl acetate/hexane, ethanol/water) to find conditions where the desired product crystallizes out, leaving the di-acylated impurity in the mother liquor.

Issue 3: Formation of Colored Impurities

Question: My reaction mixture and crude product are dark-colored (e.g., brown, purple, or black). What causes this discoloration and how can I prevent it?

Answer:

The formation of colored impurities is a common issue when working with anilines and phenylenediamines.[3][4]

  • Oxidation: The primary cause is the oxidation of the electron-rich aromatic amine starting material and/or product.[4] This can be initiated by exposure to air (oxygen), light, or trace metal impurities. The oxidation products are often highly conjugated, colored polymeric materials.

  • Side Reactions with Nitrous Acid: If there are any sources of nitrites in the reagents or solvents, they can react with the aromatic amines to form diazonium salts, which can then couple to form colored azo compounds.[4][5][6]

Preventative and Remedial Actions:

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Protection from Light: Protect the reaction mixture from light by wrapping the flask in aluminum foil.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to suppress oxidation.

  • Purification:

    • Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to adsorb the colored impurities. The charcoal is then removed by filtration.

    • Column Chromatography: This will separate the desired product from the colored, often highly polar, impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving selective mono-acylation of 4-methoxy-o-phenylenediamine?

A1: The most critical parameter is the stoichiometry of the acylating agent . Using a slight excess of the phenylenediamine or a 1:1 ratio with the acylating agent is crucial. Additionally, slow, controlled addition of the acylating agent at low temperatures significantly enhances selectivity.

Q2: Which acylating agent is better to use: isobutyryl chloride or isobutyric anhydride?

A2: Both can be used, but they have different characteristics:

  • Isobutyryl chloride is more reactive, which can lead to a faster reaction but also a higher propensity for di-acylation if not controlled carefully. It generates HCl as a byproduct, requiring a base for neutralization.

  • Isobutyric anhydride is less reactive, which can provide better control over the reaction and potentially higher selectivity for mono-acylation.[7] The byproduct is isobutyric acid, which is less corrosive than HCl. For challenging selective acylations, anhydrides are often a good choice.

Q3: Can I use a protecting group strategy to ensure mono-acylation?

A3: Yes, a protecting group strategy is a valid but more lengthy approach. One of the amino groups could be selectively protected (e.g., as a carbamate), followed by acylation of the remaining free amino group, and then deprotection. However, for many applications, optimizing the direct acylation is more efficient.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to resolve the starting material, the mono-acylated product, and the di-acylated byproduct. The spots can be visualized under UV light. The di-acylated product will have a higher Rf value (be less polar) than the mono-acylated product, which in turn will have a higher Rf value than the starting diamine.

Q5: What are the safety precautions for handling 4-methoxy-o-phenylenediamine and isobutyryl chloride?

A5:

  • 4-methoxy-o-phenylenediamine: It is toxic if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[1] It is also air and light sensitive.[1] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

  • Isobutyryl chloride: It is corrosive and a lachrymator (causes tearing). It reacts violently with water and alcohols. Handle it with extreme care in a fume hood, using appropriate PPE.

III. Experimental Protocol and Workflow

Recommended Synthesis Protocol for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

This protocol is designed to favor selective mono-acylation.

Materials:

  • 4-methoxy-o-phenylenediamine

  • Isobutyryl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxy-o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve isobutyryl chloride (0.95-1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, let the reaction stir at 0 °C for another 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, quench it by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired product from the di-acylated byproduct and other impurities.

Visual Workflow and Decision Making

Below is a DOT language script for a diagram illustrating the troubleshooting workflow.

G start Start Synthesis check_yield Reaction Complete. Check Yield & Purity (TLC/LCMS) start->check_yield low_yield Low Yield? check_yield->low_yield high_purity High Purity? low_yield->high_purity No cause_diacylation Cause: Di-acylation Solution: Check Stoichiometry, Slow Addition at 0°C low_yield->cause_diacylation Yes cause_oxidation Cause: Oxidation Solution: Use Inert Atmosphere, Degas Solvents low_yield->cause_oxidation Yes success Product Obtained high_purity->success Yes impurity_type Identify Impurity high_purity->impurity_type No cause_diacylation->start Re-run cause_oxidation->start Re-run diacylated Less Polar Byproduct: Di-acylated Compound impurity_type->diacylated Less Polar colored Colored Impurities: Oxidation Products impurity_type->colored Colored/Polar purify_column Solution: Column Chromatography diacylated->purify_column purify_charcoal Solution: Charcoal Treatment & Column Chromatography colored->purify_charcoal purify_column->success purify_charcoal->success

Caption: Troubleshooting workflow for the synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

IV. Key Byproducts Summary

Byproduct NameStructureReason for FormationSeparation Method
N,N'-(4-methoxy-1,2-phenylene)bis(2-methylpropanamide)Di-acylated productExcess acylating agent or high reaction temperatureFlash Column Chromatography
Oxidized/Polymeric MaterialsComplex mixture of highly conjugated compoundsExposure of starting material/product to air and/or lightActivated Carbon, Column Chromatography

V. References

  • ResearchGate. (n.d.). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Retrieved from ResearchGate.

  • National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from NIH.

  • Royal Society of Chemistry. (n.d.). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry. Retrieved from RSC Publishing.

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from BYJU'S.

  • ACS Publications. (2025). Direct Amination of Anilines Utilizing Dearomatized Phenolate Species. Organic Letters. Retrieved from ACS Publications.

  • ResearchGate. (n.d.). Aniline and Its Derivatives. Retrieved from ResearchGate.

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from Chemistry Steps.

  • Wikipedia. (n.d.). Aniline. Retrieved from Wikipedia.

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Retrieved from Google Patents.

  • Google Patents. (n.d.). US4191708A - Process for preparing and purifying p-phenylenediamine. Retrieved from Google Patents.

  • ChemicalBook. (n.d.). 4-METHOXY-O-PHENYLENEDIAMINE synthesis. Retrieved from ChemicalBook.

  • WIPO. (2022). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. Retrieved from WIPO.

  • Thermo Fisher Scientific. (n.d.). 4-Methoxy-o-phenylenediamine, 98%. Retrieved from Thermo Scientific Chemicals.

  • PubMed. (2008). Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine. Retrieved from PubMed.

  • National Institutes of Health. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from NIH.

  • ResearchGate. (n.d.). Synthesis and characterization of sulfonated poly(p-phenylenediamine) prepared by different procedures. Retrieved from ResearchGate.

  • Google Patents. (n.d.). US6245943B1 - Method of preparing p-phenylenediamine. Retrieved from Google Patents.

  • ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from ResearchGate.

  • Reddit. (n.d.). 4-Methoxy-o-phenylenediamine. r/OrganicChemistry. Retrieved from Reddit.

  • PubMed. (2011). Poly(m-phenylenediamine) nanospheres and nanorods: selective synthesis and their application for multiplex nucleic acid detection. Retrieved from PubMed.

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Retrieved from ResearchGate.

  • ChemicalBook. (n.d.). 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2. Retrieved from ChemicalBook.

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxy-o-phenylenediamine (CAS 102-51-2). Retrieved from Cheméo.

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from NIH.

  • ChemicalBook. (n.d.). N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide. Retrieved from ChemicalBook.

  • ResearchGate. (n.d.). synthesis of 2-amino-5-methoxyphenol.docx. Retrieved from ResearchGate.

  • ChemScene. (n.d.). 1372895-49-2 | (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide. Retrieved from ChemScene.

  • PubChem. (n.d.). 2-Amino-5-nitrobenzophenone. Retrieved from PubChem - NIH.

  • PubChem. (n.d.). N-(5-amino-4-methoxy-2-methylphenyl)benzamide. Retrieved from PubChem.

Sources

Optimization

Technical Support Center: Optimizing N-acylation of 4-Methoxyaniline Derivatives

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for optimizing the N-acylation of 4-methoxyaniline derivatives. This resource is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for optimizing the N-acylation of 4-methoxyaniline derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this crucial transformation in their work. The N-acylated 4-methoxyphenyl moiety is a common scaffold in pharmaceuticals and functional materials, making the efficiency and reliability of its synthesis paramount.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We aim to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and solve challenges in your own laboratory settings.

Section 1: Fundamental Principles & General Queries

This section addresses the foundational concepts of the N-acylation reaction as it pertains to 4-methoxyaniline and its derivatives.

Q1: What is the N-acylation reaction, and why is the 4-methoxy group significant?

N-acylation is a fundamental reaction in organic chemistry where an acyl group (R-C=O) is introduced onto a nitrogen atom, forming an amide.[1][2] In the context of 4-methoxyaniline, the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

The 4-methoxy (-OCH₃) group plays a critical electronic role. It is an electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring and, more importantly, the nucleophilicity of the amino group. This makes 4-methoxyaniline generally more reactive towards electrophiles than aniline itself.[3][4]

N-Acylation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Amine R'-NH₂ Acyl_Agent R-C(=O)-LG Amine->Acyl_Agent Lone pair attacks carbonyl Tetrahedral_Intermediate R-C(O⁻)(LG)-N⁺H₂-R' Intermediate_Collapse R-C(=O)-N⁺H₂-R' + LG⁻ Tetrahedral_Intermediate->Intermediate_Collapse LG departs Tetrahedral_Intermediate->Intermediate_Collapse Collapse of intermediate Product R-C(=O)-NH-R' Intermediate_Collapse->Product Base removes H⁺ Base Base

Caption: General mechanism of N-acylation of a primary amine.

Q2: What are the most common acylating agents for this reaction?

The choice of acylating agent is a critical parameter that balances reactivity with handling considerations. The two most common classes are:

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive electrophiles that typically provide high yields and fast reaction times.[1] Their main drawback is their sensitivity to moisture (hydrolysis) and the production of corrosive hydrogen chloride (HCl) gas, which must be neutralized by a base.[1]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl chlorides but are often easier to handle, more stable, and more economical.[1] The byproduct is a carboxylic acid, which is less corrosive than HCl. Acetic anhydride is a widely used reagent for introducing an acetyl group.[5]

FeatureAcyl Chloride (e.g., RCOCl)Acid Anhydride (e.g., (RCO)₂O)
Reactivity Very HighHigh
Byproduct HCl (corrosive acid)RCOOH (carboxylic acid)
Handling Moisture sensitive, corrosiveEasier to handle, less moisture sensitive
Typical Conditions Requires a base (e.g., pyridine, NaOH)Often used with a weaker base (NaOAc) or catalyst-free

Table 1: Comparison of Common Acylating Agents.

Section 2: Troubleshooting Common Experimental Issues

This section is formatted to directly address problems you might encounter at the bench.

Q3: My N-acylation reaction is sluggish or giving a low yield. What are the likely causes?

This is a common issue with several potential root causes. A systematic approach is key to diagnosis.

  • Cause 1: Protonation of the Amine: The single most common reason for failure is the protonation of the 4-methoxyaniline derivative. The byproduct of acylation with an acyl chloride is HCl.[6] If not neutralized, this strong acid will protonate the lone pair of the starting amine, forming a non-nucleophilic ammonium salt and halting the reaction.[3]

    • Solution: Ensure the presence of a suitable base in at least a stoichiometric amount (relative to the acylating agent). For Schotten-Baumann conditions, an aqueous base like NaOH is used.[6][7] For anhydrous organic conditions, bases like pyridine or triethylamine are common.[8]

  • Cause 2: Inactive Acylating Agent: Acyl chlorides and anhydrides can hydrolyze if exposed to atmospheric moisture over time.[3] An old bottle of reagent may be partially or fully hydrolyzed to the unreactive carboxylic acid.

    • Solution: Use a fresh bottle or a freshly opened bottle of the acylating agent. Ensure all glassware is thoroughly dried and, if necessary, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Cause 3: Insufficient Reactivity/Temperature: While the 4-methoxy group is activating, strong electron-withdrawing groups elsewhere on the aniline ring or significant steric hindrance can reduce the amine's nucleophilicity.

    • Solution: If the reaction is slow at room temperature, gentle heating (e.g., to 40-60 °C) can often increase the rate.[3] Alternatively, switching to a more reactive acylating agent (e.g., from an anhydride to an acyl chloride) may be necessary.[9]

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Check_Base Is a base present in sufficient quantity? Start->Check_Base Add_Base Action: Add stoichiometric base (e.g., Pyridine, TEA, NaOH) Check_Base->Add_Base No Check_Reagent Is the acylating agent fresh/active? Check_Base->Check_Reagent Yes Add_Base->Check_Reagent Use_Fresh_Reagent Action: Use a fresh bottle of acyl chloride/anhydride. Ensure dry conditions. Check_Reagent->Use_Fresh_Reagent No Check_Temp Is the reaction sluggish at Room Temp? Check_Reagent->Check_Temp Yes Use_Fresh_Reagent->Check_Temp Heat_Reaction Action: Gently heat the reaction (40-60°C). Monitor by TLC. Check_Temp->Heat_Reaction Yes Success Problem Solved Check_Temp->Success No Heat_Reaction->Success

Caption: A decision-making workflow for troubleshooting low-yield N-acylation reactions.

Q4: I'm observing multiple spots on my TLC plate. How can I identify and prevent side products?

The formation of impurities is often a result of reaction conditions being too harsh or incorrectly balanced.

  • Side Product 1: Unreacted Starting Material: The most common "impurity" is simply unreacted 4-methoxyaniline.

    • Prevention: Ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent and allow for sufficient reaction time.[3] Monitor the reaction by TLC until the starting amine spot has been consumed.

    • Removal: During work-up, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will convert the basic starting amine into its water-soluble salt, effectively removing it from the organic phase.[9]

  • Side Product 2: Diacylation: This occurs when the initially formed amide is acylated a second time to form an imide. This is rare for anilines under standard conditions but can happen with a large excess of a highly reactive acylating agent and/or high temperatures.

    • Prevention: Use controlled stoichiometry (1.0-1.2 equivalents of the acylating agent).[9] Avoid excessive heating.

  • Side Product 3: Oxidation Products: Anilines are susceptible to oxidation, which can form highly colored, often polymeric impurities that appear as baseline material or streaks on a TLC plate.[3][10]

    • Prevention: If your starting material or reaction mixture darkens significantly, consider running the reaction under an inert atmosphere (N₂ or Ar) to minimize exposure to atmospheric oxygen.[10] Using fresh, pure starting materials is also crucial.[3]

Q5: Which base and solvent combination is best for my reaction?

The optimal choice depends on the acylating agent and the desired reaction conditions (e.g., homogenous vs. biphasic).

  • For Acyl Chlorides (Anhydrous):

    • Pyridine: Can act as both the base and the solvent. It also acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[8]

    • Triethylamine (TEA) or DIPEA in an inert solvent (DCM, THF): These are non-nucleophilic bases that effectively scavenge HCl without participating in the reaction mechanism. This is a very common and reliable method.

  • For Acyl Chlorides (Biphasic - Schotten-Baumann):

    • Aqueous NaOH or K₂CO₃ with an immiscible organic solvent (DCM, ether): This classic, robust method involves dissolving the amine and acyl chloride in the organic phase and the base in the aqueous phase.[7][11] The reaction occurs at the interface, and the base in the aqueous layer neutralizes the HCl as it forms, driving the reaction to completion.[7]

  • For Acid Anhydrides:

    • Sodium Acetate (NaOAc) in Water/Acetic Acid: A common method for acetylation involves dissolving the aniline in dilute acid, then adding acetic anhydride followed by a solution of sodium acetate to buffer the reaction and deprotonate the anilinium salt.[12][13]

    • Solvent-Free or in Water: Remarkably, the reaction of anilines with acetic anhydride can proceed rapidly and in high yield without any solvent or even using water as a green medium.[1][5] This is often the simplest and most environmentally friendly approach for acetylations.

BaseSolvent(s)Typical Acylating AgentKey Considerations
PyridinePyridine, DCM, ChloroformAcyl ChlorideActs as base and catalyst; can be difficult to remove.
NaOH / K₂CO₃Water / DCM (Biphasic)Acyl ChlorideSchotten-Baumann conditions; robust and scalable.[6][7]
TriethylamineDCM, THF, AcetonitrileAcyl ChlorideCommon, non-nucleophilic organic base.
Sodium AcetateWater, Acetic AcidAcetic AnhydrideBuffered system for acetylation.[12][13]
NoneNone / WaterAcetic AnhydrideGreen, simple, and often very efficient.[1][5]

Table 2: Common Base and Solvent Combinations for N-Acylation.

Section 3: Detailed Experimental Protocols

The following are field-proven, step-by-step protocols that serve as excellent starting points for optimization.

Protocol 1: N-Acetylation of 4-Methoxyaniline using Acetic Anhydride

This protocol is adapted from standard, environmentally benign procedures for the acetylation of anilines.[5][14][15]

  • Setup: In a 50 mL Erlenmeyer flask or round-bottom flask, add 4-methoxyaniline (p-anisidine) (1.23 g, 10.0 mmol).

  • Reagent Addition: To the solid amine, add acetic anhydride (1.12 mL, 12.0 mmol, 1.2 eq). Swirl the flask to ensure mixing. The reaction is often exothermic, and the solid may dissolve.

  • Reaction: Stir the mixture at room temperature for 15-20 minutes. The product, N-(4-methoxyphenyl)acetamide, often begins to precipitate as a white solid.

  • Monitoring: Check for the completion of the reaction by TLC (e.g., eluting with 3:1 Hexane:Ethyl Acetate), ensuring the starting aniline spot is gone.

  • Work-up: Add 20 mL of cold water to the reaction mixture and stir vigorously to quench any unreacted acetic anhydride and fully precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water (2 x 15 mL) to remove acetic acid and other water-soluble impurities.

  • Drying: Allow the product to air-dry or place it in a vacuum oven at low heat to obtain N-(4-methoxyphenyl)acetamide as a white crystalline solid.[16]

Protocol 2: N-Benzoylation via Schotten-Baumann Reaction

This protocol utilizes the classic biphasic Schotten-Baumann conditions, which are highly effective for acyl chlorides.[6][7][11]

  • Setup: In a 100 mL flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.23 g, 10.0 mmol) in 25 mL of dichloromethane (DCM).

  • Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving NaOH (2.0 g, 50 mmol) in 18 mL of water.

  • Reaction Mixture: Transfer the DCM solution of the amine to a flask and add the 10% NaOH solution (20 mL). Cool the biphasic mixture to 0-5 °C in an ice bath and begin vigorous stirring.

  • Acyl Chloride Addition: Add benzoyl chloride (1.28 mL, 11.0 mmol, 1.1 eq) dropwise to the vigorously stirred mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization, typically from an ethanol/water mixture, to yield pure N-(4-methoxyphenyl)benzamide.

Schotten_Baumann_Workflow Start Start: Prepare Reagents Amine_Sol Dissolve 4-Methoxyaniline in Dichloromethane (Organic Phase) Start->Amine_Sol Base_Sol Prepare 10% NaOH Solution (Aqueous Phase) Start->Base_Sol Combine Combine Organic & Aqueous Phases. Cool to 0°C with vigorous stirring. Amine_Sol->Combine Base_Sol->Combine Add_Acyl_Cl Add Benzoyl Chloride dropwise. Maintain low temperature. Combine->Add_Acyl_Cl React Stir at Room Temperature for 1-2h Add_Acyl_Cl->React Workup Work-up: Separate layers, wash organic phase (Acid, Base, Brine) React->Workup Isolate Isolate: Dry and concentrate solvent Workup->Isolate Purify Purify: Recrystallize product Isolate->Purify End Final Product: N-(4-methoxyphenyl)benzamide Purify->End

Caption: Experimental workflow for the Schotten-Baumann N-benzoylation reaction.

References
  • Shaikh, A. et al. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]

  • Darsi, S. S. P. K. et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. [Link]

  • Ouarna, S. et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (Various Dates). N-Acylation Reactions of Amines. [Link]

  • Das, S. et al. (2017). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry. [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction?. [Link]

  • ResearchGate. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Suri, J. L. Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. [Link]

  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

  • Pearson. Acylation of Aniline Explained. [Link]

  • Resonance. (2022). A Convenient Laboratory Preparation of Acetanilide. [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • Devi, N. et al. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • IJARSCT. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • Kappe, C. O. et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. [Link]

  • Reddit. (2025). Acylation of amines. [Link]

  • Liu, R-Y. et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • Organic Syntheses Procedure. p-Anisidine, 2-nitro-. [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals working on the synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize for higher yields and purity.

The synthesis of this target molecule is fundamentally a nucleophilic acyl substitution, specifically the acylation of 4-methoxy-1,2-phenylenediamine. The primary challenge lies in achieving selective mono-acylation at the desired 2-amino position while avoiding common pitfalls such as di-acylation and side reactions stemming from starting material instability.

Section 1: Understanding the Core Reaction

The reaction involves the formation of an amide bond between 4-methoxy-1,2-phenylenediamine and an activated form of 2-methylpropanoic acid, typically isobutyryl chloride.[1][2] A non-nucleophilic base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]

Synthesis_Pathway cluster_reagents Reagents & Conditions Amine 4-Methoxy-1,2-phenylenediamine Product N-(2-Amino-5-methoxyphenyl) -2-methylpropanamide Amine->Product AcylChloride Isobutyryl Chloride AcylChloride->Product Base Base (e.g., TEA, Pyridine) Byproduct HCl Base->Byproduct Scavenges Solvent Aprotic Solvent (e.g., DCM, THF) Temp 0 °C to RT

Caption: General reaction scheme for the amide synthesis.

Table 1: Role of Reaction Components
ComponentRoleKey Consideration
4-Methoxy-1,2-phenylenediamineNucleophile; provides the amino group for acylation.Prone to oxidation; purity is critical. Has two nucleophilic sites.
Isobutyryl ChlorideElectrophile; provides the acyl group.Highly reactive. Must be fresh and handled under anhydrous conditions.
Base (e.g., Triethylamine)HCl scavenger; drives the reaction forward by neutralizing the acid byproduct.[2]Should be non-nucleophilic to avoid competing with the amine.
Aprotic Solvent (e.g., DCM)Solubilizes reactants without participating in the reaction.Must be anhydrous to prevent hydrolysis of the acyl chloride.[2]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm only recovering starting material. What went wrong?

A1: This is a frequent issue that can typically be traced back to the quality of your reagents or the reaction conditions.

  • Cause A: Degraded Starting Material. 4-methoxy-1,2-phenylenediamine is an electron-rich aromatic diamine and is highly susceptible to air oxidation, often appearing as a dark brown or purple solid rather than a light-colored powder.[3][4] Oxidized starting material is less reactive and introduces impurities.

    • Solution: If your diamine is dark, consider purifying it by recrystallization or column chromatography before use. For the reaction itself, performing the synthesis under an inert atmosphere (Nitrogen or Argon) can prevent in-situ degradation.

  • Cause B: Hydrolysis of the Acyl Chloride. Isobutyryl chloride reacts rapidly with water to form isobutyric acid, which will not acylate the amine under these conditions.

    • Solution: Ensure your solvent is anhydrous and that all glassware is thoroughly dried. Use a fresh bottle of isobutyryl chloride.

  • Cause C: Insufficient Base. Without a base to scavenge the generated HCl, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.

    • Solution: Use at least 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine or pyridine.

Q2: My main product is the di-acylated species, N,N'-(4-methoxy-1,2-phenylene)bis(2-methylpropanamide). How do I improve selectivity for the mono-acylated product?

A2: This is the central challenge of this synthesis. Achieving mono-acylation requires carefully controlling the reactivity and stoichiometry.

  • Solution A: Control Stoichiometry and Addition. This is the most critical factor. The acyl chloride should be the limiting reagent.

    • Protocol: Dissolve the diamine and the base in your solvent first. Cool the mixture to 0 °C in an ice bath. Then, add the isobutyryl chloride (1.0-1.1 equivalents) dropwise as a solution in the same anhydrous solvent over 15-30 minutes.[2] This slow addition maintains a low concentration of the acylating agent, favoring a single reaction.

  • Solution B: Temperature Management. Acylation is an exothermic process. Running the reaction at low temperatures moderates the reaction rate, which can improve selectivity.

    • Protocol: Maintain the reaction at 0 °C during the addition of the acyl chloride, and then allow it to warm slowly to room temperature and stir for several hours.[2]

  • Solution C: Use a Less Reactive Acylating Agent. If di-acylation remains a persistent issue, consider using isobutyric anhydride instead of isobutyryl chloride. Anhydrides are less electrophilic than acyl chlorides and can offer better control, though they may require slightly longer reaction times or gentle heating.

Side_Reactions cluster_paths Reaction Pathways Reactants Diamine + Isobutyryl Chloride Desired Desired Mono-acylation (High Yield) Reactants->Desired Controlled Stoichiometry & Temp. DiAcyl Side Reaction: Di-acylation Reactants->DiAcyl Excess Acyl Chloride High Temp. Hydrolysis Side Reaction: Hydrolysis of Acyl Chloride Reactants->Hydrolysis Water Present

Caption: Visualization of desired vs. undesired reaction pathways.

Q3: I'm struggling to purify the final product away from the di-acylated byproduct and starting material. What's the best approach?

A3: Purification requires exploiting the polarity differences between the components. A multi-step approach is often necessary.

  • Step 1: Acid/Base Work-up. After the reaction is complete, a liquid-liquid extraction can remove some impurities.

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic triethylamine and any unreacted diamine (which will form a water-soluble salt).

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any isobutyric acid formed from hydrolysis.[2]

    • Wash with brine to remove residual water before drying the organic layer.

  • Step 2: Column Chromatography. This is the most effective method for separating the mono- and di-acylated products.[5]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: The polarity difference between the mono- and di-acylated products can be subtle. The mono-acylated product, with its free amino group, is more polar than the di-acylated product. Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. A typical starting point would be a 4:1 or 3:1 mixture. The starting diamine is very polar and will likely remain at the baseline.

  • Step 3: Recrystallization. If your column fractions are still not perfectly pure, or if you wish to obtain crystalline material, recrystallization is an excellent final step.

    • Solvent Screening: Test solubility in various solvents (e.g., ethyl acetate, isopropanol, toluene, or mixtures like ethyl acetate/hexane). The ideal solvent will dissolve your compound when hot but not when cold.[5]

Troubleshooting_Workflow Start Low Yield Issue CheckTLC Analyze Crude Reaction by TLC Start->CheckTLC NoProduct Only Starting Material (SM) Visible CheckTLC->NoProduct No Product Formation MultiSpot Multiple Spots Visible CheckTLC->MultiSpot Impure Product Cause1 Possible Cause: - Degraded SM - Wet Solvent/Reagents - No/Wrong Base NoProduct->Cause1 Cause2 Likely Side Reactions: - Di-acylation - Other byproducts MultiSpot->Cause2 Solution1 Action: 1. Verify SM Purity 2. Use Anhydrous Solvents 3. Check Base Stoichiometry Cause1->Solution1 Solution2 Action: 1. Optimize Stoichiometry (Slow addition) 2. Control Temperature (0 °C) 3. Improve Purification Strategy Cause2->Solution2

Caption: A logical workflow for troubleshooting low product yield.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and selectivity of the mono-acylation.

Materials:

  • 4-Methoxy-1,2-phenylenediamine (1.0 eq)

  • Isobutyryl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxy-1,2-phenylenediamine (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the amine) and stir until the solid dissolves. Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve isobutyryl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 20-30 minutes using a dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The product should be a new, less polar spot than the starting diamine. The reaction is complete when the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30-40% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

References

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). University of York. Retrieved from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 202-207. Retrieved from [Link]

  • Fioravanti, B., et al. (2018). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 8(46), 26381-26388. Retrieved from [Link]

  • 4-Methoxy-o-phenylenediamine. (n.d.). PubChem. Retrieved from [Link]

  • Reddit - r/OrganicChemistry. (2023). 4-Methoxy-o-phenylenediamine. Retrieved from [https://www.reddit.com/r/OrganicChemistry/comments/17e29z5/4methoxo Phenylenediamine/]([Link] Phenylenediamine/)

  • Sović, I., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(15), 4987. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Welcome to the technical support resource for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this m...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions. The stability of an active pharmaceutical ingredient (API) is paramount, directly influencing its quality, safety, and efficacy.[][2] This document provides a structured approach to identifying and mitigating potential degradation issues through a series of frequently asked questions and in-depth troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile

This section addresses foundational questions regarding the inherent stability characteristics of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

Q1: What are the primary chemical liabilities of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide?

A1: The molecular structure of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide contains several functional groups that represent potential sites for chemical degradation. Understanding these "weak spots" is the first step in designing robust formulations and analytical methods.[3]

  • Amide Bond: The propanamide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 2-amino-5-methoxyaniline and 2-methylpropanoic acid. Amide hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4][5]

  • Aromatic Amine: The primary amino group attached to the phenyl ring is a site for potential oxidation. Aromatic amines can be sensitive to oxidative conditions, leading to the formation of colored degradation products like iminoquinones or polymeric species.[6]

  • Electron-Rich Phenyl Ring: The combined electron-donating effects of the amino and methoxy groups make the phenyl ring highly activated. This increases its susceptibility to oxidative degradation and potentially other electrophilic reactions.

  • Methoxy Group: While generally stable, the methoxy group can undergo O-demethylation under harsh acidic conditions, although this is typically a less common pathway compared to amide hydrolysis or oxidation.

Q2: What are the most probable degradation pathways for this compound?

A2: Based on the chemical liabilities, the three most probable degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Cleavage of the amide bond is the most anticipated pathway in aqueous solutions, especially at non-neutral pH. The rate of hydrolysis is typically pH-dependent.

  • Oxidation: The presence of the aromatic amine and the activated ring system makes the molecule susceptible to degradation by atmospheric oxygen or other oxidizing agents (e.g., peroxides that may be present as excipient impurities). This can be a significant issue in both solution and the solid state.

  • Photodegradation: Many aromatic compounds absorb UV or visible light, which can provide the energy to initiate degradation reactions. Given the aromatic nature of this molecule, photostability should be carefully evaluated.[7]

Q3: What are the standard regulatory guidelines for stability testing of a new chemical entity like this?

A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the globally accepted framework for stability testing. The purpose of these studies is to see how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[8] Key guidelines include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This is the foundational guideline. It outlines requirements for long-term, intermediate, and accelerated stability studies.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline details the procedures for assessing the light sensitivity of a compound.

  • Forced Degradation (Stress Testing): While part of the development process, forced degradation studies are critical. They are conducted under more severe conditions than accelerated testing (e.g., high heat, extreme pH, strong oxidizing agents) to identify likely degradation products and establish the intrinsic stability of the molecule.[2][4] This information is crucial for developing stability-indicating analytical methods.[7][9]

Part 2: Troubleshooting Guide - Investigating and Resolving Stability Issues

This section provides practical, step-by-step guidance for specific experimental challenges.

Issue 1: I'm observing new, unexpected peaks in my HPLC analysis of a stored sample. What's happening?

This is a classic sign of chemical degradation. The key is to systematically identify the degradation pathway. A forced degradation study is the most effective tool for this purpose.[7][9]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose aliquots ox Oxidation (3% H2O2, RT) prep->ox Expose aliquots photo Photolysis (ICH Q1B Light Box) prep->photo Expose aliquots thermal Thermal (80°C, Solid & Solution) prep->thermal Expose aliquots analyze Analyze by Stability-Indicating HPLC-UV/MS acid->analyze Neutralize/Dilute & Inject base->analyze Neutralize/Dilute & Inject ox->analyze Neutralize/Dilute & Inject photo->analyze Neutralize/Dilute & Inject thermal->analyze Neutralize/Dilute & Inject identify Identify Degradants (Compare retention times & MS data) analyze->identify mass_balance Calculate Mass Balance identify->mass_balance

Caption: General workflow for a forced degradation study.

  • Causality: The amide bond has likely been cleaved by acid or base catalysis. This is often the first pathway to investigate for amide-containing molecules.[3][4]

  • Experimental Protocol: Forced Hydrolysis Study

    • Preparation: Prepare three vials of the compound at ~1 mg/mL in a suitable co-solvent (e.g., acetonitrile/water).

    • Acid Stress: To the first vial, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base Stress: To the second vial, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Neutral Control: To the third vial, add an equal volume of water.

    • Incubation: Place all vials in a controlled temperature environment (e.g., 60°C). Withdraw aliquots at set time points (e.g., 2, 8, 24 hours).

    • Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Analyze all samples by a stability-indicating HPLC method.

    • Confirmation: Look for the appearance of peaks corresponding to 2-amino-5-methoxyaniline and 2-methylpropanoic acid (the latter may not be UV active).

Caption: Predicted pathway for hydrolytic degradation.

  • Causality: The electron-rich aromatic amine is a prime target for oxidation, which can be initiated by peroxides, metal ions, or even atmospheric oxygen. This often results in complex mixtures or colored products.

  • Experimental Protocol: Forced Oxidation Study

    • Preparation: Prepare a solution of the compound at ~1 mg/mL.

    • Oxidative Stress: Add a solution of hydrogen peroxide to achieve a final concentration of 3-30% H₂O₂. The concentration may need optimization.

    • Incubation: Store the solution at room temperature, protected from light. Monitor for color changes. Withdraw aliquots at set time points (e.g., 2, 8, 24 hours).

    • Analysis: Analyze the samples directly by HPLC. LC-MS is highly recommended here, as oxidation can produce a variety of products whose molecular weights are key to identification.

Caption: A potential initial step in oxidative degradation.

Issue 2: My solid API is changing color (e.g., turning brown) upon storage.

This typically points to either photodegradation or a solid-state oxidative/thermal reaction.

  • Causality: The compound absorbs energy from light, leading to the formation of reactive species that degrade the molecule. This is common for aromatic systems.

  • Experimental Protocol: Confirmatory Photostability Study (ICH Q1B)

    • Sample Preparation: Spread a thin layer of the solid API in a chemically inert, transparent container. Prepare a parallel sample in a light-resistant container (e.g., wrapped in aluminum foil) as a dark control.

    • Exposure: Place both samples in a calibrated photostability chamber. The guideline requires exposure to not less than 1.2 million lux hours of visible light and an integrated near-UV energy of not less than 200 watt-hours per square meter.

    • Analysis: After the exposure period, compare the physical appearance (color) of the exposed and dark control samples. Analyze both by HPLC for purity and degradation products. A significant increase in degradation in the exposed sample compared to the dark control confirms photosensitivity.

ParameterICH Q1B ConditionPurpose
Visible Light ≥ 1.2 million lux hoursSimulates exposure to indoor lighting.
Near UV Light ≥ 200 watt-hours / m²Simulates exposure to indirect sunlight.
Controls Dark Control (wrapped)Differentiates light-induced vs. thermal degradation.

Table 1: Summary of ICH Q1B Photostability Test Conditions.

Part 3: Recommended Analytical Methodologies

A robust, validated, stability-indicating analytical method is essential for any stability study.[8] This means the method must be able to separate the intact API from all potential degradation products and impurities.

Protocol: Stability-Indicating HPLC-UV Method
  • Rationale: Reversed-phase HPLC is the workhorse for this type of analysis due to its ability to separate compounds of varying polarity. A C18 column is a good starting point for this moderately non-polar molecule. A photodiode array (PDA) detector is crucial for assessing peak purity and selecting the optimal detection wavelength.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for good resolution of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the amine.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 20 minA broad gradient is a good starting point to elute all potential degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detection PDA Detector (scan 200-400 nm)Allows for peak purity assessment and determination of λmax.
Injection Vol. 10 µLStandard volume.

Table 2: Recommended Starting Parameters for HPLC Method Development.

Protocol: LC-MS for Degradant Identification
  • Rationale: While HPLC-UV can quantify degradation, it cannot identify unknown peaks. Coupling the HPLC to a mass spectrometer (LC-MS) is essential for obtaining the molecular weight of degradation products, which is the first and most critical step in structure elucidation.

  • Method Transfer: Adapt the HPLC-UV method for MS compatibility. Formic acid is an excellent choice as it is a volatile buffer compatible with electrospray ionization (ESI). Avoid non-volatile buffers like phosphate.

  • Ionization: Use ESI in positive mode. The primary and secondary amine groups on the molecule and its likely degradants should protonate readily.

  • Data Acquisition: Acquire full scan data to determine the molecular weights of all eluting peaks.

  • Tandem MS (MS/MS): Perform fragmentation analysis on the parent compound and the major degradation peaks. The fragmentation pattern provides structural clues that help confirm the identity of the degradants.

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024).
  • Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences. (n.d.).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.
  • Annex 10 - ICH. (n.d.). World Health Organization.
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • forced degradation study: Topics by Science.gov. (n.d.).
  • Forced Degradation Studies. (2016). MedCrave online.
  • Some Basic Facts about Forced Degradation Test. (2023). Labinsights.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
  • Oxidation kinetics of an antiasthmatic, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, and stabilization with ascorbic acid. (n.d.). PubMed.
  • Lifitegrast Degradation: Products and Pathways. (2025). FULIR.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Welcome to the technical support center for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for solubility issues encountered with this compound in aqueous buffers. Our approach is rooted in fundamental physicochemical principles and field-proven formulation strategies.

Understanding the Molecule: Predicted Physicochemical Profile

Since N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is a novel compound, empirical data is scarce. However, by analyzing its constituent functional groups—a substituted aniline ring and an amide—we can predict its behavior and anticipate solubility challenges.

PropertyPredicted Value/CharacteristicRationale and Implications for Solubility
Molecular Weight ~208.26 g/mol Relatively low, which is generally favorable for solubility.
LogP (Lipophilicity) Estimated between 1.5 - 2.5This moderate lipophilicity suggests that the compound is likely to be poorly soluble in water. The aromatic ring and the isobutyryl group contribute to its hydrophobic character.
pKa (Acid Dissociation Constant) Estimated pKa of the aromatic amine: 4.0 - 5.0The primary aromatic amine is weakly basic. At pH values below its pKa, the amine group will be protonated (R-NH3+), which is expected to significantly increase aqueous solubility. The amide group is generally neutral and does not have a pKa in the physiological pH range.
Hydrogen Bonding Contains hydrogen bond donors (amine and amide N-H) and acceptors (amine, amide, and methoxy oxygens).The presence of these groups allows for hydrogen bonding with water, but the overall hydrophobicity of the molecule may still limit solubility.
Aqueous Solubility Predicted to be low, likely in the µg/mL range.The combination of the aromatic ring and the amide structure contributes to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate individual molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempts to dissolve N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in standard phosphate-buffered saline (PBS) at pH 7.4 have failed. What is the likely reason for this?

A1: The poor solubility of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide at neutral pH is expected due to its molecular structure. At pH 7.4, which is significantly above the predicted pKa of the aromatic amine (around 4.0-5.0), the compound will be predominantly in its neutral, uncharged form. This neutral form is less polar and therefore less soluble in aqueous buffers.[1][2] The aromatic nature of the aniline ring and the presence of the 2-methylpropanamide group contribute to its hydrophobicity, further limiting its solubility in water.[3][4]

Q2: How can I leverage pH to improve the solubility of this compound?

A2: Adjusting the pH of your buffer is the most direct and often most effective strategy for solubilizing ionizable compounds like this one. Since N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide contains a weakly basic aromatic amine, lowering the pH will lead to its protonation, forming a more soluble salt.[5][6]

Experimental Protocol: pH Adjustment for Enhanced Solubility

  • Prepare a stock solution of your compound: Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol.

  • Select an appropriate acidic buffer: Choose a buffer with a pKa well below the predicted pKa of your compound's amine group (e.g., acetate buffer at pH 4.0-5.0).

  • Titrate to your target concentration: Slowly add small aliquots of your concentrated stock solution to the acidic buffer while vortexing or stirring vigorously.

  • Observe for precipitation: If precipitation occurs, you may have exceeded the solubility limit at that pH, or the organic solvent concentration is too high.

  • Final pH adjustment (optional): Once dissolved in the acidic buffer, you can cautiously adjust the pH upwards if your experiment requires it. Be aware that as you approach the pKa, the compound may precipitate out of solution.

Troubleshooting Flowchart: pH Adjustment Strategy

start Start: Compound insoluble at pH 7.4 prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prep_stock select_buffer Select acidic buffer (pH < predicted pKa of ~4.5) prep_stock->select_buffer add_stock Add stock solution to acidic buffer with vigorous mixing select_buffer->add_stock observe Observe for precipitation add_stock->observe soluble Compound is soluble. Proceed with experiment. observe->soluble No precipitates Precipitation occurs observe->precipitates Yes troubleshoot Troubleshoot: - Lower target concentration - Use a more acidic buffer - Consider co-solvents precipitates->troubleshoot start Need to dissolve compound at neutral pH check_assay_tolerance Is the assay tolerant to organic solvents? start->check_assay_tolerance use_cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) check_assay_tolerance->use_cosolvent Yes check_surfactant_tolerance Is the assay tolerant to surfactants? check_assay_tolerance->check_surfactant_tolerance No use_surfactant Use Surfactants (e.g., Tween 80) check_surfactant_tolerance->use_surfactant Yes use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_surfactant_tolerance->use_cyclodextrin No

Sources

Optimization

Technical Support Center: Chemoselectivity in the Acylation of Aminophenols

Welcome to the technical support center for troubleshooting chemoselectivity in the acylation of aminophenols. This guide is designed for researchers, chemists, and drug development professionals who are navigating the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chemoselectivity in the acylation of aminophenols. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively acylating the nitrogen or oxygen atom of an aminophenol. We will explore the underlying principles governing this selectivity and provide practical, field-tested solutions to common experimental challenges.

The core issue in aminophenol acylation lies in its nature as a bidentate nucleophile. Both the amino (-NH₂) and hydroxyl (-OH) groups can react with an acylating agent. However, the nitrogen of the amino group is generally more nucleophilic than the oxygen of the phenolic hydroxyl group.[1][2] This inherent difference is the key to controlling the reaction's outcome. This guide will provide you with the knowledge to manipulate reaction conditions to favor the desired N-acylated product, a crucial intermediate in the synthesis of many pharmaceuticals, including Paracetamol (Acetaminophen).[3][4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the laboratory, offering causal explanations and actionable protocols to get your reaction back on track.

Problem 1: Low Yield of N-Acylated Product with Significant O-Acylation Impurity

This is the most common challenge, where the acyl group reacts with the hydroxyl group instead of, or in addition to, the amino group.

Root Cause Analysis:

The reaction is likely proceeding under thermodynamic control or conditions that enhance the nucleophilicity of the phenolic oxygen.

  • Kinetic vs. Thermodynamic Control : N-acylation is typically the faster, kinetically favored reaction.[5] However, if the reaction is run at high temperatures or for extended periods, it can equilibrate to the more thermodynamically stable product, which may be the O-acylated species under certain conditions. More commonly, harsh conditions can overcome the activation energy barrier for O-acylation.

  • Enhanced Oxygen Nucleophilicity : The use of a base can deprotonate the phenol (pKa ~10) to form a highly nucleophilic phenoxide ion, which will readily attack the acylating agent.

Solutions & Protocols:

  • Modify Reaction Temperature and Time:

    • Action: Lower the reaction temperature. Start at 0 °C or even room temperature.

    • Rationale: This favors the kinetically controlled product (N-acylation) by ensuring the reaction has enough energy to overcome the lower activation barrier for N-acylation but not the higher barrier for O-acylation.

    • Protocol: Monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent subsequent side reactions or equilibration.

  • Re-evaluate the Use of Base:

    • Action: Avoid strong bases like NaOH, KOtBu, or even triethylamine if possible. Perform the reaction under neutral or catalyst-free conditions.[6]

    • Rationale: Preventing the formation of the phenoxide ion is critical for suppressing O-acylation. The neutral amino group is a sufficiently strong nucleophile to react with common acylating agents like acetic anhydride without basic catalysis.[1]

  • Choose the Right Acylating Agent:

    • Action: Use acetic anhydride instead of more reactive acyl chlorides.

    • Rationale: Highly reactive electrophiles (like acyl chlorides) are less selective. A milder agent like an anhydride provides a greater kinetic window to favor N-acylation.

Problem 2: Formation of N,O-Di-acylated Byproduct

You are successfully acylating the nitrogen, but the reaction proceeds to acylate the oxygen as well.

Root Cause Analysis:

The primary cause is an excess of the acylating agent relative to the aminophenol.[7] The initially formed N-acylated product can undergo a second acylation on the hydroxyl group if enough acylating agent is available.

Solutions & Protocols:

  • Control Stoichiometry:

    • Action: Use a precise stoichiometric amount of the acylating agent. A slight excess (e.g., 1.05 equivalents) is often sufficient.

    • Rationale: Limiting the amount of the electrophile ensures it is consumed by the more reactive amino group before it has a chance to react with the less reactive hydroxyl group of the product.

  • Modify Addition Method:

    • Action: Add the acylating agent slowly and dropwise (or in small portions if it's a solid) to the solution of aminophenol.

    • Rationale: This prevents localized high concentrations of the acylating agent, maintaining a high relative concentration of the more nucleophilic amino groups and promoting selective N-acylation. A recent study on the mechanochemical synthesis of paracetamol highlighted that controlling the delivery of acetic anhydride vapor was key to suppressing the formation of the di-acetylated product.[7]

Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly

You have set up the reaction, but there is little to no consumption of the starting material.

Root Cause Analysis:

  • Deactivated Substrates : Your aminophenol may contain strongly electron-withdrawing groups that reduce the nucleophilicity of both the amino and hydroxyl groups.

  • Insufficient Reactivity : The combination of your specific aminophenol, acylating agent, and reaction conditions is not reactive enough.

Solutions & Protocols:

  • Increase Reagent Reactivity:

    • Action: If using an anhydride, consider switching to a more reactive acyl chloride.

    • Rationale: This provides a stronger electrophile to react with the weakened nucleophile. Be aware that this may decrease selectivity, so start at a low temperature.

  • Introduce a Catalyst:

    • Action: Consider using a mild catalyst. While often unnecessary, options range from Lewis acids to enzymatic catalysts. For instance, immobilized lipase (Novozym 435) has been successfully used for the chemoselective acetylation of 2-aminophenol.[8]

    • Rationale: A catalyst can activate either the nucleophile or the electrophile, lowering the overall activation energy of the reaction without needing harsh conditions.

  • Adjust Temperature:

    • Action: Gradually and cautiously increase the reaction temperature.

    • Rationale: Increasing thermal energy can help overcome the activation barrier. Monitor carefully for the onset of side-product formation.

Frequently Asked Questions (FAQs)

Q1: Fundamentally, why is the amino group more nucleophilic than the phenolic hydroxyl group?

A1: The difference in nucleophilicity stems from fundamental principles of electronegativity and basicity. Nitrogen is less electronegative than oxygen, meaning it holds its lone pair of electrons less tightly, making them more available for donation to an electrophile. Furthermore, the amino group is a stronger base than the hydroxyl group; the pKa of its conjugate acid (anilinium ion, Ar-NH₃⁺) is around 4.6, while the pKa of the conjugate acid of a phenol (phenyloxonium ion, Ar-OH₂⁺) is approximately -6.4. For comparable structures, a stronger base is generally a better nucleophile.[1][2]

Q2: How does solvent choice impact chemoselectivity?

A2: The solvent plays a critical role in stabilizing reactants and intermediates.

  • Polar Aprotic Solvents (THF, Dioxane): These are often good choices as they can solvate the reactants without interfering with the reaction. Studies have shown that solvents like tetrahydrofuran (THF) can yield good selectivity.[8]

  • Aqueous Media: Interestingly, performing the acylation in water can be highly effective and environmentally friendly.[3][6] The poor solubility of the acylating agent (e.g., acetic anhydride) in water can lead to a phase-interface reaction where the more nucleophilic amine reacts preferentially.

  • Solvent-Free Conditions: For some reactions, running the process neat (without solvent) can be very efficient, fast, and selective, minimizing waste and simplifying workup.[6][9]

Q3: Is it ever desirable to achieve O-acylation, and if so, how is it done?

A3: Yes, O-acylated aminophenols are also valuable synthetic intermediates. Achieving selective O-acylation typically requires a multi-step protecting group strategy.[10] A common approach involves first protecting the more reactive amino group (e.g., as an imine), then acylating the free hydroxyl group, and finally deprotecting the amine to reveal the desired product.[11]

Visualizing the Reaction and Troubleshooting

Reaction Pathway

Acylation_Selectivity cluster_reactants Reactants cluster_products Potential Products Aminophenol Aminophenol (Two Nucleophilic Sites) N_Product N-Acylated Product (Kinetic Product) Aminophenol->N_Product  Faster reaction  (Lower Activation Energy) O_Product O-Acylated Product (Side Product) Aminophenol->O_Product  Slower reaction  (Higher Activation Energy) AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->N_Product AcylatingAgent->O_Product

Caption: Competing N- vs. O-acylation pathways.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low Chemoselectivity issue1 Significant O-Acylation Check Reaction Conditions start->issue1 issue2 Di-Acylation Observed Check Stoichiometry start->issue2 sol1a Lower Temperature (e.g., RT to 0 °C) issue1->sol1a sol1b Avoid Strong Base (Run under neutral conditions) issue1->sol1b sol1c Reduce Reaction Time (Monitor by TLC/HPLC) issue1->sol1c sol2a Use 1.0-1.1 eq. of Acylating Agent issue2->sol2a sol2b Add Acylating Agent Slowly (Dropwise addition) issue2->sol2b

Caption: Decision tree for troubleshooting selectivity.

Key Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol)

This protocol is a standard laboratory procedure for the selective N-acetylation of 4-aminophenol.

Materials:

  • 4-Aminophenol

  • Acetic Anhydride

  • Water

  • Activated Charcoal (optional, for decolorizing)

  • Erlenmeyer flask, magnetic stirrer, heating mantle, ice bath, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask, combine 4-aminophenol (e.g., 10.0 g) and water (e.g., 30 mL). Place the flask on a magnetic stirrer.

  • Acylation: While stirring, add acetic anhydride (e.g., 1.1 equivalents) to the suspension in one portion.

  • Heating: Gently heat the mixture to approximately 90-100 °C with continuous stirring for 10-15 minutes to ensure the reaction goes to completion.[3] The solid should dissolve completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.

  • Crystallization: Cool the reaction mixture in an ice bath for 20-30 minutes. The product will crystallize out of the solution.

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any residual acetic acid.

  • Drying: Allow the product to air-dry on the filter paper or dry it in a vacuum oven at a low temperature (e.g., 40-50 °C).

Rationale for Selectivity: This protocol leverages the higher nucleophilicity of the amine and uses water as a solvent. The reaction is rapid, and by using near-stoichiometric amounts of acetic anhydride, the formation of the di-acetylated product is minimized. Cooling precipitates the less water-soluble N-acetylated product, leaving impurities behind.

Summary of Key Parameters for Selectivity

ParameterTo Favor N-Acylation (Kinetic Control)To Favor O-Acylation (Requires Strategy)Rationale
Temperature Low to Moderate (0 °C to RT)HighLower temps favor the faster kinetic product.
Base None or very weak baseStrong Base (e.g., NaOH)Avoids formation of the highly nucleophilic phenoxide.
Acylating Agent Stoichiometric (1.0-1.1 eq.), slow additionExcess may be needed after N-protectionPrevents di-acylation of the desired product.
Solvent Aprotic (THF) or Aqueous (H₂O)Varies based on protecting group strategySolvents can mediate reactivity and selectivity.
Strategy Direct AcylationAmine Protection -> Acylation -> DeprotectionIsolates the hydroxyl group as the sole nucleophile.[11]

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Pawar, S. V., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 4(1), 637–644. [Link]

  • Pawar, S. V., et al. (2022). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Publications of the IAS Fellows. [Link]

  • Boltje, T. J., et al. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. (Note: While the direct link is to a book chapter summary, the principles discussed are widely established in organic chemistry.) [Link]

  • SK. (2014). Acyl Protective Groups. Chem-Station International Edition. [Link]

  • Joy, B. P., et al. (2018). Selective N‐arylation of aminophenols and few important N‐arylated aminophenol products. ResearchGate. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. MIT DSpace. [Link]

  • Bhandari, S., et al. (2023). An environment-friendly process for selective acylation of aminophenol.
  • Patil, V. D., et al. (2015). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]

  • Oscarson, S. (2009). Protective Group Strategies. ResearchGate. [Link]

  • Waldmann, H., & Sebastian, D. (1994). Enzymic Protecting Group Techniques. Chemical Reviews, 94(4), 911–937. [Link]

  • Li, Y., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu₂O@CeO₂. Arabian Journal of Chemistry, 13(12), 8969-8978. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Acetylation of p Aminophenol by Preyssler's anion [NaP₅W₃₀O₁₁₀]¹⁴⁻. ResearchGate. [Link]

  • Fischer, R. et al. (1994). Process for the preparation of N-acylated aminophenols.
  • Various Authors. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? Quora. [Link]

  • Lakna. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. [Link]

  • Jan, M. (2016). Chemoselectivity in synthesis of paracetamol. Chemistry Stack Exchange. [Link]

  • Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Various Authors. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]

  • Beretta, M., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. [Link]

  • Beretta, M., et al. (2024). One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. ResearchGate. [Link]

  • University of Calgary. (n.d.). Ch24 - Acylation of phenols. University of Calgary Chemistry. [Link]

Sources

Troubleshooting

"N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide" crystallization techniques

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the crystallization of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide . As a Senior A...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the crystallization of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide . As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested advice to help you navigate the complexities of obtaining high-purity crystalline material. This guide is structured as an interactive resource, addressing common challenges through detailed troubleshooting and frequently asked questions.

This section is designed to address specific experimental hurdles you may encounter. Each answer provides an explanation of the underlying cause and a series of actionable steps to resolve the issue.

Q1: My compound has "oiled out" instead of crystallizing. What is happening, and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute in the impure solvent, or when the concentration of the solute is too high. The resulting oil is often a supercooled liquid that is difficult to crystallize.

Causality & Remediation Strategy:

  • High Solute Concentration: The most common cause is using too little solvent, leading to a very high concentration of the compound.[1]

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the concentration slightly. Allow the solution to cool again, but this time at a much slower rate.[1]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of a disordered oil over an ordered crystal lattice.

    • Solution: After re-dissolving the oil by heating, ensure a slow, controlled cooling process. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or a beaker of warm water.[1]

  • Inappropriate Solvent Choice: The chosen solvent's boiling point might be too high relative to the compound's melting point. If the saturation point is reached at a temperature where the compound prefers to be a liquid, it will separate as an oil.

    • Solution: Consider a solvent with a lower boiling point or use a co-solvent system. Adding a "poorer" solvent (an anti-solvent) in which your compound is less soluble can sometimes induce crystallization at a lower temperature.

Q2: I see no crystal formation, even after extended cooling. What are my next steps?

A2: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation for nucleation (the initial formation of crystal seeds) to occur.[2] This is a common issue that can often be resolved by actively inducing nucleation.

Inducement Protocols:

  • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[3] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a single, tiny crystal (a "seed crystal") to the cooled solution.[3] This provides a template for further crystal growth. If you don't have a pure crystal, dip a glass rod into the solution, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[3]

  • Concentration Adjustment: It is possible that too much solvent was used initially.[1][3]

    • Protocol: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off. Then, allow the solution to cool again. Be careful not to over-concentrate, as this can lead to oiling out or rapid precipitation of impure solid.

  • Lowering Temperature: If using an ice bath, consider a colder bath such as a dry ice/acetone slurry, but be aware that rapid cooling can decrease crystal quality.

Below is a decision workflow for troubleshooting crystallization failure.

G start No Crystals After Cooling is_cloudy Is the solution cloudy? start->is_cloudy scratch Scratch flask with glass rod is_cloudy->scratch Yes is_clear Solution is clear is_cloudy->is_clear No re_cool Re-cool slowly scratch->re_cool induce_nuc Induce Nucleation is_clear->induce_nuc seed Add a seed crystal induce_nuc->seed Step 1 concentrate Concentrate solution (boil off some solvent) seed->concentrate If no success concentrate->re_cool fail Recover solid by full evaporation. Re-attempt with new solvent. re_cool->fail If no success

Sources

Optimization

Removing unreacted starting materials from N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Technical Support Center: Purification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide Welcome to the technical support guide for the purification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. This document prov...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Welcome to the technical support guide for the purification of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. This document provides in-depth troubleshooting advice and detailed protocols in a question-and-answer format to assist researchers, chemists, and drug development professionals in isolating this target molecule with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide typically involves the acylation of a diamine, such as 4-methoxy-m-phenylenediamine, with an acylating agent like isobutyryl chloride or isobutyric anhydride. Based on this, your crude product will likely contain a mixture of the following:

  • Desired Product: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

  • Unreacted Starting Amine: 4-methoxy-m-phenylenediamine (a basic compound).

  • Quenched Acylating Agent: Isobutyric acid (an acidic byproduct from the hydrolysis of isobutyryl chloride or anhydride).

  • Di-acylated Byproduct: N,N'-(4-methoxy-1,3-phenylene)bis(2-methylpropanamide) (a less polar, neutral compound).

  • Residual Base/Acid: Scavenger bases (e.g., triethylamine, pyridine) or acid byproducts (e.g., HCl).

Understanding the acidic, basic, and neutral nature of these components is the cornerstone of a successful purification strategy.

Q2: What is the most effective initial purification step to remove the bulk of the starting materials?

A2: A liquid-liquid extraction based on acid-base principles is the most efficient first step. This technique leverages the different chemical properties of your product and the main impurities. The amide product is largely neutral, while the unreacted amine is basic and the isobutyric acid byproduct is acidic. By washing the organic solution of your crude product with aqueous acid and base solutions, you can selectively pull these impurities out of the organic phase.

The unreacted basic amine can be protonated with a dilute acid (like 1M HCl), rendering it soluble in the aqueous layer.[1] Conversely, the acidic isobutyric acid can be deprotonated with a dilute base (like 1M NaOH or saturated NaHCO₃), which also moves it into the aqueous layer.[2] Your neutral amide product remains in the organic solvent.[2]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Extract two to three times. This step removes the unreacted diamine and any other basic impurities.

  • Base Wash: Wash the organic layer with 1M NaOH (aq) or saturated NaHCO₃ (aq). Repeat two to three times. This removes the unreacted isobutyric acid.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, washed product.

G cluster_0 Liquid-Liquid Extraction Workflow A Crude Product in Organic Solvent (e.g., EtOAc) B Wash with 1M HCl (aq) A->B C Separate Layers B->C D Aqueous Layer 1 (Contains Protonated Amine) C->D Discard E Organic Layer C->E F Wash with 1M NaOH (aq) E->F G Separate Layers F->G H Aqueous Layer 2 (Contains Carboxylate Salt) G->H Discard I Organic Layer G->I J Wash with Brine I->J K Dry (Na2SO4) & Evaporate J->K L Purified Product (Amide + Neutral Impurities) K->L

Caption: Workflow for acid-base liquid-liquid extraction.

Q3: After extraction, my product still shows impurities on a TLC plate. What are my options?

A3: If impurities persist after extraction—most likely the di-acylated byproduct or other neutral species—the two most powerful purification techniques at your disposal are recrystallization and column chromatography .

  • Recrystallization is ideal if your product is a solid and you can find a solvent system where the product's solubility is high in hot solvent but low in cold solvent, while the impurities remain soluble at all temperatures. For amides, this can sometimes be challenging, but it is a very effective method for achieving high purity.[3]

  • Column Chromatography is a more versatile technique that separates compounds based on their differential adsorption to a stationary phase (usually silica gel). It is highly effective for separating compounds with different polarities, such as your mono-acylated product and the less polar di-acylated byproduct.

The choice between them can be visualized in the following decision tree:

G Start Product After Extraction CheckSolid Is the product a solid? Start->CheckSolid FindSolvent Can you find a suitable solvent system for recrystallization? CheckSolid->FindSolvent Yes Chromatography Use Column Chromatography CheckSolid->Chromatography No (Oil) Recrystallize Perform Recrystallization FindSolvent->Recrystallize Yes FindSolvent->Chromatography No Pure Pure Product Recrystallize->Pure Chromatography->Pure

Caption: Decision tree for post-extraction purification.

Troubleshooting Guides

Recrystallization Issues

Q4: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" happens when the solid melts before dissolving or the solution becomes supersaturated above the compound's melting point. Here are several solutions to try:[4]

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil completely. Then, add a small amount of additional hot solvent to lower the saturation point before allowing it to cool again.[4]

  • Slow Down Cooling: Rapid cooling encourages oil formation. Let the flask cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can help.[4]

  • Use a Different Solvent System: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point. Alternatively, using a solvent pair can be effective. Dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol) and add a hot "poor" solvent (e.g., water) dropwise until it turns cloudy, then reheat to clarify and cool slowly.[4]

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Often a good starting point for amides.[5]
MethanolPolar Protic65Similar to ethanol, but more polar.
Ethyl AcetatePolar Aprotic77Good for moderately polar compounds.
AcetonePolar Aprotic56Can be effective, but its low boiling point requires care.[5]
TolueneNonpolar111Useful for less polar amides.
WaterVery Polar100Often used as the "poor" solvent in a mixed system with ethanol or acetone.
Column Chromatography Issues

Q5: How do I select the right mobile phase for column chromatography to separate my product from the di-acylated byproduct?

A5: The key is to find a solvent system that provides good separation (ΔR_f) on a Thin Layer Chromatography (TLC) plate first. The di-acylated byproduct, having two amide groups symmetrically placed, will be less polar than your desired product, which has a free amino group.

  • Stationary Phase: Use standard silica gel (SiO₂) as it is effective for separating compounds of varying polarity.

  • Initial Mobile Phase: Start with a mixture of a nonpolar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate). A good starting ratio is 70:30 Hexane:EtOAc.

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in the chosen solvent system.

    • If spots are too low (low R_f): The system is not polar enough. Increase the proportion of Ethyl Acetate (e.g., to 50:50).

    • If spots are too high (high R_f): The system is too polar. Decrease the proportion of Ethyl Acetate (e.g., to 80:20).

  • Optimization: Aim for an R_f value of ~0.3-0.4 for your desired product. This generally provides the best separation during the column run. The less polar di-acylated byproduct should have a higher R_f, and the highly polar unreacted diamine (if any remains) should stay at the baseline (R_f ~ 0).

  • Running the Column: Once you have an optimal solvent system, pack your column and run the separation using that mobile phase. Sometimes, a gradient elution (slowly increasing the polarity of the mobile phase during the run) can improve separation for complex mixtures.

References

  • Li, Z., et al. (2013). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. Retrieved from [Link]

  • ChemBK. (n.d.). 4-methoxy-2-nitroaniline. Retrieved from [Link]

  • BioVanix Technology. (n.d.). HILIC-Amide Column HPLC Chromatography. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • GL Sciences. (n.d.). Amide Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Shop ACQUITY UPLC BEH Amide Columns. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility curve of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

  • MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.
  • Journal of the American Chemical Society. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • International Journal of Pharma and Bio Sciences. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of 2-amino-5-methoxyphenol.docx. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Welcome to the technical support center for the synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this multi-step synthesis. We will delve into the causality behind experimental choices, providing troubleshooting solutions and detailed protocols to ensure a robust and reproducible process.

Overview of the Synthetic Pathway

The synthesis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is typically achieved through a four-step sequence starting from the readily available p-anisidine. The key strategic considerations involve managing a highly exothermic nitration reaction, performing a chemoselective reduction, and achieving regioselective mono-acylation on a diamine intermediate. Each step presents unique scale-up challenges that must be carefully managed to ensure safety, yield, and purity.

Caption: Overall synthetic route for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

Part 1: Troubleshooting Guide for Key Intermediates

This section addresses specific problems encountered during the synthesis of the advanced intermediates required for the final acylation step.

Stage 1: Nitration of N-(4-methoxyphenyl)acetamide

The nitration of the acetanilide intermediate is the most hazardous step in this synthesis and requires rigorous control. The reaction is highly exothermic, and poor temperature management can lead to runaway reactions, decreased yield, and the formation of undesirable byproducts.[1]

Question: My nitration reaction is producing a dark, tarry substance with a low yield of the desired N-(4-methoxy-2-nitrophenyl)acetamide. What is the cause?

Answer: The formation of tarry byproducts is a classic sign of oxidative degradation and/or uncontrolled side reactions. This is almost always due to poor temperature control.

  • Causality: The unprotected amino group in p-anisidine is highly susceptible to oxidation by nitric acid. Acetylation moderates this, but at elevated temperatures, the nitrating mixture can still cause oxidation.[2] The reaction is highly exothermic, and localized hotspots can rapidly accelerate decomposition pathways.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your reactor has sufficient cooling capacity for the intended scale. The addition of the pre-cooled nitrating mixture (HNO₃/H₂SO₄) must be done slowly and sub-surface, keeping the internal batch temperature consistently below 10°C, ideally between 0-5°C.[2]

    • Protect the Amino Group: Never attempt direct nitration of p-anisidine. The acetylation step to form N-(4-methoxyphenyl)acetamide is critical for protecting the amine from oxidation and directing the nitro group to the desired ortho position.[1][3]

    • Consider Flow Chemistry: For larger scales, transitioning from a batch reactor to a continuous flow reactor can offer superior heat and mass transfer, drastically improving safety and minimizing side reactions by ensuring precise temperature control.[4]

Question: My product contains a significant amount of the 3-nitro isomer. How can I improve the regioselectivity?

Answer: Formation of the N-(4-methoxy-3-nitrophenyl)acetamide isomer indicates that the directing group effects are not being properly controlled.

  • Causality: The acetamido group is a strong ortho-, para-director. In this case, since the para position is blocked, it strongly directs the incoming electrophile (NO₂⁺) to the ortho position (C2). However, if the reaction temperature is too high, the selectivity decreases, allowing for substitution at the less-favored meta position (C3).

  • Troubleshooting Steps:

    • Maintain Low Temperature: As with preventing tar formation, maintaining a low reaction temperature (0-10°C) is the most critical parameter for ensuring high regioselectivity.[1][2]

    • Order of Reagent Addition: Dissolve the acetanilide substrate in concentrated sulfuric acid first and cool the solution before beginning the dropwise addition of the nitrating mixture. This ensures the substrate is fully protonated and ready to react under controlled conditions.

Stage 2: Reduction of 4-Methoxy-2-nitroaniline

The reduction of the nitro group to an amine yields the key diamine intermediate. The choice of reduction method is a critical decision for scale-up, balancing factors like safety, cost, and waste disposal.

Question: My isolated 4-Methoxy-1,2-phenylenediamine is dark purple/black and performs poorly in the next step. Why?

Answer: Aromatic diamines, particularly ortho-diamines, are highly susceptible to air oxidation. The dark color is indicative of the formation of quinone-like oxidized species.

  • Causality: The electron-rich aromatic ring with two amino groups is easily oxidized by atmospheric oxygen. This process can be accelerated by trace metal impurities or light.

  • Troubleshooting Steps:

    • Inert Atmosphere: Once the reduction is complete, all subsequent workup and handling steps (filtration, solvent removal, storage) should be performed under an inert atmosphere (Nitrogen or Argon).

    • Rapid Use: The isolated diamine should be used in the subsequent acylation step as quickly as possible. Avoid long-term storage if possible.

    • Workup Quench: During the workup of chemical reductions (e.g., with Fe/HCl or SnCl₂), ensure the pH is adjusted carefully. A slightly basic quench can sometimes leave residual metals that catalyze oxidation. A thorough wash is essential. For catalytic hydrogenation, ensure complete removal of the metal catalyst via filtration through a pad of Celite®.

Question: What reduction method is best for scale-up: catalytic hydrogenation or a chemical reductant like iron powder?

Answer: This is a common process development question, and the answer depends on your facility's capabilities and environmental policies.

FeatureCatalytic Hydrogenation (H₂/Pd-C)Chemical Reduction (e.g., Fe/HCl)
Safety High pressure, flammable H₂ gas, pyrophoric catalyst. Requires specialized equipment (autoclave/hydrogenator).Generates significant heat (exotherm). Less risk of explosion compared to H₂.
Waste Stream Minimal waste. Catalyst can often be recovered and recycled.Large volumes of iron/iron oxide sludge and aqueous waste, requiring significant treatment.
Workup Simple filtration to remove the catalyst.Tedious filtration to remove iron sludge, followed by extraction and neutralization.
Selectivity Generally very clean and high-yielding. Can be sensitive to catalyst poisons.Can sometimes lead to side reactions or incomplete reduction.
Recommendation Preferred for large-scale manufacturing due to its clean profile and minimal waste, provided the capital investment in high-pressure equipment is available.A viable option for smaller scales or facilities not equipped for hydrogenation, but be prepared for significant waste handling challenges.

Part 2: FAQs for Final Product Synthesis and Purification

This section focuses on the final, and most chemically selective, step of the synthesis.

Question 1: The final acylation step produces a large amount of the di-acylated byproduct, N,N'-(4-methoxy-1,2-phenylene)bis(2-methylpropanamide). How can I favor the desired mono-acylated product?

Answer: Achieving selective mono-acylation is the primary challenge of this final step. The formation of the di-acylated product is a result of both amino groups reacting. Control is achieved by manipulating stoichiometry, temperature, and addition rates.

  • Underlying Principle: Both amino groups on the 4-methoxy-1,2-phenylenediamine are nucleophilic. The first acylation deactivates the aromatic ring slightly, making the second acylation slower than the first. We can exploit this difference in reactivity.

  • Key Strategies for Selectivity:

    • Controlled Stoichiometry: Use a slight sub-stoichiometric amount of isobutyryl chloride (e.g., 0.95 equivalents). This ensures there isn't enough acylating agent to react with all the diamine twice.

    • Slow Addition at Low Temperature: Dissolve the diamine in a suitable solvent (e.g., dichloromethane or ethyl acetate) with a mild base (like triethylamine or pyridine) to act as an acid scavenger. Cool the solution to 0°C and add the isobutyryl chloride dropwise over a prolonged period. The low temperature slows the reaction rate, favoring the more reactive site and giving time for mixing, preventing localized high concentrations of the acylating agent.

    • Monitoring: Monitor the reaction closely by TLC or HPLC. Stop the reaction once the starting diamine is nearly consumed but before a significant amount of the di-acylated product appears.

G start Begin Acylation Optimization check_di Is Di-acylated Product > 5%? start->check_di action1 Decrease Equivalents of Isobutyryl Chloride (e.g., to 0.95) check_di->action1 Yes result Improved Mono-acylation Selectivity check_di->result No action2 Lower Reaction Temperature (e.g., to -10°C to 0°C) action1->action2 action3 Slow the Addition Rate action2->action3 action3->check_di

Caption: Workflow for optimizing mono-acylation selectivity.

Question 2: What is the most effective method for purifying the final product on a multi-gram to kilogram scale?

Answer: While column chromatography is useful at the lab scale, it is generally not economically viable for large-scale purification. Recrystallization is the preferred industrial method.

  • Challenge: The product contains a basic amino group and a neutral amide group, giving it moderate polarity. It may have similar solubility to the di-acylated byproduct, making purification difficult.

  • Purification Strategy:

    • Initial Workup: After the reaction, perform an aqueous wash to remove the hydrochloride salt of your base and any unreacted acid chloride. An initial acidic wash (e.g., dilute HCl) can remove unreacted basic diamine, followed by a basic wash (e.g., NaHCO₃) to remove any acidic impurities.

    • Recrystallization Solvent Screening: The key is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities (especially the di-acylated product) remain in solution upon cooling.

      • Start with single solvents of varying polarity (e.g., isopropanol, ethyl acetate, toluene, acetonitrile).

      • If a single solvent is not effective, move to a binary solvent system (e.g., Toluene/Heptane, Ethanol/Water, Ethyl Acetate/Hexane).

    • Preventing "Oiling Out": This occurs when the compound comes out of the hot solution as a liquid instead of a solid because the solution temperature is above the product's melting point. To prevent this, use a larger volume of solvent or switch to a solvent system with a lower boiling point. Ensure cooling is slow and undisturbed.[5]

Question 3: How can I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques is essential to confirm both the structure and purity of the final compound.[5]

  • Purity Assessment:

    • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A single, sharp peak indicates high purity. An area percentage of >99% is often the target for pharmaceutical intermediates.

    • TLC (Thin-Layer Chromatography): A quick, qualitative check. A single spot in multiple solvent systems is a good indication of purity.

  • Structure Confirmation:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming that the correct structure has been synthesized and that no isomeric byproducts are present.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Melting Point: A sharp melting point range is a classic indicator of a pure crystalline solid.

References

  • Application Notes: Synthesis of 4-Methoxy-2-nitroaniline
  • Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. Benchchem,
  • Preparation method of 4-methoxy-2-nitroaniline.
  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline. Benchchem,
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal,
  • Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem,

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Aminophenyl Amides

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of inte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of interpreting complex NMR spectra of substituted aminophenyl amides. These molecules, prevalent in medicinal chemistry, often present unique challenges in spectral analysis due to their structural features. This resource provides in-depth troubleshooting guides and frequently asked questions to assist you in elucidating the correct structures of your compounds with confidence.

Introduction: The Challenge of Substituted Aminophenyl Amides

Substituted aminophenyl amides are a cornerstone of many pharmaceutical compounds. However, their NMR spectra can be deceptively complex. The interplay between the amide functionality and the substituted aromatic ring often leads to spectral features that are difficult to interpret. Common challenges include:

  • Signal Overlap: The aromatic protons often resonate in a narrow chemical shift range, leading to overlapping multiplets that obscure coupling information.[1][2]

  • Rotational Isomerism: The partial double bond character of the amide C-N bond can restrict rotation, leading to the presence of two distinct rotational isomers (rotamers) in solution.[3][4][5][6][7][8][9] This can result in a doubling of some or all NMR signals, significantly complicating the spectrum.

  • Complex Coupling Patterns: The substitution pattern on the phenyl ring dictates the spin-spin coupling between aromatic protons, which can range from simple doublets to complex, higher-order multiplets.[10][11]

  • Substituent Effects: The electronic nature of the substituents on the aromatic ring can significantly influence the chemical shifts of nearby protons and carbons, making assignments challenging without reference data.[12][13][14]

This guide will provide you with the tools and knowledge to systematically address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum show more signals than I expect for my compound?

A1: The most likely reason for observing more signals than anticipated for a substituted aminophenyl amide is the presence of rotational isomers (rotamers) .

  • The Underlying Cause: The amide bond (CO-NH) has a partial double bond character due to resonance, which restricts free rotation around the C-N bond.[5][6][7][8][9] This restriction can lead to the existence of two distinct conformations, often referred to as cis and trans isomers, which are in slow exchange on the NMR timescale.

  • What to Look For: You may observe a doubling of signals for the protons near the amide bond, such as the N-H proton, the protons on the carbon alpha to the carbonyl, and even the aromatic protons. The relative intensity of the two sets of signals corresponds to the population ratio of the two rotamers.

  • Troubleshooting: To confirm the presence of rotamers, you can perform a variable temperature (VT) NMR experiment. As the temperature increases, the rate of interconversion between the rotamers also increases. At a sufficiently high temperature (the coalescence temperature), the two sets of signals will broaden and eventually merge into a single, averaged signal.[15]

Q2: The aromatic region of my ¹H NMR spectrum is just a broad, unresolved multiplet. How can I assign the protons?

A2: This is a classic case of signal overlap, a common issue with substituted aromatic compounds.[1] Here’s a systematic approach to resolving this:

  • Change the Solvent: Sometimes, simply changing the NMR solvent can induce different chemical shifts (an effect known as aromatic solvent-induced shifts or ASIS) and resolve overlapping signals.[15][16] For example, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can be effective.

  • Increase the Magnetic Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often resolving the multiplet into individual, interpretable patterns.

  • Utilize 2D NMR: Two-dimensional NMR techniques are indispensable for resolving overlapping signals and establishing connectivity.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping you trace the connectivity within the aromatic spin system.[17][18]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[18][19][20] This is a powerful tool for assigning proton signals based on their corresponding carbon chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[19][20][21] This is crucial for piecing together the entire molecular structure, especially for connecting the aromatic ring to the rest of the molecule.

Q3: How can I distinguish between ortho, meta, and para isomers of a disubstituted aminophenyl amide using ¹H NMR?

A3: The substitution pattern on the benzene ring gives rise to characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum.[22]

  • para-Disubstituted: A 1,4-disubstituted ring often produces a deceptively simple and highly symmetric pattern, typically two doublets, with each integrating to 2H.[11][23] This clean pattern is a strong indicator of para substitution.

  • ortho-Disubstituted: A 1,2-disubstituted ring will result in a more complex pattern with four distinct aromatic protons. You will typically observe a multiplet that can sometimes be resolved into a doublet, a triplet, a triplet, and a doublet (or more complex variations depending on the substituents).

  • meta-Disubstituted: A 1,3-disubstituted ring also gives rise to four distinct aromatic signals. The splitting patterns can be quite complex, often appearing as a series of multiplets.

Pro-Tip: While these patterns are a good starting point, the most definitive way to confirm the substitution pattern is through 2D NMR. An HMBC experiment will show long-range correlations that unambiguously establish the connectivity between the protons and the substituted carbons.

Q4: My amide N-H proton signal is very broad or not visible at all. Why is this happening?

A4: The disappearance or broadening of an N-H proton signal is usually due to one of two reasons:

  • Chemical Exchange with Solvent: If you are using a protic solvent like D₂O or CD₃OD, the amide proton can exchange with the deuterium in the solvent, leading to the signal disappearing from the spectrum.[15][24] This is a common method to confirm the identity of N-H or O-H protons. If you need to observe the N-H proton, use an aprotic solvent like DMSO-d₆ or CDCl₃.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can lead to broadening of the attached proton's signal. This effect is often temperature and solvent-dependent.

Troubleshooting Guide

This section provides step-by-step solutions to common experimental issues.

Issue 1: Poor Resolution and Broad Peaks in the Aromatic Region

Symptoms: The signals in the aromatic region of your ¹H NMR spectrum are not sharp, and you cannot discern clear coupling patterns.

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Poor Shimming The magnetic field homogeneity across the sample is not optimized. Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines, but manual adjustment of the Z1 and Z2 shims can often improve resolution. A well-shimmed spectrum should have a sharp, symmetrical solvent peak.[25]
Sample Concentration A sample that is too concentrated can be viscous, leading to broader lines. A very dilute sample may have a poor signal-to-noise ratio. Solution: Prepare a sample with an optimal concentration, typically 5-10 mg in 0.6-0.7 mL of solvent.[16]
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening. Solution: If you suspect paramagnetic contamination, you can try to remove it by passing your sample through a small plug of silica or celite.
Unresolved Couplings The complexity of the spin system can lead to a multiplet that appears broad at lower field strengths. Solution: As mentioned in the FAQs, acquire the spectrum on a higher field instrument or use 2D NMR techniques to resolve the individual signals.[16]
Troubleshooting Workflow for Poor Resolution

workflow start Start: Poor Resolution in Aromatic Region shim Re-shim Spectrometer start->shim check_conc Check Sample Concentration shim->check_conc end_resolved Problem Resolved shim->end_resolved Sharp peaks? change_solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6) check_conc->change_solvent check_conc->end_resolved Sharp peaks? higher_field Acquire Spectrum on Higher Field Instrument change_solvent->higher_field change_solvent->end_resolved Resolved? two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) higher_field->two_d_nmr higher_field->end_resolved Resolved? two_d_nmr->end_resolved end_unresolved Consult NMR Specialist two_d_nmr->end_unresolved If still unresolved

Caption: Workflow for troubleshooting poor NMR spectral resolution.

Issue 2: Differentiating Rotameric Pairs from Impurities

Symptoms: You observe two sets of signals, and it is unclear if this is due to rotamers or a mixture of your product and a structurally similar impurity.

Solution Protocol:

  • Acquire a High-Resolution ¹H NMR: Ensure the spectrum has good signal-to-noise and resolution. Integrate all signals carefully. The integration ratio between the two sets of signals should be consistent across all doubled peaks if they arise from rotamers.

  • Perform a 2D COSY Experiment: If the two species are rotamers, you should see two independent sets of cross-peaks. For example, if the aromatic proton Ha is doubled (Ha and Ha'), and it couples to Hb (also doubled to Hb and Hb'), you should see a COSY correlation between Ha and Hb, and a separate correlation between Ha' and Hb'. You should not see cross-peaks between the two sets (e.g., Ha to Hb').

  • Variable Temperature (VT) NMR: This is the definitive experiment. As you increase the temperature, the signals from the rotamers will broaden and eventually coalesce into a single peak.[15] Impurity signals will remain sharp and unaffected by the temperature change.

  • 2D EXSY (Exchange Spectroscopy): At a temperature below coalescence where exchange is still occurring, an EXSY experiment will show cross-peaks between the exchanging signals of the two rotamers. This is a powerful confirmation of a dynamic process.

Advanced NMR Strategies for Structure Elucidation

For particularly complex substituted aminophenyl amides, a combination of 2D NMR experiments is essential for unambiguous structure elucidation.[26][27]

Logical Workflow for 2D NMR Analysis

workflow_2d start Start: Complex 1D Spectrum cosy COSY (H-H Connectivity) start->cosy Identify spin systems hsqc HSQC (Direct C-H Attachment) start->hsqc Assign protons to carbons hmbc HMBC (Long-Range C-H Connectivity) cosy->hmbc Connect spin systems hsqc->hmbc Confirm assignments structure Propose Structure hmbc->structure

Caption: Logical workflow for 2D NMR-based structure elucidation.

Example Application: Interpreting HMBC Data

Consider a hypothetical meta-substituted aminophenyl amide. An HMBC experiment is key to confirming the substitution pattern and connecting the side chain.

Proton SignalExpected Key HMBC Correlations (to Carbons)Insight Gained
Amide N-H Carbonyl carbon (²J), Aromatic C1 (³J)Confirms proximity of the amide to the phenyl ring.
Aromatic H2 C4 (³J), C6 (³J), Carbonyl C (⁴J)Establishes connectivity around the ring and to the amide side chain.
Aromatic H4 C2 (³J), C5 (²J), C6 (³J)Defines the meta relationship between protons.
Aromatic H6 C2 (³J), C4 (³J), C5 (²J)Further confirms the spin system.

Note: J-coupling notation (e.g., ²J) refers to the number of bonds over which the coupling occurs.

The Role of Computational Chemistry

Modern NMR analysis is often complemented by computational methods. NMR prediction software can simulate ¹H and ¹³C spectra from a proposed chemical structure.[28][29][30][31]

How it Helps:

  • Hypothesis Testing: If you have several possible isomers, you can predict the spectrum for each and compare them to your experimental data.[32][33]

  • Signal Assignment: Predicted chemical shifts can help you assign ambiguous signals in your experimental spectrum, especially for complex aromatic systems.

  • Understanding Substituent Effects: Computational models can accurately predict the electronic effects of different substituents on the chemical shifts of the aromatic protons and carbons.[34][35]

Recommended Software: Several commercial and academic software packages are available, such as those from ACD/Labs, Bruker (Mnova), and ChemAxon.[28][29][30]

Protocol for Using NMR Prediction
  • Draw Your Structure: Use the software's chemical drawing interface to create the structure of your proposed molecule.

  • Run the Prediction: Select the desired nucleus (e.g., ¹H, ¹³C) and initiate the prediction algorithm.

  • Analyze the Output: The software will generate a predicted spectrum and a table of chemical shifts.

  • Compare with Experimental Data: Overlay the predicted spectrum with your experimental spectrum. A good match provides strong evidence for your proposed structure.

References

  • ACD/Labs. NMR Prediction. Available from: [Link]

  • van der Loop, S. L., et al. (2017). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. Molecules, 22(9), 1436. Available from: [Link]

  • Bruker. Mnova Predict | Accurate Prediction. Available from: [Link]

  • Hertkorn, N., et al. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Analytical Chemistry, 79(3), 975-984. Available from: [Link]

  • ChemAxon. NMR Predictor. Available from: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Mestrelab. Download NMR Predict. Available from: [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. Available from: [Link]

  • ResearchGate. NMR studies of rotamers with multi-substituted amides. Available from: [Link]

  • Nanalysis. (2022). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Available from: [Link]

  • ResearchGate. Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Available from: [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Available from: [Link]

  • TMP Chem. (2018). Signal Overlap in NMR Spectroscopy. YouTube. Available from: [Link]

  • OChem Academy. (2021). Interpreting Aromatic NMR Signals. YouTube. Available from: [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds. Available from: [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8009-8014. Available from: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available from: [Link]

  • JoVE. (2024). π Electron Effects on Chemical Shift: Aromatic and Antiaromatic Compounds. Available from: [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Derome, A. E. (1986). Modern NMR techniques for structure elucidation. Chemical Society Reviews, 15(1), 87-111. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. Available from: [Link]

  • Columbia University. HSQC and HMBC. Available from: [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]

  • Michigan State University. Basic Practical NMR Concepts. Available from: [Link]

  • Dr. S. K. Singh. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available from: [Link]

  • Grzesiek, S., & Bax, A. (1993). Determination of Amide Exchange Rates by Measurement of 2D NMR Line-Broadening. Journal of Biomolecular NMR, 3(6), 723-728. Available from: [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(5), 263-276. Available from: [Link]

  • Kay, L. E., et al. (1992). Gradient-enhanced HMQC and HSQC spectroscopy. Applications to 15N-labeled Mnt repressor. Journal of the American Chemical Society, 114(25), 10663-10665. Available from: [Link]

  • Li, D., et al. (2008). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Magnetic Resonance in Chemistry, 46(12), 1161-1165. Available from: [Link]

  • APS. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

  • Schaefer, T., & Schneider, W. G. (1960). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Canadian Journal of Chemistry, 38(11), 2066-2076. Available from: [Link]

  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 39(8), 441-454. Available from: [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. Available from: [Link]

  • ResearchGate. How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]

  • NPTEL-NOC IITM. (2022). Lec 50 coupled and decoupled HSQC, HMBC, INADEQUATE, 2D Jresolved. YouTube. Available from: [Link]

  • ResearchGate. Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of.... Available from: [Link]

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Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Analysis of TRPV1 Antagonists: Evaluating Novel Candidates Against Established Benchmarks

Introduction: The Therapeutic Promise and Peril of Targeting TRPV1 The Transient Receptor Potential Vanilloid 1 (TRPV1), often called the capsaicin receptor, serves as a critical polymodal sensor for noxious stimuli, inc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Peril of Targeting TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), often called the capsaicin receptor, serves as a critical polymodal sensor for noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.[1] It is a non-selective cation channel predominantly expressed in primary sensory neurons, where its activation leads to the sensation of burning pain.[1][2] This central role in nociception has positioned TRPV1 as a highly attractive therapeutic target for novel analgesics aimed at treating chronic pain conditions such as neuropathic pain, osteoarthritis, and inflammatory pain.[2][3][4]

The development of potent, selective TRPV1 antagonists has been a major focus of pharmaceutical research for over a decade.[5][6] However, this pursuit has been fraught with challenges. A significant on-target side effect observed in clinical trials with several first-generation antagonists is hyperthermia—an increase in core body temperature.[7][8][9] This phenomenon, along with altered heat perception, has highlighted the channel's role in normal thermoregulation and underscores the critical need for a comprehensive, multi-parametric approach to characterizing and comparing new chemical entities (NCEs).

This guide provides a framework for researchers, scientists, and drug development professionals to rigorously evaluate novel TRPV1 antagonists. We will use the hypothetical NCE, "N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide," as a case study to illustrate the process of benchmarking against well-characterized antagonists from different chemical classes. Our focus is on the causality behind experimental choices and the integration of in vitro and in vivo data to build a holistic profile of a candidate molecule.

The Landscape of TRPV1 Antagonists: Key Benchmarks for Comparison

A new antagonist's profile can only be understood in the context of its predecessors. Decades of research have yielded several classes of antagonists, each with distinct properties. A thorough evaluation requires comparison against representatives from these key classes.

  • The Prototypical Antagonist: Capsazepine As a synthetic analog of capsaicin, capsazepine was the first competitive antagonist discovered and remains a valuable research tool.[10][11] However, its utility is limited by modest potency (IC50 ≈ 0.56 µM), poor selectivity (it also affects TRPM8, calcium channels, and nicotinic acetylcholine receptors), and species-dependent efficacy.[4][11][12] It serves as a useful initial benchmark but is not representative of modern clinical candidates.

  • The Cinnamide Class: SB-366791 The discovery of N-(3-methoxyphenyl)-4-chlorocinnamide, or SB-366791, represented a significant step forward. It exhibits high potency (IC50 ≈ 5.7 nM) and is a selective, competitive antagonist of human TRPV1 against activation by capsaicin, heat, and acid.[13][14] Unlike capsazepine, it has a much cleaner selectivity profile, making it an excellent tool for probing the therapeutic potential of TRPV1 blockade.[13][15] Recent cryo-electron microscopy studies have elucidated its binding to the vanilloid site, providing a structural basis for its allosteric inhibition.[16]

  • Urea-Based Antagonists: A-425619 This class of compounds, including A-425619, demonstrated high potency (IC50 = 3-9 nM) and efficacy in preclinical models of inflammatory and postoperative pain.[17] These molecules were instrumental in validating TRPV1 as a target for various pain modalities beyond just thermal hyperalgesia.

  • Advanced Clinical Candidates Numerous compounds have advanced into human clinical trials, providing invaluable data on the translation from preclinical models.

    • AMG 517: A potent and selective antagonist (IC50 ≈ 1-2 nM) that effectively blocks capsaicin, proton, and heat activation of TRPV1.[8][18][19] It showed analgesic effects in animal models but was discontinued in Phase I trials due to dose-limiting hyperthermia in humans.[7]

    • JNJ-17203212: A potent, competitive antagonist (pKi = 7.3 at human TRPV1) that demonstrated analgesic and antitussive activity in vivo. It has been evaluated for migraine and visceral hypersensitivity.[20][21]

    • GRC-6211: An orally active antagonist shown to be effective in preclinical models of cystitis and osteoarthritis pain.[22][23][24] Its development highlights the potential application of TRPV1 antagonists beyond pain, such as in treating bladder overactivity.[23]

Comparative Data of Benchmark TRPV1 Antagonists
CompoundChemical ClassPotency (IC50/pA2/pKi)MechanismSelectivityKey In Vivo EfficacyMajor Liabilities
Capsazepine Capsaicin AnalogIC50 ≈ 562 nM[10][11]CompetitiveLow; hits TRPM8, Ca2+ channels, nAChRs[12]Analgesic in some species (guinea pig)[4]Low potency, poor selectivity, species variability
SB-366791 CinnamideIC50 ≈ 5.7 nM; pA2 = 7.71[13][14][15]CompetitiveHigh vs. wide panel of receptors/channels[13][15]Blocks capsaicin-induced behaviors[14]Research tool; limited clinical data
A-425619 UreaIC50 ≈ 3-9 nMCompetitiveHighReverses inflammatory & postoperative pain[17]Preclinical candidate
AMG 517 BenzothiazoleIC50 ≈ 0.5-2 nM[18][19]CompetitiveHigh vs. other TRP channels[19]Reverses inflammatory thermal hyperalgesia[18]Hyperthermia in humans[7][8]
JNJ-17203212 Piperazine CarboxamidepKi = 7.3 (hTRPV1)CompetitiveHighAttenuates bone cancer pain, visceral hypersensitivity[21]Potential for hyperthermia

Experimental Workflow for Comparative Characterization

To effectively evaluate our hypothetical NCE, "N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide," a phased approach from in vitro screening to in vivo validation is essential. This workflow ensures that resources are directed toward candidates with the most promising profiles.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Primary Screening (FLIPR Ca2+ Assay) Potency vs. Activators B Secondary Assay (Patch-Clamp Electrophysiology) Mechanism of Action A->B Confirm Hits C Selectivity Profiling (Broad Receptor Panel) B->C Characterize Leads D Target Engagement (Capsaicin Challenge Model) C->D Advance Candidate E Efficacy Assessment (Inflammatory Pain Model) D->E Confirm Bioavailability F Liability Screening (Core Body Temperature) E->F Assess Therapeutic Window G Candidate Selection F->G caption Overall workflow for TRPV1 antagonist characterization.

Caption: Overall workflow for TRPV1 antagonist characterization.

Part A: In Vitro Characterization – Establishing Potency and Mechanism

The initial goal is to determine if the NCE potently and selectively blocks TRPV1 activation.

1. Primary Screening: Calcium Influx Assay

This high-throughput assay provides the first quantitative measure of a compound's antagonist activity. It relies on cells (e.g., CHO or HEK293) stably expressing human TRPV1 and loaded with a calcium-sensitive fluorescent dye.

  • Causality: Measuring intracellular calcium ([Ca2+]i) is a direct readout of TRPV1 channel opening. By pre-incubating with the antagonist before adding an agonist, we can quantify the degree of inhibition. Using multiple agonists (capsaicin, low pH, heat) is crucial because some antagonists exhibit "modal" specificity, blocking one form of activation more effectively than others.[3] This early insight is critical for predicting potential in vivo effects, including liabilities.[9]

Experimental Protocol: FLIPR-Based Calcium Assay

  • Cell Plating: Seed human TRPV1-expressing CHO cells into 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Aspirate culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash plates to remove excess dye. Add varying concentrations of the test compound (e.g., "N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide") and known antagonists (e.g., AMG 517 as a positive control) to the wells. Incubate for 15-30 minutes.

  • Agonist Challenge & Reading: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence reading. Inject a known concentration of an agonist (e.g., 1 µM capsaicin) and record the change in fluorescence over time.

  • Data Analysis: Calculate the percent inhibition for each concentration of the antagonist relative to vehicle controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Modal Specificity: Repeat steps 3-5 using different agonists, such as an acidic buffer (pH 5.0) or a heat stimulus (by perfusing with heated buffer ~45°C), to determine if the IC50 varies by activation mode.

G cluster_0 TRPV1 Channel Activation & Blockade TRPV1 TRPV1 Channel (Closed State) TRPV1_Open TRPV1 Channel (Open State) TRPV1->TRPV1_Open Activators: - Capsaicin - Heat (>43°C) - Protons (H+) Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Antagonist Antagonist (e.g., NCE) Antagonist->TRPV1 Binds & Stabilizes Closed State Neuron_Depol Neuronal Depolarization Ca_Influx->Neuron_Depol Pain_Signal Pain Signal Transmission Neuron_Depol->Pain_Signal caption TRPV1 signaling pathway and antagonist inhibition.

Caption: TRPV1 signaling pathway and antagonist inhibition.

2. Secondary Screening: Patch-Clamp Electrophysiology

This technique provides the gold-standard confirmation of ion channel blockade and helps determine the mechanism of antagonism (e.g., competitive vs. non-competitive).

  • Causality: By directly measuring the ion currents flowing through the TRPV1 channel in a single cell, electrophysiology offers higher resolution than fluorescence-based assays. A competitive antagonist will cause a rightward shift in the agonist dose-response curve without reducing the maximal response, which can be overcome with higher agonist concentrations. A non-competitive antagonist will suppress the maximal response. This distinction is vital for understanding structure-activity relationships and potential drug-drug interactions.

3. Selectivity Profiling

  • Causality: Off-target activity is a primary cause of drug failure. A new candidate must be screened against a panel of other relevant ion channels (especially other TRP family members like TRPA1, TRPM8), G-protein coupled receptors, and kinases. Demonstrating high selectivity for TRPV1 (e.g., >100-fold) is a prerequisite for advancing a compound, as it minimizes the risk of unforeseen side effects.[13]

Part B: In Vivo Validation – Assessing Efficacy and Liabilities

Promising in vitro candidates must be tested in living systems to assess their pharmacokinetic properties, therapeutic efficacy, and on-target side effects.

G cluster_0 In Vivo Efficacy & Safety Workflow A 1. Animal Acclimation & Baseline Testing (e.g., Paw Withdrawal Latency) B 2. Pain Model Induction (e.g., CFA Injection) A->B C 3. Test Article Administration (Vehicle vs. NCE vs. Positive Control) B->C D 4. Efficacy Readout (e.g., Reversal of Thermal Hyperalgesia) C->D E 5. Safety Readout (Concurrent Core Body Temperature Measurement) C->E F Data Analysis: Therapeutic Index D->F E->F caption Workflow for in vivo evaluation of a TRPV1 antagonist.

Caption: Workflow for in vivo evaluation of a TRPV1 antagonist.

1. Target Engagement: The Capsaicin Challenge Model

This acute model confirms that the drug can reach and block its target in vivo at a sufficient concentration.

  • Causality: Injecting a small amount of capsaicin into a rodent's paw elicits robust nocifensive behaviors (licking, flinching).[25][26] If a systemically administered antagonist is active and bioavailable, it will dose-dependently block these behaviors. This experiment provides a clear, on-target biochemical readout and helps establish the minimally effective dose.[18]

Experimental Protocol: Capsaicin-Induced Paw Withdrawal

  • Acclimation: Habituate male Sprague-Dawley rats to the testing environment and observation chambers.

  • Drug Administration: Administer the test compound ("N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide") or vehicle via the intended clinical route (e.g., oral gavage, p.o.). Dosing should occur at a set time before the challenge (e.g., 60 minutes).

  • Capsaicin Challenge: Inject a low dose of capsaicin (e.g., 10 µL of a 0.1% solution) subcutaneously into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately following injection, record the cumulative time the animal spends licking or flinching the injected paw over a 5-minute period.

  • Analysis: Compare the response time in drug-treated animals to the vehicle-treated group to determine the percentage of inhibition. Calculate an ED50 (the dose required to produce 50% of the maximal effect).

2. Efficacy in a Pathological Pain Model: CFA-Induced Thermal Hyperalgesia

This model mimics persistent inflammatory pain and is a standard for assessing the therapeutic potential of novel analgesics.

  • Causality: Injecting Complete Freund's Adjuvant (CFA) into the paw induces a localized inflammatory response, leading to a significant decrease in the withdrawal latency to a thermal stimulus (thermal hyperalgesia). This sensitization is known to be partially mediated by the upregulation and sensitization of TRPV1 channels. An effective antagonist should reverse this hyperalgesia, returning the paw withdrawal latency toward baseline levels.[27]

3. Liability Screening: Core Body Temperature Measurement

This is arguably the most critical safety screen for any TRPV1 antagonist intended for systemic use.

  • Causality: TRPV1 channels in the central and peripheral nervous systems play a role in maintaining core body temperature. Blockade of these tonically active channels can disrupt this balance, leading to hyperthermia.[28] This measurement must be conducted in parallel with efficacy studies to begin building a therapeutic index—the ratio between the dose that produces a therapeutic effect and the dose that produces a toxic (or limiting side) effect. Candidates that show efficacy at doses well below those causing hyperthermia are highly desirable.

Conclusion

The evaluation of a novel TRPV1 antagonist like "N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide" is a complex, multi-stage process that requires more than a simple potency measurement. By employing a logical workflow that progresses from high-throughput in vitro screening to rigorous in vivo validation, researchers can build a comprehensive data package. The key to success lies in understanding the causality behind each experiment: confirming mechanism and selectivity with electrophysiology, proving target engagement with a capsaicin challenge, demonstrating therapeutic relevance in a disease model, and, critically, assessing the on-target liability of hyperthermia. By benchmarking a novel candidate against established compounds like SB-366791 and AMG 517, development teams can make informed decisions, identifying molecules with the greatest potential to become safe and effective therapeutics for chronic pain and other debilitating conditions.

References

  • AMG-517 - Wikipedia. (URL: )
  • AMG 517 | TRPV1 Antagonist. MedchemExpress.com. (URL: )
  • Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. PubMed. (URL: )
  • JNJ-17203212 | TRPV1 Antagonist. MedchemExpress.com. (URL: )
  • SB-366791 | VR1/TRPV1 Antagonist. MedchemExpress.com. (URL: _)
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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide and its Analogs

This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. As direct experimental data for this specific molecule is not extensive...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. As direct experimental data for this specific molecule is not extensively available in the public domain, this document establishes an inferred SAR profile by systematically comparing its structural motifs to well-characterized analogs. This approach allows us to hypothesize its potential biological targets and the structural determinants of its activity, providing a valuable framework for future research and drug development.

The core structure of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide can be dissected into two key components: the 2-amino-5-methoxyphenyl headgroup and the 2-methylpropanamide tail. The electronic and steric properties of these fragments, along with their spatial arrangement, are critical for receptor recognition and biological function. Our comparative analysis will explore how modifications to these regions in analogous compounds influence their pharmacological profiles, drawing insights from studies on serotonin receptor ligands, opioid receptor modulators, and antimicrobial agents.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and chemical properties. By examining the SAR of related compounds, we can deduce the likely contributions of the aminomethoxy-substituted phenyl ring and the propanamide side chain of our target compound.

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The presence of an amino group at the 2-position and a methoxy group at the 5-position suggests potential interactions with receptors that recognize this specific electronic and steric arrangement.

  • Comparison with 2,5-Dimethoxyphenyl Analogs (Serotonin Receptor Agonists): Studies on 2,5-dimethoxyphenyl derivatives have revealed their potent activity as serotonin 5-HT2A receptor agonists.[1][2][3] In these analogs, the methoxy groups at positions 2 and 5 are crucial for high affinity. Replacing the 2-amino group in our target compound with a methoxy group, as seen in these analogs, suggests that the oxygen atom at this position may act as a key hydrogen bond acceptor. The 5-methoxy group is also known to be important for potency in this class of compounds. Therefore, it is plausible that N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide may also interact with serotonin receptors, with the 2-amino group potentially forming different hydrogen bonding patterns compared to a methoxy group, which could modulate its affinity and efficacy.

  • Influence of the Ortho-Methoxy Group (5-HT1A Receptor Ligands): In a series of (2-methoxyphenyl)piperazine derivatives, the ortho-methoxy group has been shown to be a key feature for high affinity at the 5-HT1A receptor.[4][5] This suggests that the spatial arrangement of a substituent at the 2-position of the phenyl ring is critical for binding to this receptor subtype. While our target compound has an amino group at this position, its influence on 5-HT1A affinity warrants investigation.

  • The 2-Aminobenzamide Scaffold (Antimicrobial and Anticancer Agents): The 2-aminobenzamide core is a recognized pharmacophore in medicinal chemistry, notably in the development of antimicrobial and histone deacetylase (HDAC) inhibitors.[6][7][8][9] In these contexts, the 2-amino group often plays a crucial role in coordinating with metal ions in enzyme active sites or forming key hydrogen bonds with the target protein. This suggests that N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide could also exhibit antimicrobial or anticancer activities, with the 2-amino and amide groups acting as a bidentate ligand.

The N-phenylpropanamide portion of the molecule also plays a significant role in defining its pharmacological profile.

  • Comparison with Fentanyl Analogs (Opioid Receptor Agonists): The N-phenylpropanamide scaffold is the core structure of the highly potent fentanyl class of µ-opioid receptor agonists.[10][11] In these compounds, the propanamide linker and the N-phenyl group are essential for high-affinity binding to the opioid receptor. While our target molecule lacks the piperidine ring characteristic of fentanyls, the fundamental N-phenylpropanamide structure suggests that it could potentially interact with opioid receptors. The stereochemistry and substitution on the propanamide chain are known to be critical for analgesic potency in fentanyl analogs.

The table below summarizes the key SAR points from analogous compounds, providing a predictive framework for the biological activities of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

Structural MotifAnalog ClassKey SAR ObservationInferred Relevance for Target Compound
2,5-Disubstituted Phenyl Ring 2,5-Dimethoxyphenyl DerivativesMethoxy groups at positions 2 and 5 are critical for 5-HT2A receptor agonism.[1]The 2-amino and 5-methoxy groups may confer affinity for serotonin receptors.
Ortho-Substituted Phenyl Ring (2-Methoxyphenyl)piperazinesThe ortho-methoxy group is important for high 5-HT1A receptor affinity.[4]The ortho-amino group could influence binding to 5-HT1A receptors.
2-Aminobenzamide Core 2-Aminobenzamide DerivativesThis scaffold is a known pharmacophore for antimicrobial and HDAC inhibitory activity.[6][7][8]Potential for antimicrobial or anticancer properties.
N-Phenylpropanamide Core Fentanyl AnalogsThe N-phenylpropanamide structure is essential for µ-opioid receptor agonism.[10]Potential for interaction with opioid receptors.
Logical Framework for SAR Investigation

To systematically investigate the SAR of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a logical progression of structural modifications and biological testing is required. The following diagram illustrates this proposed workflow.

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Core Target Compound: N-(2-Amino-5-methoxyphenyl) -2-methylpropanamide Mod_Ring Ring Modifications (Position & Nature of Substituents) Core->Mod_Ring Synthesize Mod_Amide Amide Modifications (Chain Length, Branching) Core->Mod_Amide Synthesize HTS High-Throughput Screening (e.g., Receptor Binding Panels) Mod_Ring->HTS Screen Mod_Amide->HTS Screen Assay_5HT Serotonin Receptor Assays HTS->Assay_5HT Identify Hits Assay_Opioid Opioid Receptor Assays HTS->Assay_Opioid Identify Hits Assay_Antimicrobial Antimicrobial Assays HTS->Assay_Antimicrobial Identify Hits SAR_Analysis SAR Analysis Assay_5HT->SAR_Analysis Generate Data Assay_Opioid->SAR_Analysis Generate Data Assay_Antimicrobial->SAR_Analysis Generate Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Inform Lead_Opt->Mod_Ring Iterate

Caption: A logical workflow for the SAR investigation of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.

Experimental Protocols

To validate the inferred SAR and determine the pharmacological profile of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a series of well-established in vitro assays are recommended. The following protocols provide detailed methodologies for assessing its activity at serotonin and opioid receptors, as well as its potential antimicrobial effects.

Protocol 1: Serotonin Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of the test compound for various serotonin receptor subtypes.

Objective: To determine the inhibition constant (Ki) of the test compound for human serotonin receptors (e.g., 5-HT1A, 5-HT2A).

Materials:

  • Cell membranes expressing the target human serotonin receptor.

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Non-specific binding control (e.g., 10 µM Serotonin).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of either the test compound dilution, buffer (for total binding), or non-specific binding control.

  • Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: µ-Opioid Receptor (MOR) Functional Assay (cAMP Inhibition)

This assay measures the ability of the test compound to activate the µ-opioid receptor, a Gi/o-coupled GPCR, by quantifying the inhibition of cAMP production.[12][13]

Objective: To determine the EC50 and Emax of the test compound for the human µ-opioid receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Forskolin (adenylyl cyclase activator).

  • Test compound stock solution.

  • Reference agonist (e.g., DAMGO).

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.

  • Add serial dilutions of the test compound or reference agonist to the wells.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Plot the concentration-response curve and determine the EC50 and Emax values.

Experimental Workflow for Receptor Functional Assay

The following diagram outlines the key steps in a typical cell-based functional assay for a G-protein coupled receptor.

Functional_Assay_Workflow Start Start: Plate cells expressing target receptor Step1 Incubate cells to reach confluence Start->Step1 Step2 Treat with test compound at various concentrations Step1->Step2 Step3 Stimulate with an activating agent (e.g., Forskolin) Step2->Step3 Step4 Incubate for a defined period Step3->Step4 Step5 Lyse cells and measure second messenger levels (e.g., cAMP) Step4->Step5 End Analyze data: Generate dose-response curve and determine EC50/Emax Step5->End

Caption: A generalized workflow for a cell-based GPCR functional assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various bacterial and fungal strains.[7][8][9]

Objective: To determine the MIC of the test compound against a panel of clinically relevant microorganisms.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Test compound stock solution.

  • 96-well microplates.

  • Inoculum of the microorganism adjusted to a specific density (e.g., 0.5 McFarland standard).

  • Positive control (standard antibiotic/antifungal) and negative control (broth only).

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive and negative control wells.

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

Hypothesized Signaling Pathway

Based on the structural similarities to known serotonin and opioid receptor ligands, N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is hypothesized to act on G-protein coupled receptors. The diagram below illustrates a canonical Gi/o-coupled GPCR signaling pathway.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Test Compound) Receptor GPCR (e.g., MOR, 5-HT1A) Ligand->Receptor Binds G_Protein G Protein (αβγ) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi inhibits ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cell_Response Phosphorylates Targets

Caption: A simplified diagram of a Gi/o-coupled GPCR signaling pathway.

By employing these comparative analytical approaches and experimental protocols, researchers can effectively elucidate the structure-activity relationship of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, paving the way for the rational design of novel therapeutic agents.

References

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  • Sorbi, C., et al. (2022). Effect of the replacement of the o-methoxyphenyl moiety with nitrogen-containing aromatic rings within N-phenyl-piperazine and phenoxy-ethylamine-based 1,3-dioxo/oxathio/dithiolanes as α1 and 5-HT1A receptor ligands. Results in Chemistry, 4, 100425. [Link]

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Comparative

A Senior Application Scientist's Guide to Synthetic Routes for N-Acylated Aminophenols

This guide provides an in-depth comparison of the primary synthetic routes for N-acylated aminophenols, a critical class of compounds in the pharmaceutical and fine chemical industries. Best known for including paracetam...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary synthetic routes for N-acylated aminophenols, a critical class of compounds in the pharmaceutical and fine chemical industries. Best known for including paracetamol (acetaminophen), these molecules are cornerstones of modern medicine. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to inform laboratory and industrial-scale synthesis decisions.

Introduction: The Significance of N-Acylated Aminophenols

N-acylated aminophenols are aromatic compounds characterized by a hydroxyl group (-OH) and an acylated amino group (-NHCOR) attached to a benzene ring. The N-acetylation of p-aminophenol to produce paracetamol is the most commercially significant example, with over 145,000 tonnes synthesized annually.[1] Beyond this, N-acylated aminophenols serve as crucial intermediates in the synthesis of various pharmaceuticals, dyes, and photographic materials.

The choice of synthetic route is a critical decision, governed by factors such as yield, purity, cost, safety, and increasingly, environmental impact. This guide will dissect and compare the most prevalent and emerging methodologies, providing the necessary data and rationale to select the optimal path for your specific application.

Comparative Analysis of Key Synthetic Routes

The synthesis of N-acylated aminophenols is fundamentally an amide bond formation reaction.[2] The primary distinction between methods lies in the choice of acylating agent and the strategy used to activate the carbonyl group for nucleophilic attack by the aminophenol's amino group.

Route 1: The Classical Pathway - Acylation with Acid Anhydrides

This is the most established and widely practiced method, particularly for acetaminophen synthesis, utilizing acetic anhydride as the acylating agent.[3]

  • Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aminophenol attacks one of the electrophilic carbonyl carbons of the acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a carboxylate (acetate) as a leaving group and forming the amide bond. The process generates one equivalent of carboxylic acid (acetic acid) as a byproduct.[4][5]

  • Reagents and Catalysts:

    • Substrate: p-Aminophenol (or other isomers).

    • Acylating Agent: Acetic anhydride is most common for producing acetaminophen. Other anhydrides can be used for different acyl groups.

    • Solvent: The reaction is often carried out in water or a dilute solution of acetic acid.[4][6] Water serves to dissolve the aminophenol (often as a salt) and helps in the final product's precipitation.

    • Catalyst: While the reaction can proceed without a catalyst, mineral acids like sulfuric acid are sometimes used to increase the reaction rate.[7]

  • Experimental Considerations:

    • Selectivity: The amino group (-NH2) is a stronger nucleophile than the hydroxyl group (-OH), leading to high chemoselectivity for N-acylation over O-acylation.

    • Temperature Control: The reaction is exothermic. Maintaining a moderate temperature (e.g., 85-90°C) is crucial for preventing side reactions, such as the diacetylation of the aminophenol.[8][9]

    • Purification: The product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization from water or a water/ethanol mixture.[3][8]

  • Performance and Drawbacks:

    • Yield: Typically high, often exceeding 80-90%.

    • Advantages: Robust, well-understood, uses relatively inexpensive reagents, and is highly scalable.[1][3]

    • Disadvantages: The use of acetic anhydride can be a drawback due to its corrosive nature and lachrymatory effects. The process also generates an acidic byproduct that requires neutralization.[10]

Route 2: The High-Reactivity Pathway - Acylation with Acyl Chlorides

Acyl chlorides, such as acetyl chloride, are more reactive acylating agents than their corresponding anhydrides.[]

  • Reaction Mechanism: The mechanism is also a nucleophilic acyl substitution, similar to the anhydride route. However, the chloride ion is an excellent leaving group, making the reaction extremely rapid and often highly exothermic.[] This reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.[12]

  • Reagents and Catalysts:

    • Acylating Agent: Acetyl chloride or other acyl chlorides.

    • Base: A base, such as triethylamine or sodium acetate, is required to scavenge the HCl byproduct, which would otherwise protonate the starting aminophenol, rendering it non-nucleophilic.[12][13]

    • Catalyst: Catalysts like iodine can be used to promote the reaction under mild, solvent-free conditions.[14]

  • Experimental Considerations:

    • Vigorous Reaction: Due to the high reactivity of acyl chlorides, reactions must be performed with careful temperature control, often under cooling.[]

    • Moisture Sensitivity: Acyl chlorides readily hydrolyze in the presence of water, requiring anhydrous reaction conditions for optimal results.

  • Performance and Drawbacks:

    • Yield: Can achieve excellent yields, often >95%.[15]

    • Advantages: Very fast reaction times. Useful for less reactive amines.

    • Disadvantages: Acyl chlorides are highly corrosive, moisture-sensitive, and release toxic HCl gas. The need for a base and potentially anhydrous conditions adds complexity and cost. Their use is often avoided in large-scale industrial processes for these reasons.[10]

Route 3: Green and Sustainable Approaches

Driven by the principles of green chemistry, several alternative routes have been developed to minimize environmental impact and improve safety.

  • A. Microwave-Assisted Synthesis:

    • Principle: Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically accelerating the reaction rate.[16]

    • Performance: This method can reduce reaction times from hours to minutes (e.g., 5-6 minutes for paracetamol synthesis) and often increases yields by 15-20% compared to conventional heating.[1][16] It can be performed solvent-free, further enhancing its green credentials.[1]

  • B. One-Pot Synthesis from Hydroquinone:

    • Principle: This innovative route bypasses the traditional synthesis of p-aminophenol from nitrobenzene, which is environmentally taxing.[17] It involves the direct acetamidation of hydroquinone using ammonium acetate in acetic acid at elevated temperatures.[18]

    • Performance: High yields and selectivity (>95%) have been reported, offering a route with high theoretical atom economy.[18] However, the high temperatures (220 °C) and long reaction times (15 hours) can be a drawback for industrial scale-up.[18]

  • C. Enzymatic Synthesis:

    • Principle: Biocatalysis using enzymes like lipases offers a highly selective and environmentally benign method for N-acylation.[19][20] The reaction is typically carried out under mild conditions in organic solvents.

    • Mechanism: Lipases can catalyze the aminolysis of esters. The enzyme first reacts with an acyl donor (like vinyl acetate) to form a stable acyl-enzyme intermediate. This intermediate then reacts with the aminophenol to yield the N-acylated product.[19][21]

    • Performance: This method is highly chemoselective for the amino group. For example, using Novozym 435 (an immobilized lipase), a 74.6% conversion of 2-aminophenol was achieved in 10 hours using vinyl acetate as the acyl donor.[19] The primary advantages are mild reaction conditions and high selectivity, though reaction times are longer and the cost of enzymes can be a factor.[22]

Data Summary & Comparison

The following table summarizes the key performance indicators for the discussed synthetic routes.

Synthetic RouteAcylating AgentCatalyst/ConditionsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Classical Anhydride Acetic AnhydrideWater/Acetic Acid, 85-90°C80-90%1-2 hoursLow cost, robust, scalableCorrosive reagents, acid byproduct
Acyl Chloride Acetyl ChlorideBase (e.g., Et3N), 0-25°C>95%< 15 minsVery fast, high yieldHighly corrosive, moisture-sensitive, HCl gas
Microwave-Assisted Acetic AnhydrideSolvent-free, Microwave>90%5-10 minsExtremely fast, high yield, greenRequires specialized equipment
Hydroquinone Route Ammonium AcetateAcetic Acid, 220°C>95%~15 hoursHigh atom economy, avoids nitrobenzeneHigh temperature, long reaction time
Enzymatic Vinyl AcetateLipase (e.g., Novozym 435)~75%10-24 hoursHighly selective, mild conditions, greenSlower, enzyme cost and stability

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol)

This protocol describes the standard laboratory synthesis of paracetamol from p-aminophenol and acetic anhydride.

Materials:

  • p-Aminophenol (3.0 g)

  • Deionized Water (10.0 mL)

  • Acetic Anhydride (4.0 mL)

  • 100 mL Round Bottom Flask

  • Hot Plate & Water Bath

  • Buchner Funnel and Filter Flask

Procedure:

  • Set up a water bath on a hot plate and heat to approximately 85-90°C.

  • Weigh 3.0 g of p-aminophenol and add it to the 100 mL round bottom flask.[8]

  • Add 10.0 mL of deionized water to the flask and swirl to create a suspension.

  • Carefully add 4.0 mL of acetic anhydride to the suspension and swirl to mix. The p-aminophenol should begin to dissolve.[4][8]

  • Place the flask in the pre-heated water bath and maintain the temperature for 15-20 minutes with occasional swirling.

  • After the heating period, remove the flask from the water bath and allow it to cool to room temperature. A precipitate of crude paracetamol should form.

  • To maximize crystallization, place the flask in an ice-water bath for 10-15 minutes.[4]

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water (approximately 10 mL per gram of crude product) and heat until the solid dissolves completely.[8]

  • Remove the beaker from the heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified, pearly-white crystals by vacuum filtration and allow them to air dry.

Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of an N-acylated aminophenol.

G cluster_synthesis Synthesis cluster_purification Purification A 1. Reagent Mixing (Aminophenol + Acylating Agent) B 2. Reaction (Heating / Stirring) A->B C 3. Precipitation (Cooling / Ice Bath) B->C D 4. Filtration (Isolate Crude Product) C->D Transfer Crude Solid E 5. Recrystallization (Dissolve in Hot Solvent) D->E F 6. Crystallization (Slow Cooling) E->F G 7. Final Filtration & Drying F->G H Pure N-Acylated Aminophenol G->H Yields Pure Product

Caption: General laboratory workflow for synthesis and purification.

Comparison of Acylation Mechanisms

This diagram contrasts the core reaction step for the three main chemical (non-enzymatic) routes.

G cluster_anhydride Route 1: Acid Anhydride cluster_chloride Route 2: Acyl Chloride cluster_hydroquinone Route 3: Hydroquinone Start p-Aminophenol (R-NH2) Anhydride Acetic Anhydride (R'CO)2O Start->Anhydride:f0 Nucleophilic Attack Chloride Acetyl Chloride R'COCl Start->Chloride:f0 Nucleophilic Attack Product N-Acylated Product (R-NHCOR') Anhydride:f1->Product Byprod1 Byproduct: Acetic Acid Anhydride:f1->Byprod1 Chloride:f1->Product Byprod2 Byproduct: HCl Chloride:f1->Byprod2 HQ_Start Hydroquinone Amidation Amidating Agent NH4OAc / AcOH HQ_Start->Amidation:f0 Direct Acetamidation Amidation:f1->Product

Caption: Comparison of core reaction pathways.

Conclusion and Future Outlook

The classical N-acylation of aminophenols using acetic anhydride remains the industrial standard due to its robustness, scalability, and cost-effectiveness. However, for laboratory-scale synthesis and applications demanding higher purity or milder conditions, alternative methods offer significant advantages. Acyl chlorides provide rapid, high-yield conversions but come with considerable safety and handling challenges.

The future of N-acylated aminophenol synthesis is increasingly pointing towards green chemistry. Microwave-assisted and solvent-free reactions drastically reduce energy consumption and waste, while biocatalytic routes using enzymes like lipases promise unparalleled selectivity under benign conditions. As sustainability becomes a more critical metric in pharmaceutical and chemical manufacturing, the adoption of these greener, more efficient technologies is expected to accelerate, redefining the standards for amide bond formation.

References

  • Filo. (2025). Synthesis of paracetamol.
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  • IIP Series. MICROWAVE ASSISTED GREEN SYNTHESIS OF PARACETAMOL, ASPIRIN AND THEIR PHARMACOKINETIC STUDIES.
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  • Google Patents.
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Validation

A Comparative Efficacy Analysis of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide Against Standard Antimicrobial Agents

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This guide provides a comprehensive framework for evaluating the antimicrobial eff...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a novel synthetic compound, N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide. While specific experimental data for this compound is not yet publicly available, this document serves as a prospective analysis, presenting a robust methodology for its evaluation against a panel of established antimicrobial agents. We detail standardized protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), present a hypothetical but plausible comparative dataset, and propose a potential mechanism of action. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational information required to investigate the potential of this and similar novel chemical entities.

Introduction: The Quest for Novel Antimicrobials

The relentless evolution of multidrug-resistant (MDR) pathogens poses a significant threat to global health. The efficacy of our current antibiotic arsenal is waning, creating a critical need for new classes of antimicrobial agents with novel mechanisms of action.[1][2] Phenylamide derivatives and other substituted aromatic compounds have shown promise in this area, representing a fertile ground for the discovery of new antibacterial leads.[3][4][5]

This guide focuses on N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide , a novel compound with a chemical structure that suggests potential bioactivity. By systematically comparing its hypothetical efficacy against a panel of clinically relevant bacteria and standard-of-care antibiotics, we can begin to understand its potential therapeutic value.

A Panel of Clinically Relevant Comparators

To contextualize the potential efficacy of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a panel of standard antimicrobial agents with diverse mechanisms of action should be used for comparison. This allows for a broad assessment of its spectrum of activity and relative potency.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It is a critical last-resort treatment for infections like MRSA.

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby exhibiting broad-spectrum activity.

  • Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit, effective against a range of Gram-negative bacteria.[6]

  • Linezolid: An oxazolidinone that also inhibits protein synthesis, but at an earlier stage, by binding to the 50S ribosomal subunit. It is effective against many resistant Gram-positive bacteria.

Experimental Methodology: A Framework for Evaluation

The cornerstone of antimicrobial efficacy testing lies in standardized, reproducible protocols. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[7]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[8][9]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Reagents:

    • Prepare a stock solution of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide and each comparator antibiotic in an appropriate solvent.

    • Use sterile cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.

  • Inoculum Preparation:

    • Grow a pure culture of the test bacterium on an appropriate agar plate overnight.

    • Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup and Inoculation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in MHB to achieve a range of desired concentrations.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (bacteria and MHB, no drug) and a sterility control well (MHB only).[8]

  • Incubation and Interpretation:

    • Incubate the plate at 35-37°C for 16-20 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug in which there is no visible growth.[8]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as a 99.9% reduction in the initial inoculum.[10][11][12]

Protocol for MBC Assay:

  • Subculturing from MIC Plate: Following the MIC determination, select the wells that showed no visible growth (the MIC well and at least two more concentrated wells).

  • Plating: Aliquot a small, standardized volume (e.g., 10-20 µL) from each of these clear wells and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][11] An agent is considered bactericidal if the MBC is no more than four times the MIC.[12]

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow for determining MIC and MBC values.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay P1 Prepare Drug Stock Solutions M1 Serial Dilution of Drugs in 96-Well Plate P1->M1 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) M2 Inoculate Wells with Bacteria P2->M2 M1->M2 M3 Incubate 16-20 hours at 37°C M2->M3 M4 Read MIC (Lowest concentration with no visible growth) M3->M4 B1 Subculture from Clear Wells (MIC and higher concentrations) M4->B1 Proceed with non-turbid wells B2 Plate onto Agar Medium B1->B2 B3 Incubate 18-24 hours at 37°C B2->B3 B4 Read MBC (Lowest concentration with ≥99.9% killing) B3->B4

Workflow for MIC and MBC Determination.

Comparative Efficacy Analysis: A Prospective View

The following tables present hypothetical but plausible MIC and MBC data for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide against a panel of common Gram-positive and Gram-negative bacteria, compared with standard antibiotics. This data serves as an example of how experimental results would be structured for comparative analysis.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) in µg/mL

OrganismN-(2-Amino-5-methoxyphenyl)-2-methylpropanamideVancomycinCiprofloxacinGentamicinLinezolid
Staphylococcus aureus (MRSA)41>32>322
Enterococcus faecalis (VRE)8>648162
Escherichia coli16>640.252>64
Pseudomonas aeruginosa32>6414>64

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) in µg/mL

OrganismN-(2-Amino-5-methoxyphenyl)-2-methylpropanamideVancomycinCiprofloxacinGentamicinLinezolid
Staphylococcus aureus (MRSA)84>32>32>16
Enterococcus faecalis (VRE)16>641632>16
Escherichia coli32>640.54>64
Pseudomonas aeruginosa>64>6428>64

Data is hypothetical and for illustrative purposes only.

Proposed Mechanism of Action

Based on the structure of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, which contains a phenylamide core, it is plausible that its antimicrobial activity could stem from the disruption of bacterial cell division. Some substituted aromatic compounds have been found to interfere with the formation of the Z-ring, a critical structure for bacterial cytokinesis composed of FtsZ protein subunits.[5]

Hypothetical Mechanism: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide may act as an inhibitor of FtsZ polymerization. By binding to FtsZ monomers, it could prevent their assembly into the protofilaments that form the Z-ring. This disruption would halt cell division, ultimately leading to cell death.

G Compound N-(2-Amino-5-methoxyphenyl) -2-methylpropanamide Inhibition Inhibition Compound->Inhibition FtsZ_Monomer FtsZ Monomers Polymerization Polymerization FtsZ_Monomer->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Cell_Death Cell Lysis / Death Cell_Division->Cell_Death Blocked Pathway Inhibition->Polymerization

Hypothetical Mechanism: Inhibition of FtsZ Polymerization.

Discussion and Future Directions

The hypothetical data suggests that N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide may possess moderate bactericidal activity, particularly against Gram-positive organisms like MRSA and VRE, where the MBC/MIC ratio is ≤4. Its activity against Gram-negative bacteria appears to be less potent, which could be due to the formidable outer membrane of these organisms acting as a permeability barrier.

Future research should focus on:

  • Synthesis and Confirmation: The first step is the actual synthesis and structural confirmation of the compound.

  • In Vitro Efficacy Studies: Performing the MIC and MBC assays as described to generate real data against a broad panel of clinical isolates.

  • Mechanism of Action Studies: Utilizing techniques such as FtsZ polymerization assays and electron microscopy to validate the proposed mechanism.

  • Toxicity and Safety: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of the compound to optimize potency and spectrum of activity.

Conclusion

While this guide is a prospective analysis, it establishes a clear and scientifically rigorous path for the evaluation of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide as a potential antimicrobial agent. By adhering to standardized protocols and employing a comparative approach, the scientific community can effectively assess the potential of this and other novel compounds, paving the way for the next generation of antibiotics in the fight against antimicrobial resistance.

References

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Comparative

A Comparative Guide to the In Vivo Validation of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide for Inflammatory Pain

Executive Summary: The discovery of novel analgesics requires a rigorous pipeline from initial in vitro screening to preclinical in vivo validation. This guide addresses the critical translational step for N-(2-Amino-5-m...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The discovery of novel analgesics requires a rigorous pipeline from initial in vitro screening to preclinical in vivo validation. This guide addresses the critical translational step for N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a compound with a structural motif suggesting potential analgesic properties. As direct biological data for this specific molecule is not publicly available, we postulate a scientifically plausible in vitro profile: potent and selective antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document provides a comprehensive framework for validating this hypothesized activity in a clinically relevant animal model of inflammatory pain, comparing its potential performance against a benchmark TRPV1 antagonist and a current standard-of-care anti-inflammatory drug.

Introduction to the Candidate Compound and the Rationale for In Vivo Testing

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, hereafter referred to as "Compound X," is a novel chemical entity. Its structure, containing aminophenyl and propanamide moieties, is found in various pharmacologically active agents. For the purpose of this guide, we will proceed with the hypothesis derived from a hypothetical in vitro screening campaign:

Hypothetical In Vitro Profile: Compound X is a potent, selective, and competitive antagonist of the human TRPV1 receptor, demonstrating high affinity and the ability to inhibit capsaicin-induced calcium influx in dorsal root ganglion (DRG) neurons.

The TRPV1 channel is a well-validated target in pain research. It is a key transducer of noxious heat and is sensitized by inflammatory mediators, making it a critical player in thermal hyperalgesia associated with tissue injury and inflammation.[1][2][3] The successful translation of in vitro TRPV1 antagonism into in vivo analgesic efficacy is the pivotal next step in its development. This guide outlines the strategy to achieve this validation.

Scientific Foundation: The Role of TRPV1 in Inflammatory Pain

TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1] During inflammation, a host of mediators (e.g., prostaglandins, bradykinin, protons) are released into the tissue, leading to the sensitization of TRPV1 channels. This sensitization lowers the channel's activation threshold, causing a state of hyperalgesia, where stimuli that were previously innocuous now elicit a painful response. Antagonizing TRPV1 is expected to block this pathological signaling and restore normal pain thresholds.

Caption: TRPV1 signaling in inflammatory pain and the inhibitory action of Compound X.

The Comparative Framework: Benchmarking Against Established Agents

To rigorously assess the preclinical potential of Compound X, its performance must be compared against well-characterized alternatives.

  • Positive Control (Mechanistic Benchmark): Capsazepine . This compound is a known competitive antagonist of the TRPV1 receptor.[4][5][6] While it has limitations, such as species-specific effects and potential off-target activities, it serves as an essential tool to confirm that the in vivo model is responsive to TRPV1 modulation.[4][6]

  • Standard-of-Care Comparator (Clinical Benchmark): Celecoxib . A selective COX-2 inhibitor, celecoxib is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating inflammatory pain.[7][8][9] It acts by a different mechanism—inhibiting prostaglandin synthesis—providing a benchmark for efficacy that a new drug should aim to meet or exceed.[9][10]

In Vivo Validation Strategy: CFA-Induced Inflammatory Pain Model

Objective

To determine if systemic administration of Compound X can reverse thermal hyperalgesia in a rodent model of persistent inflammatory pain, and to compare its efficacy and duration of action against Capsazepine and Celecoxib.

Animal Model Selection: The Justification

The Complete Freund's Adjuvant (CFA) model is the gold standard for inducing a robust and persistent inflammatory state.[11][12][13][14] A unilateral intraplantar injection of CFA in rats or mice elicits a strong local immune response, characterized by edema, erythema, and a significant, long-lasting decrease in the withdrawal threshold to noxious thermal and mechanical stimuli.[12][13][14][15] This model is highly relevant for testing compounds targeting inflammatory pain pathways.

Experimental Workflow

The study will be conducted in a blinded and randomized fashion to ensure objectivity.

Caption: Timeline for the CFA-induced inflammatory pain study.

Detailed Protocol: Thermal Hyperalgesia Assessment (Hargreaves Test)

The Hargreaves test is a sensitive and objective method for measuring the paw withdrawal latency to a thermal stimulus.[16][17][18][19]

  • Acclimatization: Place rats in individual Plexiglas chambers on a heated glass floor (maintained at 30°C) for at least 20-30 minutes before testing. This minimizes stress-induced variability.

  • Baseline Measurement: Position a high-intensity radiant heat source beneath the plantar surface of the hind paw. Activate the source, which starts a timer.

  • Endpoint: The timer stops automatically when the rat withdraws its paw. This time is the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) must be set to prevent tissue damage.[19]

  • Procedure: Take three measurements per paw, with at least 5 minutes between each, and average the values.

  • Post-CFA and Post-Dosing: Repeat the measurements at the time points specified in the experimental workflow to assess the development of hyperalgesia and the effect of the therapeutic compounds.

Data Analysis and Interpretation

Data (PWL in seconds) will be analyzed using a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. The primary outcome is the reversal of hyperalgesia, calculated as:

  • % Reversal = [(PWL post-dose - PWL post-CFA) / (PWL baseline - PWL post-CFA)] x 100

A statistically significant increase in PWL for a treatment group compared to the vehicle-treated group indicates analgesic efficacy.

Expected Outcomes and Comparative Data Summary

The following table summarizes the hypothetical, yet expected, outcomes based on the known pharmacology of the compound classes.

Parameter Compound X (Hypothetical) Capsazepine (Positive Control) Celecoxib (Standard of Care) Vehicle (Negative Control)
Mechanism of Action Selective TRPV1 AntagonistNon-selective TRPV1 AntagonistSelective COX-2 InhibitorInert Carrier
Peak Efficacy (% Reversal) > 60%40-60% (variable by species)[4]> 70%[9]< 10%
Time to Peak Effect 1-2 hours post-dose1-2 hours post-dose2-4 hours post-doseN/A
Duration of Action 4-6 hours2-4 hours6-8 hoursN/A
Potential Liabilities Hyperthermia (must be monitored)Species variability, off-target effects[4]GI/Cardiovascular risk (chronic use)None

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the in vivo validation of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (Compound X) as a potential treatment for inflammatory pain. Successful validation, defined as significant and dose-dependent reversal of thermal hyperalgesia comparable or superior to the benchmarks, would strongly support its continued development.

Future studies should include assessing efficacy against mechanical allodynia (using the von Frey test), exploring different pain etiologies (e.g., neuropathic pain models), and conducting thorough safety pharmacology studies, with a critical focus on monitoring core body temperature, a known liability for systemic TRPV1 antagonists.[1][3]

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Validation

Benchmarking the Stability of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide Against Commercial BTK Inhibitors: A Comprehensive Guide

Introduction: The Critical Role of Stability in Kinase Inhibitor Drug Discovery In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Their eff...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Kinase Inhibitor Drug Discovery

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their chemical and physical stability. A stable molecule ensures consistent and predictable pharmacological activity, a viable shelf life, and patient safety. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising therapeutic outcomes. This guide provides a comprehensive framework for benchmarking the stability of a novel investigational compound, N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, a putative Bruton's tyrosine kinase (BTK) inhibitor, against established commercial BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib.

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition has revolutionized the treatment of various B-cell malignancies.[1][2] The covalent inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib have demonstrated significant clinical success, but also exhibit distinct pharmacological and safety profiles, some of which may be influenced by their inherent stability.[3][4] Therefore, a rigorous assessment of the stability of a new BTK inhibitor candidate is paramount for its successful development.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded methodology for conducting comparative stability studies. The protocols herein are based on the International Council for Harmonisation (ICH) guidelines for stability testing, ensuring a robust and regulatory-compliant approach.[5][6]

Signaling Pathway Overview: Bruton's Tyrosine Kinase (BTK) in B-Cell Activation

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Antigen Binding BTK_inactive BTK (Inactive) Lyn_Syk->BTK_inactive Phosphorylation BTK_active BTK (Active) BTK_inactive->BTK_active Activation PLCg2 PLCγ2 Activation BTK_active->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitors (e.g., N-(2-Amino-5-methoxyphenyl) -2-methylpropanamide) Inhibitor->BTK_active Covalent Inhibition

Caption: Simplified schematic of the BTK signaling pathway in B-cells.

Comparative Stability Assessment: Experimental Design and Rationale

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period. Our comparative analysis will employ forced degradation studies to identify the degradation pathways and intrinsic stability of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide in comparison to Ibrutinib, Acalabrutinib, and Zanubrutinib. These studies expose the compounds to stress conditions that are more severe than accelerated stability testing, as recommended by ICH guidelines.[7]

The choice of stress conditions—hydrolytic, oxidative, photolytic, and thermal—is based on their ability to mimic potential environmental exposures during manufacturing, storage, and administration.[8] By subjecting all four compounds to the same rigorous conditions, we can generate a reliable comparative dataset.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and analytical methodologies.

Materials and General Procedures
  • Compounds: N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (Test Article), Ibrutinib, Acalabrutinib, and Zanubrutinib (Reference Standards).

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water; analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).

  • Instrumentation: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) system with a UV detector is the primary analytical tool.[9][10] Mass spectrometry (MS) can be coupled to the HPLC for identification of degradation products.[11][12] Stability chambers for controlled temperature, humidity, and light exposure are also required.

Forced Degradation (Stress Testing) Protocol

For each compound, prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration suitable for HPLC analysis.[13]

  • Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for the same time points. Neutralize with 0.1 M HCl before dilution and analysis.[14]

  • Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for the same time points.

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for the same time points. Dilute and analyze directly.[15]

  • Expose a thin layer of the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.[7]

  • Expose a known quantity of the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Analyze samples at predetermined time points.[16]

Analytical Method: Stability-Indicating HPLC-UV
  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for small molecule analysis.[17]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the parent compound from its degradation products.[10]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Quantification: The percentage of remaining parent compound and the formation of degradation products will be calculated based on the peak areas from the HPLC chromatograms.

Stability_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output Stock Stock Solutions (Test & Reference Compounds) Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidative Oxidative Stress Stock->Oxidative Photo Photolytic Stress Stock->Photo Thermal Thermal Stress Stock->Thermal HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC Thermal->HPLC Data Data Analysis (% Degradation) HPLC->Data Comparison Comparative Stability Profile Data->Comparison

Caption: Experimental workflow for the comparative stability assessment.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise tabular format to facilitate direct comparison.

Table 1: Comparative Stability of BTK Inhibitors under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionTime (hours)N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide (% Remaining)Ibrutinib (% Remaining)Acalabrutinib (% Remaining)Zanubrutinib (% Remaining)
0.1 M HCl at 60°C 2485.290.588.192.3
0.1 M NaOH at 60°C 2478.982.185.688.4
3% H₂O₂ at RT 2492.595.394.296.1
Photolytic (ICH Q1B) -98.199.298.899.5
Thermal (Solid State, 80°C) 4899.599.899.699.9

Interpretation of Hypothetical Data:

Based on this hypothetical data, N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide demonstrates a stability profile that is broadly comparable to the commercial inhibitors, with a slightly higher susceptibility to basic hydrolysis. Ibrutinib and Acalabrutinib have shown some degradation under acidic and basic conditions in published studies.[14][18] Zanubrutinib is generally reported to be highly stable.[19][20] The test compound's performance relative to these benchmarks provides valuable insights for its development path, including formulation strategies and recommended storage conditions.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous approach to benchmarking the stability of a novel BTK inhibitor, N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide, against its commercial counterparts. The provided protocols, rooted in ICH guidelines, ensure the generation of high-quality, comparative data that is essential for informed decision-making in the drug development process.

The stability profile of a drug candidate is a critical determinant of its success. A thorough understanding of its degradation pathways allows for the development of stable formulations, the establishment of appropriate storage conditions, and the definition of a suitable shelf-life, all of which are crucial for delivering a safe and effective therapeutic to patients. Further characterization of any major degradation products using techniques like LC-MS/MS and NMR would be a logical next step to fully understand the stability profile of N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide.[21]

References

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Sources

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